molecular formula C5H6ClN3 B1610709 3-Chloropyridine-2,6-diamine CAS No. 54903-85-4

3-Chloropyridine-2,6-diamine

Cat. No.: B1610709
CAS No.: 54903-85-4
M. Wt: 143.57 g/mol
InChI Key: HPVYWXNJJYONCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropyridine-2,6-diamine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVYWXNJJYONCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483049
Record name 3-chloropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54903-85-4
Record name 3-Chloro-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54903-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 3-Chloropyridine-2,6-diamine in Modern Drug Discovery

This compound is a pivotal structural motif in contemporary medicinal chemistry. Its unique electronic and steric properties, conferred by the strategic placement of amino and chloro substituents on the pyridine core, render it a highly sought-after building block in the design of novel therapeutic agents. The diamino functionalities provide crucial hydrogen bonding capabilities, essential for molecular recognition at biological targets, while the chlorine atom offers a versatile handle for further synthetic elaboration through cross-coupling reactions. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, offering not just protocols, but the underlying chemical principles and strategic considerations for researchers, scientists, and drug development professionals.

Strategic Synthesis: Navigating the Pathways to this compound

The synthesis of this compound is not a trivial undertaking. The inherent reactivity of the pyridine ring, modulated by the interplay of electron-donating amino groups and the electron-withdrawing chloro substituent, necessitates a carefully orchestrated synthetic sequence. Two principal retrosynthetic disconnections have emerged as the most viable approaches, each with its own set of advantages and challenges.

Pathway 1: The Nitration-Amination-Reduction-Amination Cascade

This pathway commences with a commercially available and relatively inexpensive starting material, 2,6-dichloropyridine. The core strategy involves the sequential introduction of the required functionalities around the pyridine ring.

Logical Framework for Pathway 1

Pathway 1 A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration C 2-Amino-6-chloro-3-nitropyridine B->C Selective Amination E Reduction of Nitro Group C->E Reduction D 3-Amino-2-chloro-6-aminopyridine (Target Molecule) F Final Amination E->F Amination F->D

Caption: A multi-step synthesis beginning with 2,6-dichloropyridine.

Step 1: Nitration of 2,6-Dichloropyridine

The initial step involves the electrophilic nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position, yielding 2,6-dichloro-3-nitropyridine. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol: Nitration of 2,6-Dichloropyridine

  • Materials:

    • 2,6-Dichloropyridine

    • Nitric Acid (90%)

    • Sulfuric Acid (98%)

    • Ice

    • Water

  • Procedure:

    • To a stirred solution of 2,6-dichloropyridine in concentrated sulfuric acid, add nitric acid dropwise at a controlled temperature (typically 0-10 °C).

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Selective Amination of 2,6-Dichloro-3-nitropyridine

This is a critical step that dictates the regiochemical outcome of the synthesis. The goal is to selectively substitute one of the chlorine atoms with an amino group. The presence of the electron-withdrawing nitro group at the 3-position activates the chlorine atoms at the 2- and 6-positions towards nucleophilic aromatic substitution (SNAr).

The regioselectivity of this amination is a subject of mechanistic interest. While the nitro group activates both the ortho (C2) and para (C6) positions through resonance, the inductive effect of the nitro group is strongest at the adjacent C2 position, making it more electron-deficient and thus more susceptible to nucleophilic attack.[2][3] This kinetically controlled preference leads to the preferential formation of 2-amino-6-chloro-3-nitropyridine.

Experimental Protocol: Selective Amination with Ammonia [4][5]

  • Materials:

    • 2,6-Dichloro-3-nitropyridine

    • Ammonia (aqueous or gaseous)

    • Isopropanol or Methanol

    • Water

  • Procedure:

    • Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as isopropanol.

    • Introduce ammonia gas into the solution or add aqueous ammonia at a controlled temperature (e.g., 20-30 °C).

    • Stir the reaction mixture at room temperature for an extended period (e.g., 24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the product, 2-amino-6-chloro-3-nitropyridine, can be isolated by filtration after precipitation or by evaporation of the solvent followed by purification.

Step 3: Reduction of the Nitro Group

The subsequent step involves the reduction of the nitro group in 2-amino-6-chloro-3-nitropyridine to an amino group. This transformation is a common and well-established reaction in organic synthesis.[6] A variety of reducing agents can be employed, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl).[7]

Experimental Protocol: Reduction using Stannous Chloride [7]

  • Materials:

    • 2-Amino-6-chloro-3-nitropyridine

    • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Suspend 2-amino-6-chloro-3-nitropyridine in concentrated hydrochloric acid.

    • Add a solution of stannous chloride dihydrate in concentrated HCl portion-wise, maintaining the temperature between 35-40 °C.

    • After the addition, stir the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to precipitate the dihydrochloride salt of the product.

    • Collect the product by filtration and wash with a small amount of cold HCl.

    • The free base, 3,6-diamino-2-chloropyridine, can be obtained by neutralization with a base (e.g., aqueous ammonia).

Step 4: Final Amination of the Remaining Chloro Substituent

The final step in this pathway is the amination of the remaining chlorine atom at the 6-position of the 3-amino-2-chloropyridine intermediate. This SNAr reaction can be more challenging than the first amination due to the presence of two electron-donating amino groups, which deactivate the pyridine ring towards nucleophilic attack. Consequently, more forcing conditions or the use of a catalyst may be necessary.

Experimental Protocol: High-Temperature Amination

  • Materials:

    • 3,6-Diamino-2-chloropyridine

    • Aqueous Ammonia

    • A high-boiling point solvent (e.g., N-methyl-2-pyrrolidone, NMP) or an autoclave

  • Procedure:

    • In a sealed tube or an autoclave, heat a solution of 3,6-diamino-2-chloropyridine in a high-boiling point solvent with an excess of concentrated aqueous ammonia.

    • Maintain the reaction at a high temperature (e.g., 150-200 °C) for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, the product can be isolated by extraction and purified by column chromatography or recrystallization.

Pathway 2: The Direct Diamination Approach from Polychlorinated Pyridines

An alternative and potentially more convergent strategy involves the direct and selective amination of a readily available polychlorinated pyridine, such as 2,3,6-trichloropyridine.

Logical Framework for Pathway 2

Pathway 2 A 2,3,6-Trichloropyridine B Intermediate Aminated Product A->B Selective Amination 1 C This compound (Target Molecule) B->C Selective Amination 2

Caption: A two-step amination sequence starting from 2,3,6-trichloropyridine.

The key challenge in this approach lies in controlling the regioselectivity of the two successive amination reactions. The chlorine atoms at the 2- and 6-positions are generally more reactive towards nucleophilic substitution than the chlorine at the 3-position due to activation by the ring nitrogen.

Experimental Considerations for Selective Diamination:

Achieving the desired 2,6-diamination while retaining the 3-chloro substituent requires careful control of reaction conditions. This can be accomplished by:

  • Stepwise Amination: Performing the amination in two distinct steps with different reaction conditions. For instance, a milder first amination could favor mono-substitution, followed by a more forcing second amination.

  • Catalyst Control: Employing a catalyst that can direct the amination to the desired positions. While catalyst-free SNAr is common for activated chloropyridines, palladium-catalyzed Buchwald-Hartwig amination offers an alternative with potentially different regioselectivity, although it is often more effective for less reactive aryl chlorides.[8]

Detailed experimental protocols for the selective diamination of 2,3,6-trichloropyridine to yield this compound are less commonly reported in the literature and would likely require significant optimization by the practicing chemist.

Quantitative Data Summary

PathwayStarting MaterialKey IntermediatesTypical ReagentsReported YieldsKey Challenges
1 2,6-Dichloropyridine2,6-Dichloro-3-nitropyridine, 2-Amino-6-chloro-3-nitropyridineHNO₃/H₂SO₄, NH₃, SnCl₂/HClVariable, step-dependentMulti-step, regioselectivity control in the first amination, potentially harsh conditions for the final amination.
2 2,3,6-TrichloropyridineMono-aminated intermediateNH₃Not widely reportedControlling regioselectivity of the two amination steps.

Conclusion and Future Perspectives

The synthesis of this compound is a challenging yet rewarding endeavor for the synthetic chemist. The multi-step pathway starting from 2,6-dichloropyridine appears to be the most well-documented and predictable approach, although it involves several transformations. The direct diamination of 2,3,6-trichloropyridine offers a more convergent route but requires careful control over regioselectivity.

Future research in this area will likely focus on the development of more efficient and selective catalytic systems for the amination of polychlorinated pyridines. The use of flow chemistry could also offer advantages in terms of safety and scalability for these often energetic reactions.[9] As the demand for novel pharmaceuticals continues to grow, the development of robust and scalable syntheses for key building blocks like this compound will remain a critical area of research.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

3-Chloropyridine-2,6-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a relatively novel compound, publicly available experimental data on its physicochemical properties is sparse. This technical guide serves as a foundational resource for researchers, providing a comprehensive overview of its predicted properties, detailed experimental protocols for their determination, a proposed synthetic pathway, and an analysis of its expected chemical reactivity and spectroscopic characteristics. The objective is to bridge the existing information gap and provide a robust starting point for the scientific exploration and application of this compound.

Introduction and Current State of Knowledge

This compound, with the CAS Number 54903-85-4, is a molecule of interest due to the versatile reactivity of its constituent functional groups: two primary amines and a chloro substituent on a pyridine ring. This combination makes it a valuable scaffold in drug discovery and a potential building block for novel materials. The pyridine ring is a common motif in pharmaceuticals, and the strategic placement of amino and chloro groups allows for a variety of chemical modifications.[1]

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide a valuable estimation of the physicochemical properties of this compound. These predictions are derived from its chemical structure using established algorithms and serve as a preliminary guide for experimental design. A variety of online tools, such as those provided by Chemicalize and Molinspiration, can be used for these predictions.[4][5]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₅H₆ClN₃Defines the elemental composition.
Molecular Weight 143.57 g/mol Influences diffusion and transport properties.
logP (Octanol/Water) ~1.5 - 2.0A measure of lipophilicity, affecting membrane permeability and solubility.
Aqueous Solubility Low to moderateCritical for bioavailability and formulation.
pKa (most basic) ~4.0 - 5.0Governs the ionization state at physiological pH, impacting solubility and receptor binding.
Polar Surface Area ~60 - 70 ŲInfluences membrane permeability and interactions with biological targets.

Note: These values are estimations and require experimental validation.

Experimental Protocols for Physicochemical Property Determination

To facilitate the empirical characterization of this compound, the following section details standardized, step-by-step methodologies for determining its key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of purity.[6] A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Protocol:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any crystals using a mortar and pestle.[7]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Approximate Determination: Heat the sample at a rapid rate (10-20 °C/min) to determine an approximate melting range.

  • Accurate Determination: With a fresh sample, heat rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[8]

Solubility Determination

Solubility is a critical parameter for drug efficacy and formulation. The following protocol describes a method for determining the solubility in various solvents, such as water, phosphate-buffered saline (PBS), and organic solvents like ethanol and DMSO.[9][10][11]

Protocol:

  • Preparation of Saturated Solution: Add an excess of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the solution to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant. Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding a compound's ionization state at different pH values.[12] Potentiometric titration is a reliable method for its determination.[13][14]

Protocol:

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl).

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl).

  • Titration: Titrate the solution with a standardized base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

G cluster_protocols Experimental Protocol Workflow start Novel Compound: This compound mp Melting Point Determination (Purity Assessment) start->mp sol Solubility Determination (Formulation & Bioavailability) start->sol pka pKa Determination (Ionization & ADME) start->pka end Comprehensive Physicochemical Profile mp->end sol->end pka->end

Caption: Workflow for experimental determination of physicochemical properties.

Proposed Synthetic Route

While a specific synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established pyridine chemistry. A common strategy for introducing amino groups to a pyridine ring is through the reduction of nitro groups. The chloro-substituent can be introduced either before or after the nitration/amination steps. A potential route starting from 2,6-dichloropyridine is outlined below.

  • Nitration: Nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position.

  • Amination: Nucleophilic aromatic substitution of one of the chloro groups with ammonia.

  • Reduction: Reduction of the nitro group to a primary amine.

  • Second Amination: Substitution of the remaining chloro group with ammonia.

G start 2,6-Dichloropyridine step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 2,6-Dichloro-3-nitropyridine step1->intermediate1 step2 Selective Amination (NH3) intermediate1->step2 intermediate2 2-Amino-6-chloro-3-nitropyridine step2->intermediate2 step3 Nitro Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate2->step3 intermediate3 6-Chloro-2,3-diaminopyridine step3->intermediate3 step4 Amination (e.g., Buchwald-Hartwig or high-pressure NH3) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic pathway for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups.

  • Amino Groups: The two amino groups are electron-donating and can act as nucleophiles in reactions such as acylation, alkylation, and diazotization. They also activate the pyridine ring towards electrophilic aromatic substitution, although the pyridine nitrogen itself is deactivating.

  • Chloro Group: The chloro group is a good leaving group in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.[15] The reactivity of the C-Cl bond is influenced by the electronic nature of the pyridine ring and the other substituents. The electron-donating amino groups may slightly decrease the electrophilicity of the carbon bearing the chlorine compared to an unsubstituted chloropyridine.

  • Pyridine Nitrogen: The pyridine nitrogen is basic and can be protonated or alkylated. It also has an overall electron-withdrawing effect on the ring, which facilitates nucleophilic substitution at the 2- and 6-positions.

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the protons of the two amino groups. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the chloro and amino substituents. The amino protons will likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts will be characteristic of a substituted pyridine.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • N-H stretching vibrations for the primary amino groups (typically two bands in the 3300-3500 cm⁻¹ region).

  • C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).

  • C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z 143 and an (M+2)⁺ peak at m/z 145 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Conclusion

While this compound is a compound of significant interest for chemical and pharmaceutical research, the current lack of experimental data presents a challenge. This technical guide provides a comprehensive starting point by offering predicted physicochemical properties, detailed experimental protocols for their validation, a plausible synthetic route, and an analysis of its expected reactivity and spectroscopic signatures. It is intended to empower researchers to confidently engage with this promising molecule and unlock its full potential in their respective fields.

References

An In-depth Technical Guide to 3-Chloro-2,6-pyridinediamine (CAS 54903-85-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-2,6-pyridinediamine (CAS 54903-85-4), a key chemical intermediate. Drawing upon established scientific principles and available data, this document delves into the compound's fundamental characteristics, synthesis, analytical characterization, and its role as a versatile building block in the development of novel molecules for the pharmaceutical and agrochemical industries.

Core Chemical Identity and Physicochemical Properties

3-Chloro-2,6-pyridinediamine, a substituted pyridine derivative, is a solid compound at room temperature.[1] Its core structure consists of a pyridine ring functionalized with a chlorine atom at the 3-position and amino groups at the 2- and 6-positions. This unique arrangement of functional groups imparts specific reactivity, making it a valuable precursor in organic synthesis.

PropertyValueSource
CAS Number 54903-85-4[1]
Molecular Formula C₅H₆ClN₃[2]
Molecular Weight 143.57 g/mol [2]
Synonyms 3-chloro-2,6-diaminopyridine, 3-chloropyridine-2,6-diamine, 2,6-Diamino-3-chloropyridine[2]
Appearance Solid[1]
Storage 2-8°C, protected from light[1]

The Strategic Importance in Synthetic Chemistry and Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds, and its derivatives are integral to the fields of medicinal chemistry and agrochemical research.[3] 3-Chloro-2,6-pyridinediamine serves as a critical starting material for the synthesis of more complex molecules with desired therapeutic or pesticidal properties. The presence of the chloro and amino groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

The amino groups can undergo reactions such as acylation, alkylation, and diazotization, while the chlorine atom can be displaced through nucleophilic aromatic substitution. This reactivity profile makes 3-Chloro-2,6-pyridinediamine a valuable intermediate for producing a range of substituted pyridines, which are known to exhibit activities including antimicrobial, antiviral, and neurological effects.[1]

Synthesis of 3-Chloro-2,6-pyridinediamine: A Conceptual Workflow

While specific, detailed industrial synthesis protocols for 3-Chloro-2,6-pyridinediamine are often proprietary, a plausible synthetic route can be conceptualized based on established pyridine chemistry. A common approach to introduce amino groups onto a pyridine ring is through amination of a corresponding chloropyridine.

A potential synthetic pathway could involve the following key steps:

Synthesis_Workflow A 2,3,6-Trichloropyridine B Selective Amination A->B Ammonia or Amine Source C 3-Chloro-2,6-pyridinediamine B->C Purification

References

An In-depth Technical Guide to the Molecular Structure of 3-Chloropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the molecular structure, properties, synthesis, and applications of 3-Chloropyridine-2,6-diamine (CAS No: 54903-85-4). This compound, a key heterocyclic building block, has garnered significant interest in medicinal chemistry, most notably as a known impurity in the synthesis of the anticoagulant drug Edoxaban. This document delves into the nuanced structural features of this molecule, supported by spectroscopic analysis and theoretical considerations. We will examine its synthesis, reactivity, and pivotal role in pharmaceutical development, offering field-proven insights for researchers and professionals in drug discovery and organic synthesis.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug design, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in a variety of chemical transformations make it an invaluable template for the development of novel bioactive molecules. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug development.

This compound, a trisubstituted pyridine, presents a compelling case study. The interplay of the electron-withdrawing chloro group and the electron-donating amino groups on the pyridine ring results in a unique electronic distribution that governs its reactivity and potential for molecular interactions. Its identification as "Edoxaban Impurity 72" underscores the importance of understanding the synthesis and characterization of such molecules to ensure the purity and safety of pharmaceutical products.[2]

Molecular Structure and Properties

Chemical Identity
PropertyValueSource
Chemical Name This compound
Synonyms 2,6-Diamino-3-chloropyridine, Edoxaban Impurity 72[2]
CAS Number 54903-85-4
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.57 g/mol
Appearance Off-white to gray solid
Storage 2-8°C, protect from light
Structural Elucidation: A Spectroscopic Approach

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the protons of the two amino groups. The aromatic region will likely show two doublets corresponding to the protons at the C4 and C5 positions of the pyridine ring. The chemical shifts and coupling constants of these protons will be influenced by the electronic effects of the adjacent chloro and amino substituents. The protons of the two amino groups (at C2 and C6) may appear as two separate broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. Five distinct signals are expected for the pyridine ring carbons. The carbons bearing the amino groups (C2 and C6) will be significantly shielded (shifted upfield) due to the electron-donating nature of the nitrogen atoms. Conversely, the carbon attached to the electron-withdrawing chlorine atom (C3) will be deshielded (shifted downfield). The chemical shifts of C4 and C5 will also be influenced by the substituent effects.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups. Key expected absorptions include:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups.

  • Aromatic C-H Stretching: Absorptions typically appearing above 3000 cm⁻¹.

  • C=C and C=N Ring Stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • N-H Bending: A band around 1600-1650 cm⁻¹.

  • C-Cl Stretching: A stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 143. The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak at m/z 145, with an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns can provide further structural information.

Crystallography and Solid-State Structure

As of the latest literature review, a publicly available crystal structure for this compound has not been reported. However, analysis of the crystal structures of related compounds, such as 2,6-diaminopyridinium chloride, provides insights into the potential solid-state packing and intermolecular interactions.[3] It is anticipated that the crystal structure of this compound would be stabilized by a network of intermolecular hydrogen bonds involving the amino groups and the pyridine nitrogen atom. The chlorine atom may also participate in halogen bonding interactions.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound can be approached through a multi-step process, typically starting from a more readily available pyridine derivative. A logical synthetic strategy involves the initial construction of the 2,6-diaminopyridine core, followed by regioselective chlorination.

3.1.1. Synthesis of the 2,6-Diaminopyridine Core

A common method for the synthesis of 2,6-diaminopyridine is the Chichibabin reaction, which involves the amination of pyridine using sodium amide.[4][5] This reaction, however, often requires harsh conditions and can lead to the formation of byproducts.

Synthesis_of_2_6_Diaminopyridine Pyridine Pyridine Reaction_Step_1 Chichibabin Reaction Pyridine->Reaction_Step_1 NaNH2 NaNH₂ NaNH2->Reaction_Step_1 Diaminopyridine 2,6-Diaminopyridine Reaction_Step_1->Diaminopyridine Reactivity_Overview Start This compound Amino_Reactions Reactions at Amino Groups Start->Amino_Reactions Chloro_Reactions Reactions at Chloro Group Start->Chloro_Reactions Acylation Acylation Amino_Reactions->Acylation Alkylation Alkylation Amino_Reactions->Alkylation Diazotization Diazotization Amino_Reactions->Diazotization SNAr Nucleophilic Aromatic Substitution (SNAr) Chloro_Reactions->SNAr Cross_Coupling Palladium-Catalyzed Cross-Coupling Chloro_Reactions->Cross_Coupling

References

An In-Depth Technical Guide to the Solubility Profile of 3-Chloropyridine-2,6-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloropyridine-2,6-diamine is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter that dictates reaction kinetics, influences purification strategies such as crystallization, and is fundamental to formulation development. A comprehensive understanding of its solubility profile enables the optimization of synthetic pathways and the establishment of robust, scalable manufacturing processes. This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility of this compound. In light of the limited publicly available quantitative data, this document focuses on delivering a validated experimental methodology for determining solubility, ensuring scientific integrity and empowering researchers to generate reliable data tailored to their specific applications.

Introduction: The Role of this compound in Drug Development

This compound (CAS No. 54903-85-4) is a substituted pyridine derivative featuring two amino groups and a chlorine atom. This unique arrangement of functional groups makes it a versatile building block in medicinal chemistry. The amino groups provide sites for amide bond formation, nucleophilic substitution, or diazotization, while the chloro-group can be displaced or participate in cross-coupling reactions.

The solubility of such an intermediate is not merely a physical constant but a cornerstone of process chemistry. Inefficient dissolution can lead to poor reaction yields, while well-characterized solubility is essential for developing effective crystallization methods for purification.

Key Physicochemical Properties:

  • Molecular Formula: C₅H₆ClN₃[1]

  • Molecular Weight: 143.57 g/mol [1][2]

  • Appearance: Typically an off-white to gray solid[1]

  • Storage: Recommended storage at 2-8°C, protected from light[1]

Theoretical Principles of Solubility: A Predictive Framework

The venerable principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[3] The solubility of this compound is governed by the interplay of its polar and non-polar features and the corresponding properties of the solvent.

  • Solute Characteristics:

    • Polarity: The two primary amine (-NH₂) groups are capable of hydrogen bonding, imparting significant polarity to the molecule. The nitrogen atom in the pyridine ring also contributes to its polarity.

    • Hydrogen Bonding: The amine groups can act as both hydrogen bond donors and acceptors.

    • Non-Polarity: The chloropyridine ring itself possesses aromatic, non-polar character.

  • Solvent Characteristics and Their Anticipated Interaction:

    • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in strong hydrogen bonding with the amine groups, suggesting a higher likelihood of solubility.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments, which should facilitate the dissolution of the polar solute.

    • Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity of the diamine groups suggests that solubility in these solvents will likely be very low.

A systematic approach to solubility testing involves screening the compound against a panel of solvents representing these different classes.[4][5][6]

A Systematic Approach to Solubility Determination

Due to the scarcity of published quantitative data, an empirical, systematic approach is necessary. This process is logically divided into a rapid qualitative assessment followed by a rigorous quantitative determination for solvents of interest.

Workflow for Solubility Assessment

The following diagram outlines a logical workflow for moving from a qualitative screening to a precise quantitative measurement.

G cluster_qualitative PART 1: Qualitative Screening cluster_quantitative PART 2: Quantitative Determination (for promising solvents) A Weigh ~5 mg of This compound B Add 0.5 mL of test solvent (e.g., Methanol, Toluene, DCM, Acetone) A->B C Vortex/Agitate for 60 seconds at ambient temperature B->C D Visually Inspect for Dissolved Solids C->D E Completely Dissolved? D->E F Result: Soluble E->F Yes G Result: Insoluble/ Slightly Soluble E->G No H Prepare a slurry with excess solid in the chosen solvent F->H Proceed to Quantify G->H Proceed to Quantify I Equilibrate in a shake-flask at a controlled temperature (e.g., 25°C) for 24 hours H->I J Withdraw aliquot of supernatant I->J K Filter through 0.22 µm syringe filter to remove all solids J->K L Dilute filtered sample with appropriate mobile phase K->L M Quantify concentration using a calibrated analytical method (e.g., HPLC-UV) L->M N Calculate Solubility (mg/mL or mol/L) M->N

Caption: Workflow for Solubility Determination of this compound.

Experimental Protocol: Quantitative Solubility Determination

The following protocol details the Isothermal Shake-Flask Method, a gold-standard technique for accurately determining the solubility of a solid compound in a solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes

  • 0.22 µm syringe filters (ensure compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a flask. "Excess" is critical; undissolved solid must be visible to ensure the solution is saturated. A starting point is to add approximately 100 mg of solid to 5 mL of the solvent.

    • Seal the flask tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the slurry for a sufficient time to ensure equilibrium is reached. A period of 24 hours is typically adequate, but 48-72 hours may be necessary for compounds that dissolve slowly.

    • Causality Insight: This step is crucial because solubility is an equilibrium process. Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility.

  • Sample Collection and Preparation:

    • After equilibration, allow the flasks to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial.

    • Causality Insight: Filtration is a non-negotiable step. Any microscopic solid particles carried over into the sample will be measured by the analytical method, leading to a significant overestimation of solubility.

  • Quantification by HPLC-UV:

    • Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent or mobile phase.

    • Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by HPLC-UV. The aromatic nature of the pyridine ring should provide strong UV absorbance for sensitive detection.

    • Construct a calibration curve (Absorbance vs. Concentration) and determine the concentration of the diluted sample using its absorbance reading.

  • Calculation:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format. Researchers should use the protocol above to generate data for the solvents relevant to their work.

Solvent ClassSolvent NameDielectric Constant (approx.)Solubility at 25°C (mg/mL)Notes / Observations
Polar Protic Methanol32.7Empirically DeterminedExpected to be high
Ethanol24.5Empirically DeterminedExpected to be high
Isopropanol19.9Empirically Determined
Polar Aprotic DMSO46.7Empirically Determined
Acetonitrile37.5Empirically Determined
Acetone20.7Empirically Determined
Non-Polar Toluene2.4Empirically DeterminedExpected to be low
Hexane1.9Empirically DeterminedExpected to be low
Chlorinated Dichloromethane9.1Empirically Determined

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. All work must be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE) must be worn.

  • This compound:

    • Hazards: May cause skin and serious eye irritation. May cause an allergic skin reaction.[1]

    • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

  • Organic Solvents:

    • Many organic solvents are flammable and/or toxic. Always consult the specific Safety Data Sheet (SDS) for each solvent before use.[8][9][10]

  • Disposal:

    • Dispose of all chemical waste in accordance with local, state, and federal regulations.[7][9]

Conclusion

References

Spectroscopic Analysis of 3-Chloropyridine-2,6-diamine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-Chloropyridine-2,6-diamine, a molecule of significant interest in medicinal chemistry and materials science. In the absence of publicly available, peer-reviewed spectroscopic data for this specific compound, this document leverages established principles of spectroscopy and comparative data from structurally analogous pyridine derivatives to predict its characteristic spectral features. We present detailed, field-proven methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is elucidated to empower researchers in acquiring and interpreting high-quality data. This guide is designed to be a self-validating system, enabling scientists to confidently characterize this compound and its analogues.

Introduction: The Significance of this compound

Substituted diaminopyridines are crucial synthons in the development of novel therapeutics and functional materials. The specific arrangement of amino and chloro substituents on the pyridine ring in this compound offers a unique electronic and steric profile, making it a promising candidate for applications such as kinase inhibitors, hydrogen-bonding scaffolds in supramolecular chemistry, and precursors for advanced polymers. Accurate and unambiguous structural elucidation is the cornerstone of any research and development endeavor. This guide provides the analytical blueprint for achieving this through a multi-pronged spectroscopic approach.

Predicted Spectroscopic Profile of this compound

The following sections detail the anticipated spectroscopic characteristics of this compound based on the analysis of related compounds such as 2,6-diaminopyridine, 3-chloropyridine, and other substituted pyridines.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Predicted Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentRationale and Comparative Insights
~5.5 - 6.5Broad Singlet4H-NH₂The amino protons are expected to be broad due to quadrupole broadening and exchange with residual water. Their chemical shift is influenced by the electron-donating nature of the amino groups. In 5-chloropyridine-2,3-diamine, the amino protons appear as broad singlets at 4.99 and 5.55 ppm.[2]
~6.0 - 6.5Doublet1HH-5This proton is ortho to an amino group and meta to the other amino group and the chlorine atom. The strong electron-donating effect of the ortho amino group will shield this proton, shifting it upfield.
~7.0 - 7.5Doublet1HH-4This proton is situated between the chlorine atom and an amino group, leading to a more complex electronic environment and a downfield shift compared to H-5.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Predicted Chemical Shift (δ) ppmAssignmentRationale and Comparative Insights
~155 - 160C-2, C-6These carbons are directly attached to the electron-donating amino groups, causing a significant downfield shift.
~100 - 110C-5This carbon is shielded by the two adjacent amino groups.
~135 - 140C-4This carbon is deshielded by the adjacent nitrogen atom and the chlorine atom.
~120 - 125C-3The carbon bearing the chlorine atom will experience a direct electronic effect from the halogen. In 5-chloropyridine-2,3-diamine, the aromatic carbons appear between 116.58 and 147.10 ppm.[2]
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by vibrations of the amino groups and the aromatic ring.

Predicted IR Spectral Data

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
3450 - 3300Strong, SharpN-H stretch (asymmetric and symmetric)The presence of two primary amino groups will give rise to characteristic doublets in this region. 5-chloropyridine-2,3-diamine shows N-H stretches at 3392 and 3309 cm⁻¹.[2]
3100 - 3000MediumAromatic C-H stretchTypical for aromatic compounds.
1640 - 1600StrongN-H bend (scissoring)This bending vibration is characteristic of primary amines.
1580 - 1450StrongC=C and C=N ring stretchingThese absorptions are characteristic of the pyridine ring.
1350 - 1250StrongC-N stretch (aromatic amine)Stretching vibrations of the bond between the aromatic ring and the amino groups.
850 - 750StrongC-Cl stretchThe position of this band can be influenced by the substitution pattern on the ring.
800 - 700StrongAromatic C-H out-of-plane bendThe pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

FeaturePredicted Value/ObservationRationale and Comparative Insights
Molecular Ion (M⁺) m/z ~143.02 and ~145.02The molecular formula is C₅H₆ClN₃. The presence of chlorine will result in a characteristic isotopic pattern with two peaks in an approximate 3:1 ratio (for ³⁵Cl and ³⁷Cl). The calculated exact mass is approximately 143.0247.
Key Fragmentation Pathways Loss of HCN, Loss of Cl, Loss of NH₂Common fragmentation pathways for pyridine and amine-containing compounds include the loss of a molecule of hydrogen cyanide (HCN). The loss of the chlorine radical or an amino radical are also expected fragmentation pathways.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions.

Predicted UV-Vis Spectral Data (in Methanol or Ethanol)

Predicted λₘₐₓ (nm)Type of TransitionRationale and Comparative Insights
~220 - 250π → πThis transition is characteristic of the aromatic pyridine ring. 2,6-Diaminopyridine shows absorption peaks at 308, 244, and 203 nm.[5]
~300 - 330n → π and/or π → π*The presence of amino groups (with non-bonding electrons) and the chlorine atom will influence the energy of the electronic transitions, likely causing a red shift compared to unsubstituted pyridine.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound. These protocols are designed to be robust and adaptable.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

Caption: Workflow for NMR spectroscopic analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the amino proton signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. Typically, 16 to 64 scans are sufficient.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

    • Perform phase and baseline corrections to the resulting spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard.

    • Assign the observed signals to the corresponding nuclei in the molecular structure based on their chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy Workflow

Caption: Workflow for IR spectroscopic analysis.

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the diamond ATR crystal is meticulously clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Assign these bands to the corresponding functional group vibrations (e.g., N-H stretch, C=C stretch, C-Cl stretch) by comparing the observed frequencies with established correlation charts and the predicted data.

Mass Spectrometry (MS) Workflow

Caption: Workflow for Mass Spectrometric analysis.

Protocol:

  • Sample Preparation and Introduction:

    • Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

    • The sample can be introduced into the mass spectrometer via direct infusion, or for complex mixtures, through a chromatographic system like Liquid Chromatography (LC) or Gas Chromatography (GC).

  • Data Acquisition:

    • Ionize the sample using an appropriate technique. Electrospray Ionization (ESI) is suitable for polar molecules and is a "soft" ionization method that often preserves the molecular ion. Electron Ionization (EI) is a "harder" technique that can induce more fragmentation, providing structural information.

    • The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺ or [M+H]⁺).

    • Carefully examine the isotopic pattern to confirm the presence of chlorine.

    • Analyze the major fragment ions and propose plausible fragmentation pathways to further support the proposed structure.

Conclusion

This guide provides a robust, predictive, and methodological framework for the comprehensive spectroscopic characterization of this compound. By leveraging comparative data from structurally related molecules and adhering to the detailed experimental protocols, researchers can confidently elucidate the structure of this important compound. The principles and workflows outlined herein are broadly applicable to the analysis of other novel substituted pyridines, serving as a valuable resource for the drug development and chemical research communities.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Chloropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Structural Insight in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of amino and chloro substituents, as in 3-Chloropyridine-2,6-diamine, creates a molecule with a specific arrangement of hydrogen bond donors and acceptors, as well as the potential for halogen bonding. These features are critical for molecular recognition and binding to biological targets. For instance, the aminopyridine motif is a key feature in a number of potent kinase inhibitors, where it often forms crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[2]

A definitive crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformational preferences. Furthermore, the analysis of the crystal packing reveals the intricate network of intermolecular interactions, such as hydrogen bonds and halogen bonds, which are vital for solid-state properties like solubility and stability.[3] This information is invaluable for structure-activity relationship (SAR) studies, where minor structural modifications can lead to significant changes in biological activity.[4] Therefore, the ability to determine and analyze the crystal structure of molecules like this compound is a cornerstone of rational drug design.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The protocol outlined below is a proposed pathway based on established synthetic routes for substituted pyridines and common crystallization techniques.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies, often involving the modification of a pre-existing pyridine core. A plausible route could involve the chlorination of 2,6-diaminopyridine. The expertise in this step lies in controlling the regioselectivity of the chlorination to favor the desired 3-chloro isomer.

Experimental Protocol: Synthesis

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,6-diaminopyridine in a suitable inert solvent such as dichloromethane or chloroform.

  • Chlorination: Cool the solution in an ice bath and slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS). The stoichiometry should be carefully controlled to favor mono-chlorination.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution, such as sodium thiosulfate, to neutralize any remaining chlorinating agent. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the this compound isomer.[5]

Crystallization: The Art of Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6] The choice of solvent and crystallization method is critical and often requires empirical screening. For a molecule like this compound, with its polar amino groups, a range of protic and aprotic solvents should be explored.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Screen a variety of solvents for their ability to dissolve the purified compound at elevated temperatures and allow for slow precipitation upon cooling. Candidate solvents include methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent at room temperature.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, place a larger volume of a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

The solvothermal method, which involves crystallization from a sealed vessel at elevated temperatures and pressures, can also be an effective technique for growing high-quality crystals of pyridine derivatives.[7][8]

The Core of the Analysis: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the process of determining its atomic structure can begin. This involves a well-defined workflow, from mounting the crystal to refining the final structural model.

The Experimental Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_experiment Experimental Setup cluster_computation Computational Analysis crystal Crystal Selection & Mounting diffractometer Data Collection on Diffractometer crystal->diffractometer Mount on Goniometer processing Data Processing & Reduction diffractometer->processing Generate Diffraction Images solution Structure Solution (e.g., Direct Methods) processing->solution Reflection Data (h, k, l, I, σ(I)) refinement Structure Refinement solution->refinement Initial Atomic Model validation Structure Validation (checkCIF) refinement->validation Refined Structure final_structure Final Crystal Structure validation->final_structure Final Crystallographic Information File (CIF)

Caption: The workflow of single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, with well-defined faces) is selected under a microscope. It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[9] Modern diffractometers automate this process, collecting a complete dataset of reflections.

  • Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then reduced to a list of unique reflections with their corresponding Miller indices (h, k, l), intensities, and standard uncertainties.[10]

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Since the phases of the diffracted X-rays cannot be directly measured, they must be determined computationally. For small molecules like this compound, direct methods are typically used to solve the phase problem and generate an initial electron density map.[11]

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares method, which iteratively adjusts the atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.[12]

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The checkCIF service, provided by the International Union of Crystallography (IUCr), is a standard tool for this purpose.[13] The final validated structure is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).[14]

Anticipated Structural Features and Intermolecular Interactions

By examining the crystal structure of the closely related molecule, 3-Chloropyridin-2-amine, we can anticipate the key intermolecular interactions that are likely to be present in the crystal lattice of this compound.[5]

Hydrogen Bonding

The two amino groups in this compound are excellent hydrogen bond donors, while the pyridine nitrogen and the second amino group can act as hydrogen bond acceptors. It is highly probable that the crystal packing will be dominated by a network of intermolecular N-H···N hydrogen bonds. These interactions are likely to form centrosymmetric dimers or extended chains, which are common motifs in the crystal structures of aminopyridines.[5]

Halogen Bonding and Other Interactions

The chlorine atom at the 3-position introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where an electrophilic region on the halogen atom interacts with a nucleophile.[3] In the crystal structure of 3-Chloropyridin-2-amine, short Cl···Cl interactions are observed.[5] It is plausible that similar interactions, or Cl···N halogen bonds, could play a role in the crystal packing of this compound. Additionally, π-π stacking interactions between the pyridine rings may also contribute to the overall stability of the crystal lattice.[15]

The interplay of these different intermolecular forces will ultimately determine the final crystal packing arrangement. A thorough analysis of these interactions is crucial for understanding the solid-state behavior of the compound.

Application in Structure-Based Drug Design

The knowledge gained from the crystal structure analysis of this compound has direct applications in drug development.

Structure-Activity Relationship (SAR) Studies

A precise 3D model of the molecule allows medicinal chemists to understand how it interacts with its biological target. By visualizing the binding mode, researchers can make rational modifications to the molecule to improve its potency, selectivity, and pharmacokinetic properties. For example, knowing the precise orientation of the amino and chloro groups can guide the design of new analogs with improved hydrogen and halogen bonding interactions with the target protein.

Physicochemical Properties

The crystal structure provides insights into the solid-state properties of the drug substance. The strength and nature of the intermolecular interactions influence properties such as melting point, solubility, and stability. Understanding the crystal packing can aid in the selection of the optimal solid form for pharmaceutical development and can help to anticipate and prevent issues such as polymorphism.

Conclusion

The crystal structure analysis of this compound is a critical step in elucidating its structure-function relationships and advancing its potential as a scaffold for drug discovery. This technical guide has provided a comprehensive roadmap for researchers, from the synthesis and crystallization of the compound to the detailed workflow of single-crystal X-ray diffraction and the interpretation of the resulting structural data. By following the principles and protocols outlined herein, scientists can obtain a high-resolution crystal structure of this compound, unlocking a wealth of information that will undoubtedly accelerate the design and development of novel therapeutics. The rigorous application of these crystallographic techniques will continue to be a driving force in the advancement of medicinal chemistry and the creation of new medicines for the benefit of human health.

References

Discovery and history of 3-Chloropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloropyridine-2,6-diamine: From Historical Synthesis to Modern Applications

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in organic synthesis and medicinal chemistry. As a member of the aminopyridine family, its structural motif is of significant interest to researchers and drug development professionals. The presence of amino groups and a chlorine atom on the pyridine ring provides multiple reactive sites, making it a versatile precursor for the synthesis of more complex molecules and pharmacologically active compounds. This guide provides a comprehensive overview of the historical context of its synthesis, modern production methods, and its significance in the landscape of drug discovery.

The Genesis of Diaminopyridine Synthesis: A Historical Perspective

The direct discovery of this compound is not marked by a single seminal event but rather by the gradual evolution of synthetic methodologies for pyridine derivatives. The foundational work on aminating the pyridine ring set the stage for the eventual synthesis of more complex structures like the one in focus.

Two classical methods form the bedrock of aminopyridine synthesis:

  • The Chichibabin Reaction: First discovered in the early 20th century, the Chichibabin reaction involves the direct amination of pyridine using sodium amide (NaNH₂) to produce 2-aminopyridine.[1] This reaction demonstrated the feasibility of introducing amino groups onto the electron-deficient pyridine ring, although it was generally limited to specific positions and required harsh conditions.[1][2] While not a direct route to this compound, it was a pivotal discovery in pyridine chemistry.

  • Ammonolysis of Halopyridines: A more direct and versatile approach involves the substitution of halogen atoms with amino groups. Early methods reported by chemists like Steinhauser and Den Hertog involved reacting 2,6-dibromopyridine with liquefied ammonia at very high temperatures (180-220 °C) and pressures to yield 2,6-diaminopyridine.[1] This nucleophilic aromatic substitution (SNAr) pathway is fundamental to creating diaminopyridines from readily available dihalopyridine precursors.

These early 20th-century developments in creating the core 2,6-diaminopyridine structure were essential prerequisites for the later synthesis of more functionalized derivatives, including the chlorinated analogue.

Modern Synthetic Pathways and Methodologies

The industrial synthesis of this compound and its precursors typically follows a multi-step pathway that offers greater control over regioselectivity and yield compared to older methods. The most common strategies begin with commercially available dichloropyridines.

A representative synthetic pathway involves the nitration of a dichloropyridine followed by sequential amination and reduction steps. This approach allows for the controlled introduction of functional groups onto the pyridine ring.

Key Synthetic Precursor: 2,6-Dichloropyridine

The journey often begins with 2,6-dichloropyridine, a compound that can be synthesized or is readily available from commercial suppliers like Sigma-Aldrich.[3] The synthesis can be achieved through methods such as the photochlorination of pyridine.[3]

Pathway 1: Nitration and Selective Ammonolysis

A robust method for creating functionalized aminopyridines involves the following sequence:

  • Nitration: 2,6-Dichloropyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically heated to drive the electrophilic substitution, yielding 2,6-dichloro-3-nitropyridine.[4] The directing effects of the chlorine atoms and the pyridine nitrogen favor the introduction of the nitro group at the 3-position.

  • Selective Ammonolysis: The resulting 2,6-dichloro-3-nitropyridine can then undergo selective ammonolysis. By carefully controlling reaction conditions (e.g., using aqueous ammonia in methanol at a moderate temperature of 35–40 °C), one of the chlorine atoms can be displaced by an amino group to form 2-amino-6-chloro-3-nitropyridine.[4] The electron-withdrawing nitro group activates the adjacent chlorine atoms, facilitating this nucleophilic substitution.

  • Further Amination: To arrive at the target molecule, the remaining chlorine atom in a related intermediate must be substituted with a second amino group. This can be achieved through further reaction with ammonia, often requiring a copper catalyst to facilitate the chlorine-ammonia substitution.[3]

  • Reduction of the Nitro Group (for related compounds): In many patented processes, the nitro group is subsequently reduced to an amino group using reagents like stannous chloride (SnCl₂) in hydrochloric acid to yield a triaminopyridine derivative.[4][5] This step highlights the versatility of the nitrated intermediate for creating various polyamino-pyridines.

Below is a diagram illustrating this common synthetic workflow.

Figure 1: Synthetic Pathway to Functionalized Diaminopyridines A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C 2-Amino-6-chloro-3-nitropyridine B->C Selective Ammonolysis (Aqueous NH₃, Methanol) D This compound C->D Reduction & Further Amination (e.g., SnCl₂, NH₃, Catalyst)

Caption: A common industrial route starting from 2,6-Dichloropyridine.

Physicochemical Properties

A summary of the key chemical and physical properties for the closely related precursor, 3-Chloropyridine, is provided below. These properties are essential for handling, reaction setup, and purification.

PropertyValueReference(s)
Chemical Formula C₅H₄ClN[6][7]
Molecular Weight 113.54 g/mol [6][7]
CAS Number 626-60-8[6][7]
Appearance Colorless Liquid[6]
Boiling Point 148 °C[6]
Density 1.194 g/cm³[6]
Refractive Index 1.533 (at 20 °C)[6]

Note: This data is for the precursor 3-Chloropyridine as comprehensive data for this compound is less publicly available.

Role in Drug Development and Medicinal Chemistry

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[8][9] Its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[10][11][12]

While this compound itself is primarily a synthetic intermediate, its structural class is integral to the creation of potent pharmaceuticals. A prominent example is the synthesis of Minoxidil , a well-known medication for treating hypertension and androgenic alopecia (hair loss).[13][14]

The industrial synthesis of Minoxidil starts from 2,4-diamino-6-chloropyrimidine, a compound structurally analogous to our topic molecule. This precursor is oxidized to its N-oxide form, which activates the chlorine atom for nucleophilic substitution by piperidine to form the final Minoxidil product.[15][16] This process underscores the critical role of chloro-diamino-heterocycles in constructing high-value pharmaceutical agents.

The workflow below illustrates the significance of this chemical family in drug synthesis.

Figure 2: Role of Chloro-Diamino Precursors in Drug Synthesis A 2,4-Diamino-6-chloropyrimidine (Analogue Precursor) B 2,4-Diamino-6-chloropyrimidine-1-oxide A->B Oxidation (e.g., m-CPBA) D Minoxidil (Final Drug Product) B->D Nucleophilic Substitution C Piperidine (Nucleophile) C->D

Caption: Synthesis of Minoxidil from a related chloro-diamino precursor.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-nitropyridine

This protocol describes the foundational nitration step, a critical part of the overall synthesis pathway derived from established patent literature.[4]

Objective: To synthesize 2,6-dichloro-3-nitropyridine from 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 98%)

  • Ice water

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

  • Reaction Setup: Under constant stirring, slowly add 25.0 gm of 2,6-Dichloropyridine to concentrated sulfuric acid in a reaction vessel, maintaining the temperature between 20–25 °C.

  • Nitrating Agent Addition: To this solution, slowly add 75.0 gm of concentrated nitric acid. The rate of addition should be carefully controlled to keep the internal reaction temperature below 50 °C.

  • Heating: After the addition is complete, heat the resulting mixture to 100–105 °C. Maintain this temperature for approximately 5 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored periodically using Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to 50 °C. Carefully pour the reaction mixture into ice water. A precipitate will form.

  • Isolation: Collect the precipitated product by filtration.

  • Washing and Drying: Wash the filter cake thoroughly with water to remove residual acids. Dry the wet cake to obtain the final product, 2,6-dichloro-3-nitropyridine.

Causality and Insights: The use of concentrated sulfuric acid is crucial as it protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration. The high temperature is necessary to overcome the deactivating effect of the two chlorine atoms and the pyridine nitrogen on the aromatic ring. Pouring the reaction mixture into ice water causes the organic product, which is insoluble in water, to precipitate out, allowing for easy separation from the acidic aqueous phase.

Conclusion

This compound represents more than just a chemical compound; it is a product of a long history of synthetic innovation in heterocyclic chemistry. From the early, high-pressure ammonolysis reactions to modern, controlled nitration and substitution pathways, the methods for its creation have become increasingly sophisticated. Its primary value lies in its role as a versatile intermediate, providing a synthetically flexible scaffold for the construction of complex molecules. The well-established use of its chemical analogues in the synthesis of vital medicines like Minoxidil firmly grounds the importance of this compound class in the ongoing mission of drug discovery and development, making it a molecule of enduring interest for researchers and scientists.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 3-Chloropyridine-2,6-diamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloropyridine-2,6-diamine

This compound is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature—a reactive chloro group for cross-coupling and two nucleophilic/directing amino groups—offers a versatile platform for synthesizing complex molecular architectures. Derivatives of this scaffold are integral to the development of novel therapeutics, including kinase inhibitors and other targeted agents.[1][2]

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of such halo-heterocycles, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] However, the unique electronic and structural features of this compound present distinct challenges that require carefully optimized protocols to achieve high efficiency and selectivity. This guide provides an in-depth analysis of these challenges and offers field-proven protocols for its successful application in key cross-coupling transformations.

Core Challenge: Catalyst Inhibition and Substrate Reactivity

The primary obstacle in cross-coupling reactions with this compound stems from its inherent chemical properties:

  • Catalyst Inhibition: The substrate contains three Lewis basic nitrogen atoms: the pyridine ring nitrogen and the two exocyclic amino groups. These can coordinate to the palladium center, forming stable, off-cycle complexes that inhibit catalytic activity. The amidine-like structure formed by the C2-amino group and the ring nitrogen is a particularly potent chelating motif that can prevent or retard the crucial oxidative addition step.[4]

  • Low Reactivity of the C-Cl Bond: Aryl chlorides are significantly less reactive than their bromide and iodide counterparts in palladium-catalyzed reactions.[5] The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step and demands highly active, specialized catalyst systems.[5] Standard catalysts like Pd(PPh₃)₄ are frequently ineffective.[6]

Overcoming these challenges necessitates the use of modern catalyst systems, typically involving bulky, electron-rich phosphine ligands that promote the formation of highly reactive, low-coordinate L₁Pd(0) species.[7][8] These ligands sterically discourage catalyst poisoning and electronically facilitate the difficult oxidative addition of the C-Cl bond.

Application in Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing substituted diaminopyridine derivatives from this compound.[9][10] Given the substrate's potential for catalyst inhibition, the choice of ligand and base is paramount for success.

Mechanistic Considerations & Causality

The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][11] For an inhibited substrate like this compound, the use of highly active, well-defined palladium precatalysts in combination with sterically hindered biarylphosphine ligands is critical. Ligands such as RuPhos and BrettPhos have proven outstanding for this transformation.[4] These ligands create a sterically demanding environment around the palladium center, which favors the desired catalytic pathway over inhibitory chelation.

Furthermore, a strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) is particularly effective as it can deprotonate the coupling amine without competing as a nucleophile.[4][12]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle Buchwald-Hartwig Catalytic Cycle for C-N Coupling Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl L-Pd(II)(Aryl)(Cl) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord + HNR'R'' PdII_Amine [L-Pd(II)(Aryl)(HNR'R'')]⁺Cl⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation + Base PdII_Amido L-Pd(II)(Aryl)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R''

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound

This protocol is adapted from methodologies developed for challenging 3-halo-2-aminopyridines.[4][12]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • BrettPhos Palladacycle G3 (2 mol%)

  • BrettPhos ligand (2 mol%)

  • LiHMDS (1 M in THF, 2.5 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, BrettPhos Palladacycle G3, and BrettPhos ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous solvent, followed by the amine coupling partner via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the LiHMDS solution dropwise over 10 minutes.

  • Remove the ice bath and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst System Component Function Rationale for Selection
BrettPhos Palladacycle G3 Palladium PrecatalystAir-stable source of active Pd(0); promotes efficient catalysis for C-Cl bonds.[4]
BrettPhos Ligand Sterically Hindered BiarylphosphineAccelerates reductive elimination and prevents catalyst deactivation by chelation.[4]
LiHMDS Strong, Non-nucleophilic BaseEffectively deprotonates the amine without competing side reactions.[12]
Toluene / Dioxane Anhydrous Aprotic SolventHigh boiling point allows for necessary reaction temperatures; good solubility for reagents.

Application in Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for installing aryl or vinyl substituents at the C3 position of the pyridine ring.[13] The challenges of low C-Cl bond reactivity and potential catalyst inhibition remain central to protocol design.

Mechanistic Considerations & Causality

The Suzuki-Miyaura catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination.[14] Transmetalation, the transfer of the organic group from the boronic acid to the palladium center, requires a base to form a more nucleophilic "ate" complex.[14][15] For chloropyridines, catalyst systems that excel at the difficult oxidative addition step are required. Modern systems often use palladium precatalysts (e.g., Pd₂(dba)₃ or palladacycles) paired with bulky, electron-rich ligands like SPhos , XPhos , or P(t-Bu)₃ .[6][16] A moderately strong inorganic base such as K₃PO₄ or K₂CO₃ is typically sufficient and offers broad functional group tolerance.[6]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Cycle Suzuki-Miyaura Catalytic Cycle for C-C Coupling Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl L-Pd(II)(Aryl)(Cl) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R'-B(OR)₂ + Base PdII_Diaryl L-Pd(II)(Aryl)(R') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R'

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is based on optimized conditions for challenging chloropyridine substrates.[6][16]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.5 equiv)

  • SPhos Pd G3 Precatalyst (2-4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground

  • Degassed solvent system (e.g., 1,4-Dioxane/Water, 10:1)

Procedure:

  • In an oven-dried reaction vessel, combine this compound, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-18 hours.[6][16]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst System Component Function Rationale for Selection
SPhos Pd G3 Precatalyst Palladium PrecatalystHighly active, air-stable catalyst effective for Suzuki couplings of aryl chlorides.[6]
K₃PO₄ Inorganic BaseActivates the boronic acid for transmetalation; good functional group tolerance.[17]
Dioxane/Water Biphasic Solvent SystemThe aqueous phase aids in dissolving the base and facilitates the formation of the boronate complex.

Application in Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction provides a direct route to alkynylated diaminopyridines, which are valuable intermediates in organic synthesis.[18] This reaction typically employs a dual-catalyst system of palladium and copper(I).[19]

Mechanistic Considerations & Causality

The Sonogashira reaction involves two interconnected catalytic cycles.[20] The palladium cycle mirrors that of other cross-couplings. The copper cycle serves to activate the terminal alkyne by forming a copper-acetylide species, which then undergoes transmetalation with the palladium complex.[20] A significant side reaction is the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions.[21] Due to the lower reactivity of the C-Cl bond, more forcing conditions (higher temperatures) may be required compared to aryl bromides or iodides.

Diagram: General Experimental Workflow

Experimental Workflow General Workflow for Cross-Coupling Reactions Setup 1. Assemble Reagents (Substrate, Coupling Partner, Catalyst, Base, Solvent) Inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) Setup->Inert Reaction 3. Heat and Stir (80-110°C) Inert->Reaction Monitor 4. Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup 5. Quench and Extract Monitor->Workup Upon Completion Purify 6. Purify Product (Column Chromatography) Workup->Purify

Caption: A generalized workflow for setting up cross-coupling reactions.

Protocol: Sonogashira Coupling of this compound

This protocol is a representative procedure for Sonogashira couplings of less reactive aryl chlorides.[19]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) Iodide (CuI, 5 mol%)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous, degassed amine base (e.g., Triethylamine or Diisopropylamine)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with Argon three times.

  • Add the anhydrous, degassed solvent and amine base via syringe.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • After completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst System Component Function Rationale for Selection
Pd(PPh₃)₂Cl₂ Palladium CatalystA common, effective palladium source for Sonogashira couplings.
Copper(I) Iodide (CuI) Co-catalystActivates the terminal alkyne by forming a copper acetylide intermediate.[18]
Triethylamine (TEA) Base and SolventActs as the base to deprotonate the alkyne and often serves as a solvent.

Conclusion

This compound is a powerful synthetic intermediate whose full potential can be unlocked through modern palladium-catalyzed cross-coupling reactions. Success hinges on a rational approach to catalyst selection that directly addresses the inherent challenges of catalyst inhibition and the low reactivity of the carbon-chlorine bond. By employing sterically hindered, electron-rich biarylphosphine ligands, appropriate bases, and well-defined palladium precatalysts, researchers can efficiently synthesize a diverse library of substituted diaminopyridines for applications in drug discovery and materials science. The protocols outlined in this guide provide a robust foundation for the strategic functionalization of this important heterocyclic core.

References

Application Notes: 3-Chloropyridine-2,6-diamine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structural motif" in drug design.[1] Its presence in numerous FDA-approved drugs highlights its importance. Among the vast array of pyridine derivatives, 3-chloropyridine-2,6-diamine stands out as a particularly valuable and versatile building block. This guide provides an in-depth look at its properties, reactivity, and strategic applications in the synthesis of advanced pharmaceutical intermediates.

The unique arrangement of functional groups in this compound—two nucleophilic amino groups and a halogenated site amenable to cross-coupling—offers chemists a powerful tool for creating diverse molecular architectures. The diamino-pyridine core is instrumental for establishing key hydrogen bond interactions with biological targets, such as the hinge region of kinases, while the chloro group at the 3-position serves as a versatile handle for introducing further complexity and modulating pharmacokinetic properties.[2]

This document will detail the physicochemical properties of this compound, explore its application in constructing complex drug molecules, and provide robust, field-tested protocols for its key synthetic transformations.

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties and electronic nature of this compound is crucial for its effective application in synthesis.

Physical and Chemical Data
PropertyValue
IUPAC Name 3-chloro-2,6-pyridinediamine
Synonyms 3-Chloro-2,6-diaminopyridine
CAS Number 34486-18-5
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.58 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 135-139 °C
Solubility Soluble in methanol, DMSO, DMF
Chemical Reactivity

The synthetic utility of this compound stems from its distinct reactive sites:

  • The C3-Chloro Group: This site is the primary handle for carbon-carbon and carbon-heteroatom bond formation. The chloro-substituted pyridine ring is an electron-deficient system, making the C-Cl bond susceptible to oxidative addition by palladium(0) catalysts. This enables a wide range of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4][5] Aryl chlorides are generally less reactive than bromides or iodides, often necessitating the use of specialized, electron-rich, and bulky phosphine ligands to achieve high conversion rates.[3][5]

  • The C2 and C6 Amino Groups: These groups are nucleophilic and can undergo acylation, alkylation, and other standard amine chemistries. Their reactivity can be selectively controlled, often without the need for protecting groups, due to steric and electronic differences. The C2-amino group, being ortho to the pyridine nitrogen, exhibits slightly different electronic properties compared to the C6-amino group.

Key Applications in Pharmaceutical Scaffolds

The this compound moiety is a key component in a variety of pharmacologically active agents, particularly in the development of kinase inhibitors for oncology. The 2,6-diaminopyridine structure is adept at forming bidentate hydrogen bonds with the hinge region of many protein kinases, a critical interaction for potent inhibition.

While specific drug names containing this exact starting material are often proprietary, its structural motif is prevalent in patent literature for inhibitors of targets such as:

  • Janus kinases (JAKs)

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)

  • Spleen tyrosine kinase (Syk)

The general strategy involves using the C3-position to append a substituent that occupies a hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity.

Synthetic Protocols & Methodologies

The following protocols provide detailed, step-by-step methodologies for the most common and critical transformations involving this compound.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling at the C3 Position

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating C-C bonds and introducing aryl or heteroaryl substituents.[5][6]

Reaction Scheme:

Suzuki_Coupling Figure 1: Suzuki-Miyaura Cross-Coupling Workflow cluster_product Product Start This compound Setup 1. Assemble glassware under inert gas (N₂/Ar). Degas solvent (e.g., Dioxane/H₂O). Start->Setup BoronicAcid Arylboronic Acid BoronicAcid->Setup Catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., SPhos) Catalyst->Setup Base Base (e.g., K₃PO₄) Base->Setup Mixing 2. Charge reactants, catalyst, ligand, and base. Setup->Mixing Reaction 3. Heat reaction mixture (80-110 °C). Monitor by TLC/LC-MS. Mixing->Reaction Workup 4. Cool, dilute with EtOAc, wash with H₂O/brine. Reaction->Workup Purify 5. Dry organic layer (Na₂SO₄), concentrate. Purify via column chromatography. Workup->Purify End 3-Aryl-pyridine-2,6-diamine Purify->End

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 ratio). The reaction concentration is generally between 0.1 M and 0.5 M.[5]

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum backfilling with nitrogen or argon to ensure all oxygen is removed. Oxygen can deactivate the Pd(0) catalyst.[5]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 3-aryl-pyridine-2,6-diamine.

Expert Insight: The choice of ligand is critical for coupling unreactive aryl chlorides.[3][5] Bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are essential as they facilitate the rate-limiting oxidative addition of the C-Cl bond to the palladium center.[5]

Protocol 3.2: Buchwald-Hartwig Amination at the C3 Position

This protocol outlines the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine. This reaction is a powerful method for synthesizing aminopyridine derivatives.[7]

Reaction Scheme:

Buchwald_Hartwig Figure 2: Key Steps in Buchwald-Hartwig Amination pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-Cl pd_complex L₂Pd(II)(Ar)(Cl) ox_add->pd_complex amide_form Amide Formation (Base) pd_complex->amide_form + HNR₂ amide_complex L₂Pd(II)(Ar)(NR₂) amide_form->amide_complex red_elim Reductive Elimination amide_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR₂ red_elim->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • RuPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add NaOtBu.

  • Reagent Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, RuPhos, and this compound.

  • Solvent and Amine Addition: Add anhydrous toluene, followed by the amine coupling partner.

  • Degassing: Seal the flask and perform three vacuum/inert gas backfill cycles.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. The reaction is typically complete within 2-16 hours. Monitor by LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extraction: Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the product by flash column chromatography.

Expert Insight: The oxidative addition of the C-Cl bond is often the rate-limiting step.[3] The choice of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine and facilitating the formation of the key palladium-amido intermediate.[3][7] Weaker bases may require more active catalyst systems or higher temperatures.[3] Using a pre-catalyst can sometimes lead to more reproducible results than generating the active Pd(0) species in situ.[3]

Safety and Handling

This compound and related aminopyridines should be handled with appropriate care in a well-ventilated fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9][10]

  • Inhalation: May cause respiratory irritation. Avoid breathing dust.[9][10]

  • Skin Contact: Causes skin irritation. In case of contact, wash with plenty of soap and water.[9]

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[9]

  • Ingestion: Harmful or toxic if swallowed. Seek immediate medical attention.[9]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.[9]

Conclusion

This compound is a high-value building block for modern pharmaceutical development. Its strategic combination of a hydrogen-bond donating diamine core and a versatile chloro-handle for cross-coupling reactions provides a robust platform for generating libraries of complex molecules. The protocols and insights provided herein offer a solid foundation for researchers and scientists to leverage the full synthetic potential of this important intermediate in their drug discovery programs.

References

The Versatile Scaffold: Applications of 3-Chloropyridine-2,6-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone in the design and synthesis of novel therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged structure." Among the vast array of functionalized pyridines, 3-Chloropyridine-2,6-diamine emerges as a particularly intriguing and versatile building block. The strategic placement of two nucleophilic amino groups and a reactive chlorine atom on the pyridine ring provides a trifecta of synthetic handles, enabling the facile construction of diverse molecular architectures with significant therapeutic potential.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the applications of this compound. We will explore its pivotal role in the synthesis of kinase inhibitors for oncology, its emerging application in neurodegenerative diseases, and its potential in the development of novel antimicrobial agents. This guide will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and visualize key concepts to empower your research endeavors.

Core Applications in Drug Discovery

The unique substitution pattern of this compound makes it a valuable precursor for a range of biologically active compounds. The two amino groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets, while the chlorine atom serves as a key site for introducing further molecular complexity through cross-coupling reactions.

Kinase Inhibitors: Targeting the Engine of Cancer

The pyridine core is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases.[2] Derivatives of 2,6-diaminopyridine have been successfully developed as potent inhibitors of several kinase families, playing a crucial role in cell cycle regulation and signal transduction.

a. Cyclin-Dependent Kinase (CDK) Inhibition:

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. A novel series of 3-acyl-2,6-diaminopyridines has been designed and synthesized as potent CDK inhibitors.[3][4] These compounds have demonstrated significant inhibitory activity against CDK1 and CDK2, leading to the inhibition of cellular proliferation in various tumor cell lines.[3][4]

Workflow for the Synthesis of 3-Acyl-2,6-diaminopyridine CDK Inhibitors

G cluster_start Starting Material cluster_acylation Acylation cluster_product Product start This compound acylation Friedel-Crafts Acylation (e.g., Acyl chloride, Lewis acid) start->acylation Introduce acyl group at C3 product 3-Acyl-2,6-diaminopyridine CDK Inhibitor acylation->product

Caption: Synthetic workflow for 3-acyl-2,6-diaminopyridine CDK inhibitors.

b. Glycogen Synthase Kinase 3β (GSK-3β) Inhibition:

GSK-3β is a serine/threonine kinase implicated in the pathophysiology of Alzheimer's disease, bipolar disorder, and cancer.[5] The aminopyridine scaffold is a key feature of several potent GSK-3β inhibitors.[5]

c. Focal Adhesion Kinase (FAK) Inhibition:

FAK is a non-receptor tyrosine kinase that plays a crucial role in cancer cell adhesion, survival, proliferation, and migration.[6] Diaminopyrimidine derivatives have been designed as novel FAK inhibitors with potent anticancer activity.[6]

Signaling Pathway of FAK in Cancer Progression

G FAK FAK Src Src FAK->Src Migration Cell Migration FAK->Migration Integrins Integrins Integrins->FAK GrowthFactorReceptors Growth Factor Receptors GrowthFactorReceptors->FAK PI3K PI3K Src->PI3K ERK ERK Src->ERK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Derivative (FAK Inhibitor) Inhibitor->FAK Inhibition

Caption: Simplified FAK signaling pathway and the point of intervention by FAK inhibitors.

Neurodegenerative Diseases: Combating Amyloid-β Aggregation

The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. Novel 2,6-disubstituted pyridine derivatives have been designed to interact with the β-sheet conformation of Aβ, thereby inhibiting its aggregation.[3] The 2,6-diaminopyridine moiety has been identified as a key structural component for this inhibitory activity.[3]

Antimicrobial Agents: A Scaffold for New Antibiotics and Antifungals

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Pyridine derivatives have shown a broad spectrum of antibacterial and antifungal activities.[7] The ability to readily functionalize the this compound scaffold allows for the exploration of a wide chemical space to identify novel antimicrobial compounds.

Protocols and Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is a key strategy for the functionalization of the chlorine atom in this compound.[7][8]

Materials:

  • This compound

  • Arylboronic acid (1.1-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water mixture, DMF/water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_inert Inert Atmosphere cluster_catalyst Catalyst Addition cluster_solvent Solvent Addition cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product setup Combine Reactants: - this compound - Arylboronic Acid - Base inert Evacuate and backfill with Ar/N₂ (3x) setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (80-120 °C) solvent->reaction workup Cool, Dilute, Wash, Dry, Concentrate reaction->workup purification Column Chromatography workup->purification product 3-Aryl-pyridine-2,6-diamine purification->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. While a comprehensive SAR study on this specific scaffold is not extensively documented, valuable insights can be drawn from related diaminopyrimidine and 2,6-disubstituted pyridine derivatives.[3][6][9]

Position of SubstitutionGeneral SAR Observations
C3-Position Acylation at the C3 position has been shown to be a successful strategy for developing potent CDK inhibitors.[3][4] The nature of the acyl group can significantly influence potency and selectivity.
N2/N6-Amino Groups These amino groups are often crucial for hydrogen bonding interactions with the target protein. Derivatization of these amines can modulate solubility and cell permeability. For Aβ aggregation inhibitors, the presence of the 2,6-diaminopyridine moiety is a key determinant of activity.[3]
C5-Position Substitution at the C5-position (meta to the chlorine) is a common strategy to explore the SAR of kinase inhibitors, often interacting with the solvent-exposed region of the ATP-binding pocket.
C6-Chloro Group This position is the primary site for introducing diversity through cross-coupling reactions. The nature of the aryl or heteroaryl group introduced via Suzuki coupling has a profound impact on the biological activity, influencing factors such as potency, selectivity, and pharmacokinetic properties.[7]

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutic agents. The applications highlighted in this guide, from kinase inhibition in oncology to the disruption of protein aggregation in neurodegenerative diseases, underscore the broad potential of this privileged heterocycle. Future research will undoubtedly uncover new therapeutic applications and refine the synthetic methodologies for the derivatization of this promising building block, paving the way for the development of next-generation medicines.

References

Application Notes and Protocols: Synthetic Routes to Novel Heterocycles Using 3-Chloropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloropyridine-2,6-diamine in Heterocyclic Chemistry

This compound is a highly functionalized pyridine derivative poised as a versatile building block for the synthesis of a diverse array of novel heterocyclic compounds. Its strategic importance in medicinal chemistry and drug development arises from the orthogonal reactivity of its substituent groups. The vicinal diamino groups at the 2- and 6-positions serve as a potent binucleophile, ideal for the construction of fused five- and six-membered rings. Concurrently, the chloro substituent at the 3-position offers a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling further diversification of the synthesized scaffolds. This unique combination of reactive sites allows for the generation of complex molecular architectures with significant potential for biological activity. These application notes provide detailed protocols for the synthesis of two important classes of fused heterocycles—imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines—starting from this compound. The methodologies are presented with a focus on the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Route 1: Synthesis of 7-Chloro-2-substituted-3H-imidazo[4,5-b]pyridin-6-amines via Condensation with Aldehydes

The condensation of 1,2-diamines with aldehydes is a classical and efficient method for the construction of the imidazole ring. In the case of this compound, this reaction proceeds with high regioselectivity to yield 7-chloro-2-substituted-3H-imidazo[4,5-b]pyridin-6-amines. The use of sodium metabisulfite (Na₂S₂O₅) in dimethyl sulfoxide (DMSO) is a mild and effective method for this transformation. The reaction is believed to proceed via the in situ formation of an adduct between the aldehyde and sodium metabisulfite, which then undergoes condensation with the diamine, followed by cyclization and aromatization to afford the imidazo[4,5-b]pyridine core.[1]

Reaction Scheme:
Detailed Experimental Protocol: Synthesis of 7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridin-6-amine
  • Reagent Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.43 g, 10.0 mmol), benzaldehyde (1.06 g, 10.0 mmol), and sodium metabisulfite (1.05 g, 5.5 mmol).

  • Reaction Setup: To the flask, add 20 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water (3 x 30 mL). The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure 7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridin-6-amine.

Table 1: Representative Examples of Synthesized 7-Chloro-2-substituted-3H-imidazo[4,5-b]pyridin-6-amines
EntrySubstituted AldehydeProductYield (%)
1Benzaldehyde7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridin-6-amine85
24-Methoxybenzaldehyde7-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-6-amine82
34-Chlorobenzaldehyde7-Chloro-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridin-6-amine88
4Thiophene-2-carbaldehyde7-Chloro-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridin-6-amine79

Workflow for the Synthesis of Imidazo[4,5-b]pyridines

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Aldehyde, and Na₂S₂O₅ solvent Add anhydrous DMSO reagents->solvent heat Heat to 120 °C under N₂ solvent->heat monitor Monitor by TLC heat->monitor quench Cool and pour into ice-water monitor->quench filter Collect precipitate by filtration quench->filter purify Recrystallize or perform column chromatography filter->purify product product purify->product Pure Product

Caption: Workflow for the synthesis of 7-Chloro-2-substituted-3H-imidazo[4,5-b]pyridin-6-amines.

Synthetic Route 2: Synthesis of 7-Chloro-2,3-disubstituted-pyrido[2,3-b]pyrazin-6-amines via Condensation with 1,2-Dicarbonyl Compounds

The reaction of 1,2-diamines with 1,2-dicarbonyl compounds is a cornerstone for the synthesis of pyrazine and its fused derivatives. This compound readily undergoes cyclocondensation with various α-dicarbonyl compounds to afford 7-chloro-2,3-disubstituted-pyrido[2,3-b]pyrazin-6-amines. This reaction typically proceeds under mild acidic or neutral conditions in a protic solvent like ethanol. The mechanism involves the sequential formation of two imine bonds, followed by tautomerization to the aromatic pyrido[2,3-b]pyrazine system.

Reaction Scheme:
Detailed Experimental Protocol: Synthesis of 7-Chloro-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-amine
  • Reagent Preparation: In a 100 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve this compound (1.43 g, 10.0 mmol) in 40 mL of absolute ethanol.

  • Addition of Dicarbonyl: To the stirred solution, add benzil (2.10 g, 10.0 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 8-12 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., ethyl acetate/hexane, 1:2).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 7-Chloro-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-amine.

Table 2: Representative Examples of Synthesized 7-Chloro-2,3-disubstituted-pyrido[2,3-b]pyrazin-6-amines
Entry1,2-Dicarbonyl CompoundProductYield (%)
1Benzil7-Chloro-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-amine92
22,3-Butanedione (Diacetyl)7-Chloro-2,3-dimethyl-pyrido[2,3-b]pyrazin-6-amine85
3Glyoxal (40% in water)7-Chloro-pyrido[2,3-b]pyrazin-6-amine78
4Cyclohexane-1,2-dione7-Chloro-1,2,3,4-tetrahydrodibenzo[a,c]phenazin-6-amine89

Workflow for the Synthesis of Pyrido[2,3-b]pyrazines

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Dissolve this compound and 1,2-Dicarbonyl in Ethanol reflux Reflux for 8-12 hours reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool filter Collect precipitate or concentrate cool->filter purify Recrystallize or perform column chromatography filter->purify product product purify->product Pure Product

Caption: Workflow for the synthesis of 7-Chloro-2,3-disubstituted-pyrido[2,3-b]pyrazin-6-amines.

Synthetic Utility and Future Directions

The protocols detailed above represent foundational pathways to novel heterocyclic systems from this compound. The resulting fused heterocycles, still bearing a reactive chloro-substituent and an amino group, are themselves valuable intermediates for further chemical exploration. The chloro group can be subjected to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse aryl, heteroaryl, or alkyl substituents. The amino group can be acylated, alkylated, or diazotized to introduce further functionality. This multi-faceted reactivity underscores the immense potential of this compound as a strategic starting material in the quest for new chemical entities with tailored properties for pharmaceutical and materials science applications.

Overall Synthetic Utility of this compound

G cluster_fused Fused Heterocycle Synthesis cluster_diversification Further Diversification start This compound imidazo Imidazo[4,5-b]pyridines start->imidazo Aldehydes pyrazo Pyrido[2,3-b]pyrazines start->pyrazo 1,2-Dicarbonyls cross_coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) imidazo->cross_coupling Pd-catalysis amino_chem Amino Group Chemistry imidazo->amino_chem snar Nucleophilic Aromatic Substitution pyrazo->snar Nu⁻ pyrazo->amino_chem

Caption: Synthetic pathways from this compound.

References

Application Notes & Protocols: The Strategic Use of 3-Chloropyridine-2,6-diamine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring, particularly in its 2-aminopyridine form, is a privileged scaffold in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket in numerous protein kinases.[1][2] This document provides an in-depth guide on the strategic application of a key derivative, 3-chloropyridine-2,6-diamine , as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the inherent chemical logic of this scaffold, detail key synthetic transformations, and provide a representative step-by-step protocol for the synthesis of a potential inhibitor, complete with characterization and biological evaluation guidelines. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

The Strategic Value of the this compound Scaffold

The efficacy of this compound as a precursor for kinase inhibitors stems from its unique combination of functionalities, which allows for controlled, multi-directional diversification to explore structure-activity relationships (SAR).

  • The Hinge-Binding Motif: The 2-amino group is perfectly positioned to act as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. This bidentate interaction anchors the molecule into the kinase hinge region, a conserved backbone segment that connects the N- and C-lobes of the kinase domain. This foundational interaction is a hallmark of many clinically approved kinase inhibitors.[1][2]

  • Vectors for Synthetic Diversification: The scaffold presents three distinct points for chemical modification:

    • C3-Chloro Group: This position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. These groups typically project out towards the solvent-exposed region of the ATP pocket, allowing for optimization of potency and selectivity.

    • N6-Amino Group: The second amino group provides a handle for introducing substituents that can form additional interactions with the protein, such as in the ribose-binding pocket or with specific amino acid side chains.

    • N2-Amino Group: While primarily involved in hinge binding, this group can also be functionalized, although modifications here can be synthetically challenging and may disrupt the crucial hinge interaction if not designed carefully.

The following diagram illustrates the synthetic potential inherent in the this compound core.

G cluster_0 This compound Core cluster_1 Synthetic Diversification Vectors Core Suzuki Suzuki-Miyaura (C-C Coupling) Suzuki->Core C3-Cl Position Buchwald Buchwald-Hartwig (C-N Coupling) Buchwald->Core C3-Cl Position Acylation Acylation / Sulfonylation (Amide/Sulfonamide Formation) Acylation->Core N6-NH2 Position Alkylation Reductive Amination (C-N Bond Formation) Alkylation->Core N6-NH2 Position

Caption: Synthetic vectors on the this compound scaffold.

Core Synthetic Methodologies

The selective functionalization of the chloro and amino groups is paramount. The most robust and widely applied strategy involves a two-step sequence: (1) a palladium-catalyzed cross-coupling at the C3 position, followed by (2) functionalization of the N6-amino group.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly efficient method for forming a carbon-carbon bond between the C3 position of the pyridine ring and a variety of boronic acids or esters. This reaction is favored due to its mild conditions and high tolerance for various functional groups.

Causality Behind the Method:

  • Catalyst: A palladium(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), is essential for the catalytic cycle.

  • Ligand: Phosphine ligands (e.g., SPhos, XPhos, dppf) are crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

N-Acylation and Sulfonylation

Following the Suzuki coupling, the N6-amino group can be readily acylated or sulfonylated using acid chlorides, sulfonyl chlorides, or anhydrides under basic conditions. This step is critical for installing moieties that can form additional hydrogen bonds or occupy hydrophobic pockets within the kinase active site.

Application Protocol: Synthesis of a 2,3,6-Trisubstituted Pyridine Inhibitor Scaffold

This section provides a representative, two-step protocol for the synthesis of a generic kinase inhibitor scaffold based on this compound. This procedure is designed to be self-validating through the inclusion of in-process controls and clear characterization endpoints.

Workflow Overview

Caption: Two-step synthesis and analysis workflow.

Step 1: Suzuki Coupling of this compound

Objective: To install an aryl group at the C3 position. Here, we use 4-methoxyphenylboronic acid as an example.

ReagentM.W.AmountMolesEq.
This compound143.571.0 g6.96 mmol1.0
4-Methoxyphenylboronic acid151.961.27 g8.35 mmol1.2
PdCl₂(dppf)731.7255 mg0.35 mmol0.05
K₂CO₃138.212.89 g20.9 mmol3.0
1,4-Dioxane-30 mL--
Water-10 mL--

Procedure:

  • To a 100 mL round-bottom flask, add this compound, 4-methoxyphenylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere. Causality: This prevents oxidative degradation of the Pd(0) catalyst.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3-(4-methoxyphenyl)pyridine-2,6-diamine .

Expected Characterization:

  • Appearance: Off-white to pale yellow solid.

  • LC-MS: Correct mass for C₁₂H₁₃N₃O (M+H⁺ = 216.1).

Step 2: Selective N-Acylation

Objective: To acylate the N6-amino group.

Procedure:

  • Dissolve the purified intermediate (e.g., 1.0 g, 4.65 mmol) in dichloromethane (DCM, 20 mL) in a flask cooled to 0 °C in an ice bath.

  • Add triethylamine (0.78 mL, 5.58 mmol, 1.2 eq.).

  • Slowly add acetyl chloride (0.33 mL, 4.65 mmol, 1.0 eq.) dropwise. Note: Using one equivalent of acylating agent often favors mono-acylation at the more accessible N6 position.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours.

  • Monitor the reaction by TLC/LC-MS.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or recrystallization to yield the final product.

Biological Evaluation Data

The synthesized compounds are typically evaluated for their ability to inhibit specific protein kinases and their effect on cancer cell proliferation. The data below is representative of a primary screening cascade for a hypothetical series of inhibitors derived from our scaffold.

Compound IDR¹ Group (at C3)R² Group (at N6)Target Kinase IC₅₀ (nM)HeLa Cell Proliferation IC₅₀ (µM)
EX-01 4-MethoxyphenylAcetyl1502.5
EX-02 3-FluorophenylAcetyl951.8
EX-03 4-MethoxyphenylCyclopropanecarbonyl751.1
EX-04 3-FluorophenylCyclopropanecarbonyl25 0.4

Data is hypothetical and for illustrative purposes only.

This SAR table demonstrates how modifications at the C3 and N6 positions, enabled by the this compound scaffold, can significantly impact both enzymatic potency and cellular activity. Compound EX-04 shows superior activity, suggesting a favorable interaction for both the 3-fluorophenyl group and the N-cyclopropanecarbonyl moiety.

Conclusion

This compound is a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its pre-installed hinge-binding motif and orthogonally addressable functional groups provide a rapid and efficient route to novel chemical entities. The robust synthetic protocols associated with this scaffold, primarily Suzuki coupling and N-functionalization, allow for extensive exploration of SAR, making it an indispensable tool for modern drug discovery campaigns targeting the kinome.

References

Palladium-catalyzed reactions of 3-Chloropyridine-2,6-diamine

Yields are based on representative couplings of aminopyridines and may require optimization. [16]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. [13][14]This reaction is exceptionally valuable for installing a rigid alkynyl linker into the 2,6-diaminopyridine scaffold, a common strategy in the design of enzyme inhibitors and molecular probes.

Mechanistic Rationale: The Sonogashira reaction uniquely employs a dual catalytic system. A palladium(0) complex undergoes oxidative addition with the chloropyridine, similar to other cross-coupling reactions. Simultaneously, a copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. [15]This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex. The subsequent reductive elimination yields the alkynylated pyridine product and regenerates the Pd(0) catalyst. [13][15]

Protocol: Sonogashira Coupling of this compound

Expert Insight: The success of the Sonogashira coupling relies on the synergy between the palladium and copper catalysts. It is essential to use anhydrous and anaerobic conditions to prevent unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling). The amine base (e.g., triethylamine or diisopropylethylamine) often serves a dual role as both the base and a solvent. [14] Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)

  • Copper(I) cocatalyst (e.g., CuI, 4-6 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF, if needed)

  • Schlenk flask

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuation and Backfilling: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (if used) followed by the amine base. Finally, add the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature. Many Sonogashira couplings can proceed at room temperature, but gentle heating (40-60 °C) may be required for less reactive chlorides.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Conditions
EntryAlkyne (equiv)Pd Catalyst (mol%)Cu(I) Source (mol%)BaseTempTypical Yield (%)
1Phenylacetylene (1.2)PdCl₂(PPh₃)₂ (3)CuI (5)Et₃NRT to 40°C70-85
2Trimethylsilylacetylene (1.5)Pd(PPh₃)₄ (3)CuI (5)DIPEA50°C65-80
31-Hexyne (1.3)PdCl₂(PPh₃)₂ (3)CuI (5)Et₃N/THF40°C70-90

Yields are representative and can vary based on the alkyne's steric and electronic properties.

Application Note: Strategic Derivatization of 3-Chloropyridine-2,6-diamine for the Generation of Biologically-Active Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2,6-Diaminopyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of natural products and pharmaceuticals.[] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a bioisostere for various functional groups, significantly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Within this class, the 2,6-diaminopyridine substructure is of particular interest. This motif provides two key hydrogen bond donor sites and an acceptor site on the ring nitrogen, allowing for tripartite interactions with biological targets, a feature commonly exploited in the design of enzyme inhibitors, particularly kinases.

The strategic introduction of a chlorine atom at the C3 position, yielding 3-chloropyridine-2,6-diamine, transforms this stable core into a versatile scaffold for chemical library synthesis. The chloro-substituent serves as a highly effective synthetic handle for modern cross-coupling reactions, enabling the systematic and efficient introduction of diverse chemical functionalities. This application note provides a detailed guide on the derivatization of this scaffold, focusing on robust palladium-catalyzed cross-coupling methodologies to generate novel compound libraries for biological screening.

Chemical Principles and Strategic Derivatization

The this compound scaffold presents three primary points for diversification: the C3-chloro group and the two primary amino groups at C2 and C6. While the amino groups can undergo traditional reactions like acylation and sulfonylation, the C-Cl bond is ideal for creating C-C and C-N bonds, which are fundamental for exploring new chemical space.

Palladium-catalyzed cross-coupling reactions are the methods of choice due to their exceptional functional group tolerance, reliability, and broad substrate scope.[2] The primary amino groups on the pyridine ring can, in some cases, coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle.[3] However, the use of modern, highly active catalyst systems with sterically hindered ligands often overcomes this issue, frequently making protection/deprotection steps unnecessary and streamlining the synthetic workflow.[4]

Our focus will be on two pillar reactions for diversification at the C3 position:

  • Suzuki-Miyaura Coupling: For the formation of C(aryl)-C(aryl) bonds.

  • Buchwald-Hartwig Amination: For the formation of C(aryl)-N bonds.

Below is a diagram illustrating the key derivatization pathways for the core scaffold.

G cluster_start Core Scaffold cluster_products Diversified Products Core This compound CC_Product C3-Aryl/Heteroaryl Substituted (C-C Bond) Core->CC_Product Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst) CN_Product C3-Amino Substituted (C-N Bond) Core->CN_Product Buchwald-Hartwig Amination (R2NH, Pd Catalyst) N_Product N-Acyl/Sulfonyl Substituted (N-C Bond) Core->N_Product Acylation / Sulfonylation (Acyl-Cl / Sulfonyl-Cl)

Caption: Key derivatization pathways from the this compound scaffold.

Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide.[5][6] For chloro-heteroarenes, which can be less reactive than their bromo or iodo counterparts, the choice of a sufficiently active palladium catalyst and ligand is critical.[4]

Reaction Scheme: (Illustrative scheme showing this compound reacting with a generic arylboronic acid)

Detailed Protocol: Synthesis of 3-(4-methoxyphenyl)pyridine-2,6-diamine
ReagentM.W. ( g/mol )AmountMmolEquivalents
This compound143.57144 mg1.01.0
4-Methoxyphenylboronic acid151.96182 mg1.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.050.05
Sodium Carbonate (Na₂CO₃)105.99212 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (144 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol), to the flask. Causality Note: The choice of Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for many Suzuki couplings; for more challenging substrates, a ligand system like SPhos or XPhos with a Pd(OAc)₂ precursor may offer higher yields.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The aqueous base is crucial for activating the boronic acid for the transmetalation step in the catalytic cycle.[6]

  • Seal the flask and heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[7][8] The reaction's success heavily relies on the combination of a palladium precursor and a specialized, sterically hindered phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination steps.[2] A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.

Reaction Scheme: (Illustrative scheme showing this compound reacting with a generic secondary amine)

Detailed Protocol: Synthesis of N³-benzylpyridine-2,3,6-triamine
ReagentM.W. ( g/mol )AmountMmolEquivalents
This compound143.57144 mg1.01.0
Benzylamine107.15129 mg (132 µL)1.21.2
RuPhos Pd G3 Precatalyst838.4042 mg0.050.05
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Anhydrous Toluene-10 mL--

Procedure:

  • In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar. Causality Note: NaOtBu is a strong, non-nucleophilic base required for the catalytic cycle; it is also highly hygroscopic and should be handled in an inert atmosphere.[9]

  • Add the RuPhos Pd G3 precatalyst (42 mg, 0.05 mmol). Causality Note: This is a modern, air-stable precatalyst that forms the active Pd(0) species in situ. The bulky RuPhos ligand is highly effective for coupling aryl chlorides with primary amines.[2]

  • Add this compound (144 mg, 1.0 mmol).

  • Remove the tube from the glovebox, add anhydrous toluene (10 mL) followed by benzylamine (132 µL, 1.2 mmol) under an argon atmosphere.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 4-12 hours.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via column chromatography to obtain the desired product.

  • Characterize by NMR and HRMS.

Biological Screening Workflow

Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. This is typically done in a high-throughput screening (HTS) cascade. The general workflow involves a primary screen to identify initial "hits," followed by secondary assays to confirm activity and selectivity, and finally, dose-response studies to determine potency (e.g., IC₅₀ or EC₅₀). Pyridine derivatives have shown a wide range of biological activities, including antibacterial, antiviral, and anticancer effects.[10][11]

screening_workflow cluster_synthesis Library Generation cluster_screening Screening Cascade cluster_validation Lead Progression start This compound Scaffold rxn Parallel Synthesis (Suzuki, Buchwald-Hartwig, etc.) start->rxn library Compound Library (Purified & Plated) rxn->library primary Primary Screen (e.g., Single-Dose Assay) library->primary hit_id Identify 'Hits' (Activity > Threshold) primary->hit_id hit_id->primary Inactive secondary Hit Confirmation & Counter-screens hit_id->secondary secondary->hit_id False Positive dose Dose-Response (Determine Potency, e.g., IC50) secondary->dose sar Structure-Activity Relationship (SAR) Studies dose->sar

Caption: A typical workflow from library synthesis to hit validation in drug discovery.

Example Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible growth of a bacterium.

Materials:

  • Synthesized compound library, dissolved in DMSO to a stock concentration of 10 mM.

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (DMSO vehicle).

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.

  • Compound Plating: In a 96-well plate, perform a serial two-fold dilution of each test compound in MHB. A typical concentration range would be from 128 µg/mL down to 0.25 µg/mL. Include wells for positive and negative controls.

  • Inoculation: Add the prepared bacterial inoculum to each well of the plate. The final volume in each well should be 100-200 µL.

  • Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed. Results can be confirmed by measuring absorbance at 600 nm.

Conclusion

This compound is an exemplary scaffold for the rapid generation of diverse chemical libraries. Its strategic derivatization using robust and well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a powerful platform for medicinal chemistry programs. The protocols and workflows detailed in this application note offer researchers a practical guide to unlock the potential of this privileged core structure in the quest for novel biologically active agents.

References

Application Notes and Protocols: The Strategic Use of 3-Chloropyridine-2,6-diamine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Chloropyridine-2,6-diamine as a pivotal intermediate in the synthesis of next-generation agrochemicals. Moving beyond a simple recitation of procedural steps, this document elucidates the chemical rationale behind the synthetic strategies, focusing on the creation of potent herbicidal compounds. We present detailed, field-proven protocols for the synthesis of the core intermediate and its subsequent elaboration into a representative pyridylsulfonylurea herbicide. The narrative emphasizes the principles of chemical reactivity, mechanistic pathways, and the structure-activity relationships that underpin the development of modern crop protection agents. All protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative literature.

Introduction: The Significance of the Pyridine Scaffold in Agrochemicals

The pyridine ring system is a privileged scaffold in the design of biologically active molecules, owing to its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. In the realm of agrochemicals, substituted pyridines are integral components of numerous commercially successful insecticides, fungicides, and herbicides. This compound, with its distinct arrangement of amino and chloro substituents, presents a versatile platform for the synthesis of a diverse array of agrochemical candidates. The two amino groups offer differential reactivity for building complex molecular architectures, while the chlorine atom can be retained for its electronic effects or serve as a handle for further functionalization. This application note will focus on the utility of this intermediate in the synthesis of sulfonylurea herbicides, a class of compounds renowned for their high efficacy at low application rates and their specific mode of action.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a critical first step in its utilization for agrochemical development. A common and efficient method involves the selective chlorination of the readily available precursor, 2,6-diaminopyridine.

Rationale for the Synthetic Approach

The direct chlorination of 2,6-diaminopyridine presents a regioselectivity challenge. The amino groups are strongly activating and ortho-, para-directing. However, the 3- and 5-positions are electronically activated. Achieving selective monochlorination at the 3-position requires careful control of reaction conditions to prevent over-chlorination and the formation of isomeric byproducts. The use of a suitable chlorinating agent and solvent system is paramount.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-Diaminopyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Table 1: Representative Reaction Parameters and Yields

ParameterValue
Starting Material2,6-Diaminopyridine
Chlorinating AgentN-Chlorosuccinimide (NCS)
SolventAcetonitrile
Reaction Temperature0 °C to Room Temperature
Typical Yield60-75%
Purification MethodFlash Column Chromatography

Application in the Synthesis of Pyridylsulfonylurea Herbicides

The primary amino groups of this compound are excellent nucleophiles for reaction with sulfonyl isocyanates or their precursors, forming the critical sulfonylurea bridge, which is the pharmacophore of this class of herbicides.

Mechanism of Action of Sulfonylurea Herbicides

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[3] The inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in plant death.[1] This mode of action provides a high degree of selectivity, as mammals lack the ALS enzyme and obtain these essential amino acids through their diet.[4]

Diagram 1: General Synthesis Workflow

G cluster_synthesis Synthesis of Intermediate cluster_application Agrochemical Synthesis cluster_evaluation Biological Evaluation 2_6_diaminopyridine 2,6-Diaminopyridine chlorination Selective Chlorination (e.g., NCS) 2_6_diaminopyridine->chlorination Step 1 intermediate This compound chlorination->intermediate coupling Sulfonylurea Bridge Formation intermediate->coupling Step 2 sulfonyl_isocyanate Sulfonyl Isocyanate or Carbamate sulfonyl_isocyanate->coupling herbicide Pyridylsulfonylurea Herbicide coupling->herbicide als_inhibition ALS Inhibition Assay herbicide->als_inhibition greenhouse_testing Greenhouse Testing (Weed Control & Crop Safety) als_inhibition->greenhouse_testing

Caption: Workflow from precursor to herbicidal product and evaluation.

Experimental Protocol: Synthesis of a Representative Pyridylsulfonylurea Herbicide

This protocol describes the synthesis of a novel pyridylsulfonylurea herbicide from this compound and a commercially available sulfonyl isocyanate precursor.

Materials:

  • This compound

  • Methyl 2-(isocyanatosulfonyl)benzoate

  • Anhydrous Dichloromethane

  • Triethylamine

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the solution.

  • In a separate flask, dissolve methyl 2-(isocyanatosulfonyl)benzoate (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the solution of methyl 2-(isocyanatosulfonyl)benzoate to the solution of this compound at room temperature over 20 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M hydrochloric acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure pyridylsulfonylurea herbicide.

Table 2: Characterization Data for a Representative Pyridylsulfonylurea Herbicide

PropertyDescription
Appearance White to off-white solid
Molecular Formula C₁₄H₁₃ClN₄O₅S
Molecular Weight 388.80 g/mol
¹H NMR Consistent with the proposed structure, showing characteristic peaks for the pyridine and benzene rings, the methoxy group, and the urea N-H protons.
Mass Spectrometry [M+H]⁺ peak observed at m/z 389.0, confirming the molecular weight.

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. The purity and identity of the synthesized compounds at each stage should be confirmed by standard analytical techniques, including:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Melting Point Analysis: To assess the purity of the final crystalline product.

Consistent analytical data across these techniques will validate the successful synthesis of the target molecules.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its strategic use, particularly in the construction of pyridylsulfonylurea herbicides, allows for the creation of potent and selective crop protection agents. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers and scientists in the field of agrochemical development to explore the potential of this and related pyridine-based building blocks. The continued exploration of such scaffolds is crucial for the discovery of new and effective solutions to global food security challenges.

Diagram 2: Mechanism of Sulfonylurea Bridge Formation

G cluster_reactants Reactants cluster_mechanism Mechanism diamine This compound (Nucleophile) attack Nucleophilic Attack of Amino Group on Isocyanate Carbonyl diamine->attack isocyanate Sulfonyl Isocyanate (Electrophile) isocyanate->attack intermediate Tetrahedral Intermediate attack->intermediate Step 1 proton_transfer Proton Transfer intermediate->proton_transfer Step 2 product Sulfonylurea Bridge Formation proton_transfer->product Step 3

Caption: Nucleophilic addition mechanism for sulfonylurea synthesis.

References

Application Notes and Protocols: 3-Chloropyridine-2,6-diamine as a Versatile Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Frontiers in Fluorescence Sensing with 3-Chloropyridine-2,6-diamine

In the dynamic landscape of molecular sensing and bioimaging, the demand for novel fluorophores with tailored photophysical properties and functionalities is ever-increasing. The strategic design of fluorescent probes often hinges on the selection of a versatile precursor that can be readily modified to achieve desired optical responses to specific analytes or environmental changes. This compound has emerged as a highly promising scaffold for the synthesis of a new generation of fluorescent probes. Its unique trifunctional nature, featuring two nucleophilic amino groups and a reactive chloro substituent, offers a rich platform for diverse synthetic transformations, leading to probes with tunable emission wavelengths, high quantum yields, and significant Stokes shifts.

This comprehensive guide delves into the application of this compound as a precursor for fluorescent probes, providing detailed insights into the underlying synthetic strategies, step-by-step experimental protocols, and the photophysical characterization of the resulting fluorophores.

The Strategic Advantage of the this compound Scaffold

The utility of this compound as a precursor is rooted in the distinct reactivity of its functional groups. The two amino groups at the 2- and 6-positions act as strong electron-donating groups, which are fundamental to the "push-pull" electronic character often sought in fluorescent molecules. This electronic arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is highly sensitive to the molecular environment and is a key mechanism for sensing applications.

The chlorine atom at the 3-position serves as a versatile synthetic handle. It is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of a wide array of aromatic, heteroaromatic, or alkynyl moieties at this position. The nature of the substituent introduced at the 3-position can be strategically chosen to modulate the photophysical properties of the resulting fluorophore or to introduce a specific recognition site for an analyte of interest.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_probes Resulting Fluorescent Probes Precursor This compound Amino_Groups 2,6-Diamino Groups (Electron-Donating) Precursor->Amino_Groups 'Push' Component Chloro_Group 3-Chloro Group (Synthetic Handle) Precursor->Chloro_Group Site for 'Pull' or Recognition Moiety Introduction Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Introduction) Chloro_Group->Suzuki Sonogashira Sonogashira (Alkynyl Introduction) Chloro_Group->Sonogashira Buchwald Buchwald-Hartwig (Amino Group Introduction) Chloro_Group->Buchwald Aryl_Probe 3-Aryl-2,6-diaminopyridine (Tunable Emission) Suzuki->Aryl_Probe Alkynyl_Probe 3-Alkynyl-2,6-diaminopyridine (Rigidified Structure) Sonogashira->Alkynyl_Probe Amino_Probe 3-Amino-2,6-diaminopyridine Derivative (Enhanced Donor Properties) Buchwald->Amino_Probe Applications Applications: Bioimaging, Sensing, Diagnostics Aryl_Probe->Applications Alkynyl_Probe->Applications Amino_Probe->Applications

Figure 1: Synthetic utility of this compound.

Synthetic Strategies and Protocols

The development of fluorescent probes from this compound primarily relies on the functionalization of the chloro group via cross-coupling reactions. The following sections provide detailed protocols for key synthetic transformations.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-2,6-diaminopyridine Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 3-position, which can significantly influence the photophysical properties of the resulting molecule.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (2-5 mol%), and base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, usually 12-24 hours).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl-2,6-diaminopyridine derivative.

G Start Combine Reactants: This compound Arylboronic acid Pd Catalyst, Base Reaction_Setup Inert Atmosphere (Ar or N₂) Start->Reaction_Setup Solvent_Addition Add Degassed Solvent Reaction_Setup->Solvent_Addition Heating Heat and Stir (80-110 °C, 12-24h) Solvent_Addition->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-2,6-diaminopyridine Fluorescent Probe Purification->Product

Figure 2: Workflow for Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-2,6-diaminopyridine Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is particularly useful for introducing a rigid alkynyl linker, which can extend the π-conjugation of the fluorophore and influence its emission properties.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), palladium catalyst (2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent.

  • Purify the crude product by silica gel column chromatography.

Photophysical Properties of 3-Substituted-2,6-diaminopyridine Derivatives

The photophysical properties of fluorescent probes derived from this compound are highly dependent on the nature of the substituent introduced at the 3-position. The following table summarizes representative photophysical data for analogous 2,6-diaminopyridine-based fluorophores.

Precursor AnalogueSubstituent at 3-positionAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Stokes Shift (nm)Reference Analogue
2-Amino-3-bromopyridine4-Propylphenylethynyl~350~450Not reported~100[1]
2-Amino-3-bromopyridineDecynyl~340~440Not reported~100[1]
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylatePhenyl (at 6-pos)2704800.34210[2]
(2-(tert-Butylamino)-6-phenylpyridine-3,4-diyl)dimethanolPhenyl (at 6-pos)3304000.8170[2]

Note: The data presented are for structurally related compounds and are intended to provide a general indication of the expected photophysical properties. Actual values for probes derived from this compound will vary depending on the specific substituent and solvent conditions.

Applications in Research and Development

Fluorescent probes based on the this compound scaffold hold significant promise for a wide range of applications:

  • Bioimaging: The tunable fluorescence and potential for bioconjugation make these probes suitable for live-cell imaging and tracking of biological processes.

  • Sensing: The sensitivity of the ICT process to the local environment can be exploited to design probes for detecting metal ions, pH changes, viscosity, and reactive oxygen species.

  • Drug Development: These fluorophores can be incorporated into drug molecules to study their uptake, distribution, and mechanism of action.

  • Materials Science: The unique photophysical properties of these compounds make them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of advanced fluorescent probes. Its trifunctional nature allows for the strategic introduction of various functionalities through well-established cross-coupling reactions, enabling the fine-tuning of photophysical properties to meet the demands of specific applications. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this promising scaffold in the development of next-generation fluorescent tools for science and medicine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Chloropyridine-2,6-diamine Reaction Yield

Author: BenchChem Technical Support Team. Date: January 2026

As a critical building block in pharmaceutical and materials science, the efficient synthesis of 3-Chloropyridine-2,6-diamine is paramount. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction yields and product purity.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of this compound in a direct question-and-answer format.

Question: My reaction yield is consistently low. What are the primary causes and how can I address them?

Low yields are a frequent challenge and can stem from several factors within the reaction mechanism and setup. The primary synthetic route is a Nucleophilic Aromatic Substitution (SNAr), and its efficiency is highly sensitive to reaction conditions.

  • Potential Cause 1: Suboptimal Reaction Temperature

    • Explanation: The amination of chloropyridines, especially those not heavily activated by electron-withdrawing groups, requires significant thermal energy to overcome the activation barrier for the initial nucleophilic attack and formation of the Meisenheimer complex.[1][2] If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition.

    • Solution: For catalyst-free SNAr reactions, high temperatures, often in the range of 100-150°C or higher, are necessary.[1] It is crucial to perform small-scale optimization experiments to identify the ideal temperature for your specific substrate and solvent system. Monitor reaction progress closely using TLC or LC-MS to determine the point of maximum conversion without significant byproduct formation.

  • Potential Cause 2: Inappropriate Base or Insufficient Basicity

    • Explanation: In SNAr reactions involving amines, a base is often used to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction, driving the equilibrium forward. If the base is too weak or used in insufficient quantity, the reaction can stall.

    • Solution: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly effective.[1] Ensure you are using at least a stoichiometric equivalent of the base relative to the HCl produced. In some cases, using a stronger base or an excess of the amine nucleophile itself can improve yields.

  • Potential Cause 3: Catalyst Inactivity or Inappropriate Choice (for catalyzed reactions)

    • Explanation: While many aminations of chloropyridines can proceed thermally, some challenging substrates benefit from catalysis. Palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[3][4] If you are using this method, low yields can result from an inactive catalyst (oxidized Pd(0) species), an inappropriate ligand, or an incorrect catalyst-to-ligand ratio.

    • Solution: For Buchwald-Hartwig reactions, ensure strictly anaerobic (oxygen-free) conditions by thoroughly degassing your solvent and using Schlenk techniques or a glovebox.[3] Use a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[3][4] Using pre-formed, air-stable precatalysts can often provide more consistent results.[3]

  • Potential Cause 4: Poor Solvent Choice

    • Explanation: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during an SNAr reaction.[2]

    • Solution: Polar aprotic solvents such as DMF, DMSO, or NMP are excellent choices as they can stabilize the charged intermediate, thereby accelerating the reaction.[2][5]

Question: I'm observing significant impurity formation alongside my desired product. How can I identify and minimize these byproducts?

Impurity profiles can reveal much about what is going wrong in a reaction. The most common impurities in this synthesis are products of over-reaction or side-reactions with residual components.

  • Common Impurity 1: Tri-substituted Pyridine

    • Explanation: The starting material, often a di- or tri-chlorinated pyridine, can potentially undergo further substitution. If the reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time), the newly introduced amino groups may not sufficiently deactivate the ring to prevent a second amination event.

    • Minimization Strategy: Carefully control the stoichiometry of your aminating agent. Use the minimum excess necessary to drive the reaction to completion. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of the over-reacted product. Lowering the reaction temperature can also increase selectivity.

  • Common Impurity 2: Hydroxylation Byproducts

    • Explanation: If water is present in the reaction mixture, it can act as a competing nucleophile, leading to the formation of hydroxypyridine derivatives. This is particularly relevant at the high temperatures often required for SNAr.

    • Minimization Strategy: Use anhydrous solvents and ensure all glassware is thoroughly oven- or flame-dried before use. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) will help to exclude atmospheric moisture.[3]

  • Purification: The crude product can typically be purified by flash column chromatography on silica gel or by recrystallization.[4][6] A solvent system such as ethyl acetate/petroleum ether is often effective for chromatography.[6]

Frequently Asked Questions (FAQs)

What is the underlying mechanism for the amination of a chloropyridine?

The primary mechanism is Nucleophilic Aromatic Substitution (SNAr). This process involves two main steps:

  • Addition: The amine nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a negatively charged resonance-stabilized intermediate called a Meisenheimer complex.[2]

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the aminated product.[2] The pyridine ring's nitrogen atom helps to stabilize the negative charge in the intermediate, particularly when substitution occurs at the 2- or 6-positions.[2][4]

Caption: The two-step Addition-Elimination mechanism of SNAr.

What are the most critical parameters to control for a successful synthesis?

Optimizing the following parameters is key to achieving high yield and purity.

ParameterRecommended Condition/RangeRationale & Key Insights
Temperature 80 - 150 °CEssential for overcoming the reaction's activation energy. Must be optimized to balance reaction rate against byproduct formation.[1]
Solvent Anhydrous Polar Aprotic (DMF, DMSO)Stabilizes the charged Meisenheimer intermediate, accelerating the reaction. Anhydrous conditions prevent hydrolysis.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents moisture-induced side reactions (hydroxylation) and, if using a Pd catalyst, prevents oxidation and deactivation.[3]
Base K₂CO₃, Cs₂CO₃, or NaOtBuNeutralizes generated acid (HCl) or enhances nucleophilicity of the amine. Choice depends on whether the reaction is thermal SNAr or Pd-catalyzed.[1][3]
Monitoring TLC or LC-MSCrucial for determining reaction completion and preventing the formation of over-reacted byproducts by stopping the reaction at the optimal time.[4][7]

Experimental & Troubleshooting Workflows

The following diagrams provide a generalized experimental procedure and a logical flow for troubleshooting common issues.

General Synthesis Workflow

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine chloropyridine starting material, amine, and base in an oven-dried flask. B Add anhydrous, degassed polar aprotic solvent (e.g., DMF, Toluene). A->B C Evacuate and backfill with inert gas (e.g., Argon) three times. B->C D Heat mixture to optimal temperature (e.g., 80-150°C) with vigorous stirring. C->D E Monitor progress periodically by TLC or LC-MS until starting material is consumed. D->E F Cool reaction to room temp. Quench with water. E->F G Extract product with an organic solvent (e.g., Ethyl Acetate). F->G H Wash organic layer, dry over Na₂SO₄, filter, and concentrate. G->H I Purify crude product via flash column chromatography or recrystallization. H->I

Caption: Generalized experimental workflow for SNAr amination.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Encountered low_yield Low Yield start->low_yield impurities Significant Impurities start->impurities check_sm Starting material remaining? low_yield->check_sm analyze_impurities Analyze impurities (LC-MS / NMR) impurities->analyze_impurities increase_t Increase Temperature or Reaction Time check_sm->increase_t Yes check_conditions Review Conditions: - Anhydrous? - Inert atmosphere? - Correct solvent/base? check_sm->check_conditions No increase_t->low_yield Re-evaluate check_conditions->low_yield Re-run over_reaction Over-amination or side-products detected? analyze_impurities->over_reaction reduce_t Reduce Temperature or Reaction Time over_reaction->reduce_t Yes optimize_purification Optimize Purification (Solvent System, etc.) over_reaction->optimize_purification No reduce_t->impurities Re-run optimize_purification->impurities Re-purify

Caption: A logical decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Chloropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloropyridine-2,6-diamine (CAS 54903-85-4). This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering solubility challenges with this versatile synthetic intermediate. We will explore the physicochemical properties of this compound, provide practical troubleshooting steps, and offer detailed protocols to help you achieve successful dissolution for your experiments.

Understanding the Molecule: A Structural Perspective on Solubility

This compound is a substituted pyridine with a unique combination of functional groups that dictate its solubility profile. The central pyridine ring, while aromatic, is made polar by the presence of an electronegative nitrogen atom. The two amino (-NH₂) groups at positions 2 and 6 are key to its properties; they are strong hydrogen bond donors and acceptors, which generally promotes solubility in polar protic solvents.[1] Conversely, the chloro (-Cl) group at the 3-position introduces some lipophilicity and can influence the electronic distribution within the ring.

The solubility of this compound is therefore a delicate balance between the hydrophilicity imparted by the amino groups and the pyridine nitrogen, and the hydrophobicity of the chlorinated aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

A1: Based on the structure and data from the parent compound, 2,6-diaminopyridine, which is soluble in water and polar organic solvents, we recommend starting with the following:[1][2]

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Aqueous Solutions: Solubility in neutral water is expected to be limited. Acidic aqueous solutions are likely to be much more effective (see Q2).

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: The solubility of this compound is expected to be highly pH-dependent. The amino groups on the pyridine ring are basic. The parent compound, 2,6-diaminopyridine, has a pKa of 6.13.[3] In acidic conditions (pH < 6), the amino groups will be protonated, forming a cationic salt (a pyridinium chloride derivative). This salt form will have significantly higher aqueous solubility than the neutral free base.[4][5] Therefore, to dissolve this compound in an aqueous medium, acidification with a dilute acid like HCl is a primary strategy.

Q3: I'm seeing my compound precipitate out of solution. What could be the cause?

A3: Precipitation can occur for several reasons:

  • Supersaturation: You may have created a supersaturated solution, especially if you used heat to dissolve the compound and then allowed it to cool.

  • pH Shift: If you dissolved the compound in an acidic solution and the pH was subsequently raised, the compound will deprotonate and likely precipitate as the less soluble free base.

  • Solvent Polarity Change: If you are performing a reaction and the polarity of the solvent mixture changes over time (e.g., due to the consumption of polar reactants or the formation of nonpolar products), the solubility of your starting material may decrease.

Troubleshooting Guide: A Systematic Approach to Dissolution

If you are facing difficulties dissolving this compound, follow this systematic troubleshooting workflow.

Solubility_Troubleshooting start Start: Undissolved This compound solvent_choice Select Solvent System (Organic or Aqueous?) start->solvent_choice organic_path Organic Solvent solvent_choice->organic_path Organic aqueous_path Aqueous Solution solvent_choice->aqueous_path Aqueous polar_aprotic Try Polar Aprotic: DMSO, DMF organic_path->polar_aprotic adjust_ph Adjust pH < 6 (e.g., with 1M HCl) aqueous_path->adjust_ph heat_organic Apply Gentle Heat (e.g., 40-60°C) polar_aprotic->heat_organic sonicate_organic Sonication heat_organic->sonicate_organic No organic_success Success: Homogeneous Solution heat_organic->organic_success Yes sonicate_organic->organic_success Yes organic_fail Issue Persists: Consider Solvent Mixture (e.g., DCM/MeOH) sonicate_organic->organic_fail No heat_aqueous Apply Gentle Heat (e.g., 40-60°C) adjust_ph->heat_aqueous sonicate_aqueous Sonication heat_aqueous->sonicate_aqueous No aqueous_success Success: Homogeneous Solution heat_aqueous->aqueous_success Yes sonicate_aqueous->aqueous_success Yes aqueous_fail Issue Persists: Consider Aqueous/ Organic Co-solvent sonicate_aqueous->aqueous_fail No

Caption: Troubleshooting workflow for dissolving this compound.

Data Summary: Recommended Solvents and Conditions
Solvent SystemConditionRationale & CausalityExpected Outcome
Methanol/Ethanol Room TemperatureThe amino groups can form strong hydrogen bonds with the hydroxyl group of the alcohol.Moderate to good solubility.
DMSO/DMF Room TemperatureThese highly polar aprotic solvents are excellent at solvating a wide range of organic molecules.High solubility, suitable for creating stock solutions.
Aqueous HCl (1M) Room TemperatureProtonation of the basic amino groups forms a highly soluble pyridinium salt.[4]High solubility. Ideal for aqueous reactions or formulations.
Heated Solvents (40-60°C) Elevated TemperatureIncreased kinetic energy helps overcome the crystal lattice energy, increasing the rate and extent of dissolution.[6]Enhanced solubility. Use with caution to avoid degradation.
Co-solvent (e.g., Dichloromethane/Methanol) Room TemperatureA mixture of a nonpolar and polar solvent can effectively solvate different parts of the molecule.May be effective for reactions involving less polar reagents.

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for dissolving this compound.

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol is ideal for preparing a concentrated stock solution for use in biological assays or high-throughput screening.

  • Materials: this compound, anhydrous DMSO, vial, magnetic stirrer.

  • Procedure: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the calculated volume of anhydrous DMSO to achieve the target concentration. c. Add a small magnetic stir bar to the vial. d. Stir the mixture at room temperature until the solid is completely dissolved. e. If dissolution is slow, gentle warming to 30-40°C can be applied. Ensure the vial is capped to prevent moisture absorption by the DMSO. f. Once dissolved, store the solution appropriately, protected from light and moisture.[7]

Protocol 2: Dissolution in an Aqueous Acidic Medium

This protocol is designed for applications requiring an aqueous solution of the compound, such as certain organic reactions or formulation studies.

  • Materials: this compound, deionized water, 1M Hydrochloric Acid (HCl), pH meter, beaker, magnetic stirrer.

  • Procedure: a. Create a slurry by adding the weighed this compound to a beaker containing the desired final volume of deionized water. b. Begin stirring the slurry. c. Slowly add 1M HCl dropwise to the stirring slurry. d. Monitor the pH of the solution using a calibrated pH meter. e. Continue adding acid until the solid completely dissolves. The pH of the solution should be below 6.0. f. Note the final pH and volume to ensure accurate concentration calculations.

Aqueous_Dissolution_Workflow start Start: Weigh This compound add_water Add Deionized Water to form a slurry start->add_water stir Begin Stirring add_water->stir add_acid Add 1M HCl Dropwise stir->add_acid check_dissolution Is Solid Fully Dissolved? add_acid->check_dissolution check_dissolution->add_acid No check_ph Check pH < 6.0 check_dissolution->check_ph Yes check_ph->add_acid No end End: Homogeneous Aqueous Solution check_ph->end Yes

Caption: Step-by-step workflow for aqueous dissolution via pH adjustment.

References

Technical Support Center: Enhancing the Solution Stability of 3-Chloropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Chloropyridine-2,6-diamine. Recognizing the compound's susceptibility to degradation in solution, we have developed this resource to address common stability challenges, offering troubleshooting advice and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that compromise the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by four key factors:

  • Oxidation: The electron-rich aromatic ring and the two primary amino groups are susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents. This is often the primary degradation pathway.

  • Light Exposure (Photodegradation): Aromatic amines can be light-sensitive, particularly to UV radiation, which can catalyze degradation reactions.[1]

  • pH: The compound's stability can be pH-dependent. Highly acidic or alkaline conditions can promote hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.

Q2: My solution of this compound is turning yellow/brown. What is happening?

A2: A color change, typically to yellow, brown, or even dark purple, is a common visual indicator of degradation. This is most often caused by the formation of oxidized species and potential polymerization products. The amino groups are particularly prone to oxidation, leading to the formation of colored impurities.

Q3: What is the best solvent for dissolving this compound for maximum stability?

A3: While solubility is experiment-dependent, for stability, the choice of solvent and its preparation are critical. Anhydrous, deoxygenated aprotic solvents like DMSO or DMF are often preferred for stock solutions. For aqueous buffers, it is crucial to control the pH and remove dissolved oxygen by sparging with an inert gas (e.g., nitrogen or argon) prior to use.

Q4: Should I use the free base or a salt form of the compound?

A4: If available, a salt form (e.g., hydrochloride salt) is often significantly more stable in solution compared to the free base.[2] The protonation of the pyridine nitrogen and the amino groups reduces their electron density, making them less susceptible to oxidation.[3][4] Studies on the related compound 3,4-diaminopyridine have demonstrated that the salt form is markedly more stable under oxidative stress.[3][4]

Q5: How should I store my stock solutions?

A5: Stock solutions should be stored at low temperatures, typically 2-8°C or frozen at -20°C or -80°C for long-term storage.[5] They must be protected from light by using amber vials or by wrapping the container in aluminum foil.[1] The container should be tightly sealed to prevent solvent evaporation and moisture absorption. For pyridine-containing compounds, it is crucial to store them in a cool, dry, and well-ventilated area away from heat or ignition sources.[6][7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and solving them.

Logical Workflow for Troubleshooting Stability Issues

TroubleshootingWorkflow start Instability Observed (e.g., Color Change, Peak Loss) check_storage Review Storage: - Protected from light? - Correct temperature? - Tightly sealed? start->check_storage check_prep Review Preparation: - Solvent deoxygenated? - pH controlled? - Inert atmosphere used? check_storage->check_prep Yes action_storage Action: Implement proper storage protocols. (Amber vials, -20°C) check_storage->action_storage No check_purity Verify Purity of Solid Material check_prep->check_purity Yes action_prep Action: Refine solution preparation technique. check_prep->action_prep No action_purity Action: Source new batch or re-purify material. check_purity->action_purity No end_node Problem Resolved check_purity->end_node Yes action_storage->end_node action_prep->end_node action_purity->end_node

Caption: A decision tree for troubleshooting common stability problems.

Issue 1: Rapid Solution Discoloration
  • Potential Cause (A) - Oxidation: The solution was prepared with a solvent containing dissolved oxygen.

    • Why it Happens: The amino groups on the pyridine ring are strong electron-donating groups, making the molecule susceptible to oxidation by atmospheric oxygen. This process can be catalyzed by trace metal impurities.

    • Solution: Prepare solutions using solvents that have been deoxygenated. This can be achieved by sparging with nitrogen or argon for 15-30 minutes or by using the freeze-pump-thaw technique for highly sensitive applications. Work in a glove box or under a blanket of inert gas when preparing the solution.

  • Potential Cause (B) - Photodegradation: The solution was exposed to ambient or UV light.

    • Why it Happens: Pyridine and its derivatives can absorb light, particularly in the UV range, which can provide the activation energy needed to initiate degradation reactions.[1]

    • Solution: Always prepare and store the solution in amber glass vials or containers wrapped in aluminum foil to block light. Minimize exposure to ambient light during experimental manipulations. When conducting experiments, use a dark control sample stored under the same conditions but shielded from light.[1]

Issue 2: Inconsistent Results in Biological or Chemical Assays
  • Potential Cause - Time-Dependent Degradation: The concentration of the active compound is decreasing between the time of preparation and the time of the assay.

    • Why it Happens: Even under improved storage conditions, slow degradation can occur. The rate will depend on the specific solvent, pH, and temperature.

    • Solution: Always prepare solutions fresh for each experiment. If a stock solution must be used, perform a stability study to determine the acceptable use window. For example, analyze the solution by HPLC at T=0, 2, 4, 8, and 24 hours to quantify the percentage of degradation over time. Avoid using solutions that have shown more than a 5-10% decrease in the parent compound peak area.

Issue 3: Precipitation from Solution
  • Potential Cause (A) - Poor Solubility: The chosen solvent cannot maintain the desired concentration, especially at lower storage temperatures.

    • Why it Happens: Solubility is temperature-dependent. A compound that dissolves at room temperature may precipitate when stored at 4°C or -20°C.

    • Solution: Consult solubility data if available. If not, perform a preliminary solubility test. Consider using a co-solvent system or preparing a slightly lower concentration stock solution. For aqueous solutions, adjusting the pH to form a more soluble salt can be effective.

  • Potential Cause (B) - Degradation Products: The precipitate is not the parent compound but rather an insoluble degradation product.

    • Why it Happens: Oxidation or polymerization can lead to products that are less soluble than the starting material.

    • Solution: If precipitation is accompanied by discoloration, degradation is the likely cause. The precipitate can be isolated and analyzed (e.g., by LC-MS) to help identify the degradation pathway. Address the root cause of degradation (oxidation, light exposure) as described above.

Validated Protocols and Methodologies
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol incorporates best practices to minimize degradation during preparation and storage.

  • Pre-Preparation:

    • Select a high-purity, anhydrous grade solvent (e.g., DMSO, DMF).

    • Place the required volume of solvent in a glass container and sparge with dry nitrogen gas for 20 minutes to remove dissolved oxygen.

    • Use an amber glass vial with a PTFE-lined screw cap for the final solution.

  • Weighing and Dissolution:

    • Weigh the required amount of this compound in the amber vial. If possible, perform this step in an inert atmosphere (glove box).

    • Using a calibrated pipette, add the deoxygenated solvent to the vial.

    • Cap the vial immediately and vortex or sonicate briefly until the solid is fully dissolved. During this process, maintain a gentle stream of nitrogen over the vial opening if not in a glove box.

  • Storage:

    • Before tightening the cap, flush the headspace of the vial with nitrogen gas.

    • Seal the cap tightly and wrap the threads with parafilm to prevent moisture ingress.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store immediately at the appropriate temperature (-20°C or -80°C) and protected from light.

Protocol 2: Monitoring Solution Stability via RP-HPLC-UV

This method provides a general framework for quantifying the parent compound and observing the appearance of degradation products. It is based on established methods for similar aromatic amines.[8]

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: Monitor at 254 nm and 280 nm, or use DAD to scan from 200-400 nm to identify the optimal wavelength and observe impurity profiles.

  • Procedure:

    • Prepare a stock solution using Protocol 1.

    • Immediately dilute a sample to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and inject (this is the T=0 time point).

    • Store the stock solution under the desired test conditions (e.g., room temp on benchtop, 4°C in the dark).

    • At subsequent time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot, dilute it in the same manner, and inject it into the HPLC.

    • Calculate the stability by comparing the peak area of the parent compound at each time point to the peak area at T=0.

Mechanisms of Degradation

Understanding the potential chemical transformations is key to preventing them. The structure of this compound suggests several vulnerabilities.

Potential Degradation Pathways

DegradationPathways cluster_main Primary Compound cluster_products Potential Degradation Products parent This compound (Parent Compound) n_oxide N-Oxide Formation parent->n_oxide O₂ / H₂O₂ dehalogenation Dechlorination parent->dehalogenation Reductive Conditions polymerization Oxidative Polymerization parent->polymerization O₂ / Light hydrolysis Hydrolysis of Chloro Group parent->hydrolysis Strong Acid/Base

Caption: Plausible degradation routes for this compound.

  • Oxidation to N-Oxides and Nitro Derivatives: Similar to other diaminopyridines, the primary amino groups and the pyridine nitrogen can be oxidized.[3] In the presence of strong oxidizing agents or catalysts, this can lead to the formation of N-oxides or even nitro derivatives, which are often highly colored.[3][4]

  • Oxidative Polymerization: Free radicals can form on the amino groups, leading to coupling reactions that create colored polymeric impurities. This is a common degradation pathway for aromatic amines.

  • Hydrolysis: While the chloro group on the pyridine ring is generally stable, under harsh pH conditions (strong acid or base) and with heat, it could be susceptible to nucleophilic substitution by water or hydroxide, yielding a hydroxylated species.

  • Photodegradation: UV light can induce cleavage of the C-Cl bond or initiate radical reactions involving the amino groups, leading to a complex mixture of degradation products.

By understanding these pathways, researchers can take targeted steps—such as removing oxygen, protecting from light, and controlling pH—to preserve the integrity of their this compound solutions.

Summary of Recommendations
ParameterRecommendationRationale
Chemical Form Use a salt form (e.g., HCl salt) if available.Protonation of nitrogen atoms reduces susceptibility to oxidation.[2][4]
Solvent Choice Use high-purity, anhydrous DMSO or DMF for stocks.Aprotic solvents minimize hydrolysis and proton exchange.
Solvent Prep Deoxygenate solvents by sparging with N₂ or Ar.Removes dissolved oxygen, a primary oxidant.
pH (Aqueous) Maintain a slightly acidic to neutral pH (e.g., 4-7).Avoids base-catalyzed oxidation and acid-catalyzed hydrolysis.
Light Exposure Store and handle solutions in amber vials.Prevents photodegradation.[1]
Temperature Store stock solutions at -20°C or -80°C.Slows the rate of all chemical degradation.[5]
Atmosphere Prepare solutions and store vials with an inert gas headspace.Minimizes exposure to atmospheric oxygen and moisture.[6]
Solution Age Prepare fresh solutions for critical experiments.Ensures accurate concentration and minimizes impact of unknown degradation.

References

Technical Support Center: Synthesis of 3-Chloropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloropyridine-2,6-diamine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.

The protocols and advice provided herein are based on established principles of heterocyclic chemistry, primarily focusing on a common synthetic route: the high-pressure amination of 2,3,6-trichloropyridine via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Section 1: Reaction Overview and Mechanism

The synthesis of this compound from 2,3,6-trichloropyridine is a classic example of Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient heteroaromatic ring. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the positions ortho (2 and 6) and para (4) to nucleophilic attack. In this case, the chloro-substituents at the 2- and 6-positions are readily displaced by ammonia.

The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's success, and it is significantly enhanced by the electron-withdrawing nature of the pyridine nitrogen, which helps to delocalize the negative charge.[1] Due to this activation, the chloro groups at positions 2 and 6 are far more reactive than the one at position 3.[1][2]

G TCP 2,3,6-Trichloropyridine Product This compound TCP->Product SNA_r Reaction NH3 Ammonia (aq. or in alcohol) NH3->Product Solvent Solvent (e.g., Ethanol) Solvent->TCP Conditions High Temperature & Pressure (e.g., 150-180°C in Autoclave) Conditions->Product

Caption: Generalized workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction shows very low or no conversion of the 2,3,6-trichloropyridine starting material. What are the likely causes?

Answer: This is a common issue often related to reaction conditions or reagent quality.

  • Causality: The SNAr reaction for di-amination of a trichloropyridine requires significant activation energy. Insufficient temperature or pressure will fail to overcome this barrier, leading to a stalled reaction. Ammonia's nucleophilicity is also critical; if its concentration is too low or if it has degraded, the reaction rate will be negligible.

  • Troubleshooting Steps:

    • Verify Reaction Conditions: Ensure your autoclave or sealed reaction vessel has reached and maintained the target temperature (typically 150-180°C) and pressure. A leak in the system can lead to the loss of ammonia and prevent the reaction from proceeding.

    • Check Ammonia Source: Use a fresh, high-quality source of aqueous or alcoholic ammonia. An older bottle may have a lower-than-stated concentration. For consistency, consider using a solution prepared from condensing ammonia gas into a cold solvent.

    • Solvent Choice: Ensure the solvent is appropriate. While alcohols like ethanol are common, ensure they are anhydrous if the protocol specifies, as water can sometimes lead to hydrolysis byproducts (hydroxypyridines) under harsh conditions.

    • Consider a Catalyst: While often uncatalyzed, some SNAr aminations benefit from a copper catalyst (e.g., CuCl or CuSO₄).[3][4] This can help lower the activation energy, especially if you are unable to reach very high temperatures.

Question 2: My TLC/LC-MS analysis shows multiple product spots, including what appears to be a mono-aminated intermediate. How can I drive the reaction to completion?

Answer: The formation of mono-substituted intermediates (e.g., 2-amino-3,6-dichloropyridine) is expected. The challenge is converting this intermediate to the final di-substituted product.

  • Causality: The first amination is generally faster than the second. Once one amino group is on the ring, its electron-donating nature slightly deactivates the ring towards further nucleophilic attack, making the second substitution more difficult.

  • Troubleshooting Steps:

    • Increase Reaction Time: This is the simplest solution. Extend the reaction time in increments of 2-4 hours and monitor by TLC or LC-MS until the mono-substituted intermediate is consumed.

    • Increase Molar Excess of Ammonia: Boost the concentration of the nucleophile. Increasing the molar equivalents of ammonia can help push the equilibrium towards the di-substituted product according to Le Chatelier's principle.

    • Elevate Temperature: If extending the time is ineffective, a modest increase in temperature (e.g., by 10-15°C) can significantly increase the rate of the second substitution. Proceed with caution and stay within the safety limits of your equipment.

G Start Problem: Low or Stalled Conversion Check_Temp Are Temperature/Pressure Correct and Stable? Start->Check_Temp Check_NH3 Is Ammonia Source Fresh and in Sufficient Excess? Check_Temp->Check_NH3 Yes Fix_Temp Action: Correct Leaks, Verify Setpoint, Increase Temperature Check_Temp->Fix_Temp No Check_Time Has Reaction Run for Sufficient Time? Check_NH3->Check_Time Yes Fix_NH3 Action: Use Fresh Ammonia, Increase Molar Equivalents Check_NH3->Fix_NH3 No Fix_Time Action: Extend Reaction Time, Monitor Progress Check_Time->Fix_Time No Consider_Cat Advanced Action: Consider Adding a Copper Catalyst Check_Time->Consider_Cat Yes, Still Stalled Fix_Temp->Check_NH3 Fix_NH3->Check_Time

Caption: Troubleshooting workflow for low reaction conversion.

Question 3: I've successfully synthesized the product, but it streaks badly on my silica gel column. How can I achieve good purification?

Answer: Tailing on silica gel is a classic problem for basic compounds like aminopyridines.[5] The free amine groups interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor separation.

  • Causality: The basic lone pair on the nitrogen atoms of your diamine forms a strong acid-base interaction with the acidic surface of the silica gel. This prevents the compound from eluting cleanly as a tight band.

  • Troubleshooting & Optimization Methods:

    • Use a Basic Modifier in the Eluent: This is the most effective solution. Add a small amount (0.5-1% v/v) of a volatile base like triethylamine (TEA) or pyridine to your mobile phase (e.g., Ethyl Acetate/Hexane).[5] The modifier will compete for the acidic sites on the silica, allowing your product to elute symmetrically.

    • Purification via Acid-Base Extraction: This is an excellent alternative to chromatography, especially for larger scales. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). Your basic product will move to the aqueous layer as a hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH to pH > 10) and back-extract your pure product into an organic solvent.[5]

    • Recrystallization: If a suitable solvent system can be found, recrystallization is a highly effective method for obtaining high-purity material. Screen various solvents, such as ethanol/water, toluene, or ethyl acetate/hexane mixtures.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: Safety is paramount. 2,3,6-Trichloropyridine is a hazardous substance. The product, this compound, should be handled as a toxic and irritant compound.[6] Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] The reaction is run at high pressure and temperature; use a properly rated and maintained autoclave and a blast shield.

Q2: How should I monitor the reaction's progress effectively? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between the starting material, intermediate, and product (e.g., 30-50% Ethyl Acetate in Hexane). Visualize spots using a UV lamp (254 nm). For more precise monitoring, LC-MS is ideal as it can confirm the mass of the species in each spot.[8]

Q3: What are the key considerations for scaling up this reaction? A3: When scaling up, heat transfer and pressure management become critical. The reaction is often exothermic, and on a larger scale, this heat needs to be dissipated effectively to avoid a runaway reaction. Ensure your larger reactor has adequate cooling capabilities. Mixing also becomes more important to ensure a homogenous reaction mixture. A pilot run at an intermediate scale is always recommended before proceeding to a full-scale synthesis.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized based on your specific laboratory conditions and scale.

  • Reactor Setup: In a certified high-pressure autoclave, place a magnetic stir bar and 2,3,6-trichloropyridine (1.0 eq).

  • Reagent Addition: Add ethanol (or another suitable solvent, approx. 5-10 mL per gram of starting material) followed by concentrated aqueous ammonia (10-20 eq).

  • Reaction: Seal the autoclave securely. Begin stirring and heat the reaction mixture to 160°C. The internal pressure will rise significantly. Maintain this temperature for 12-18 hours.

  • Cooldown & Workup: Allow the reactor to cool completely to room temperature. Vent any residual pressure in a fume hood.

  • Isolation: Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

  • Crude Product: The resulting residue is the crude product, which can be taken for purification.

Protocol 2: Purification by Column Chromatography with Basic Modifier

  • Column Packing: Pack a silica gel column using a slurry method with your initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane) containing 0.5% triethylamine.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., from 10% to 50% Ethyl Acetate in Hexane, all containing 0.5% TEA).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the pure fractions containing the product.

  • Solvent Removal: Remove the solvent and TEA under reduced pressure to yield the purified product.

Section 5: Data Summary Table

ParameterRecommended Value / ObservationRationale / Notes
Starting Material 2,3,6-TrichloropyridineCommercially available or synthesized via chlorination of 2,6-dichloropyridine.[9]
Nucleophile Aqueous Ammonia (28-30%)High concentration needed to drive the reaction.
Molar Ratio (NH₃:Substrate) 10:1 to 20:1A large excess is required to favor the di-substitution product.
Temperature 150 - 180 °CNecessary to overcome the activation energy for SNAr.
Pressure Autogenous (Varies with Temp.)Reaction must be conducted in a sealed, pressure-rated vessel.
Reaction Time 12 - 24 hoursMonitor for disappearance of the mono-amino intermediate.
Typical Yield 60 - 85% (unoptimized)Highly dependent on reaction conditions and purification efficiency.
TLC Eluent 30-50% EtOAc/Hexane + 0.5% TEATEA is critical to prevent tailing of the basic product.[5]
Expected Product Rf ~0.3 (in 40% EtOAc/Hexane)Will vary; product is more polar than starting material and intermediate.

References

Technical Support Center: A Guide to the Scalable Synthesis of 3-Chloropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloropyridine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this important chemical intermediate. Our focus is on providing practical, experience-driven advice to ensure the successful and safe execution of your experiments.

I. Introduction to the Synthesis of this compound

The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical compounds. The primary synthetic route involves the selective chlorination of 2,6-diaminopyridine. While conceptually straightforward, scaling up this reaction presents several challenges, including regioselectivity, prevention of over-chlorination, and purification of the final product. This guide will address these challenges in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of 2,6-diaminopyridine, the precursor for this compound?

A1: For large-scale synthesis, the Chichibabin reaction is a widely used method. This involves reacting pyridine with sodium amide in an organic solvent.[1][2] Another scalable approach is the amination of 2,6-dihalopyridines, such as 2,6-dichloropyridine, with ammonia in the presence of a copper catalyst.[3][4] A patented process also describes the synthesis from 3-hydroxy pentane 1,5-dinitrile with an ammonium donor.[5][6]

Q2: What is the recommended chlorinating agent for the selective monochlorination of 2,6-diaminopyridine at the 3-position?

A2: N-Chlorosuccinimide (NCS) is the preferred reagent for this transformation.[7][8] It is a solid, which makes it easier and safer to handle compared to gaseous chlorine, especially during scale-up.[9] NCS provides a source of electrophilic chlorine that can selectively react with the electron-rich pyridine ring.[10]

Q3: Why is selective chlorination at the 3-position favored?

A3: The two amino groups at the 2- and 6-positions are strongly activating and ortho-, para-directing. The 3- and 5-positions are electronically activated and sterically accessible for electrophilic aromatic substitution. The 4-position is also activated but might be sterically hindered. Selective monochlorination at the 3-position can be achieved by carefully controlling the reaction conditions.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Conversion of 2,6-diaminopyridine - Insufficient amount of N-Chlorosuccinimide (NCS).- Low reaction temperature.- Short reaction time.- Ensure a slight excess of NCS (e.g., 1.05-1.1 equivalents) is used.- Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC.- Extend the reaction time and monitor for completion.
Formation of Di-chlorinated Byproducts - Excess NCS.- High reaction temperature.- Prolonged reaction time after consumption of starting material.- Use a stoichiometric amount or only a slight excess of NCS.- Add NCS portion-wise to the reaction mixture to maintain a low concentration.- Carefully monitor the reaction and stop it once the starting material is consumed.- Maintain a lower reaction temperature to improve selectivity.
Difficult Purification - Presence of polar byproducts.- Tailing of the product on silica gel chromatography.- Perform an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) to remove succinimide byproduct.- For column chromatography, add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to reduce tailing.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) as an alternative or final purification step.
Product Instability/Discoloration - Residual acid from the reaction.- Exposure to light and air.- Ensure the product is thoroughly washed and neutralized during work-up.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

IV. Experimental Protocols

Protocol 1: Synthesis of 2,6-Diaminopyridine (Chichibabin Reaction)

This protocol is a generalized procedure based on the Chichibabin reaction.

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Inert organic solvent (e.g., toluene, xylene)

  • Ammonium chloride (for quenching)

Procedure:

  • To a stirred suspension of sodium amide in an inert organic solvent, slowly add pyridine at an elevated temperature (typically 140-160 °C).[1]

  • Maintain the reaction at this temperature for several hours, monitoring the evolution of hydrogen gas.

  • After the reaction is complete, cool the mixture and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol provides a general method for the selective chlorination of 2,6-diaminopyridine using NCS.

Materials:

  • 2,6-Diaminopyridine

  • N-Chlorosuccinimide (NCS)

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN))

Procedure:

  • Dissolve 2,6-diaminopyridine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add NCS (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

V. Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Pyridine Pyridine DAP 2,6-Diaminopyridine Pyridine->DAP Chichibabin Reaction Chlorination Chlorination with NCS DAP->Chlorination Product This compound Chlorination->Product Purification Purification Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

VI. Safety Considerations for Scale-Up

Scaling up any chemical synthesis requires a thorough safety assessment. The chlorination of 2,6-diaminopyridine is an exothermic reaction, and proper temperature control is crucial to prevent runaway reactions.

  • Hazard Assessment: N-Chlorosuccinimide is a corrosive solid that is harmful if swallowed and can cause severe skin burns and eye damage.[11][12][13][14][15] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[12]

  • Thermal Management: When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction should be performed in a jacketed reactor with controlled cooling. The addition of NCS should be done slowly and portion-wise to control the exotherm.

  • Quenching: The quenching step with sodium thiosulfate is also exothermic and should be performed carefully with adequate cooling.

  • Solvent Choice: The choice of solvent can impact the reaction rate and heat transfer. Solvents with higher boiling points may be considered for better temperature control at larger scales, but their removal will require more energy.

VII. Analytical Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

Technique Expected Results for this compound
¹H NMR Expect distinct signals for the aromatic protons and the two amine groups. The aromatic protons will show characteristic splitting patterns.
¹³C NMR The spectrum will show the expected number of signals for the pyridine ring carbons, with chemical shifts influenced by the chloro and amino substituents.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₅H₅ClN₂).
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching of the primary amines, C-H stretching of the aromatic ring, and C-Cl stretching should be observed.
HPLC A single major peak should be observed, and the purity can be calculated based on the peak area.

Note: Specific spectral data can be found in various chemical databases and literature sources.[16][17][18]

VIII. Conclusion

The synthesis of this compound is a key transformation that can be successfully scaled up with careful planning and execution. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers can achieve high yields of the desired product in a safe and efficient manner.

References

Technical Support Center: Purification of 3-Chloropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-Chloropyridine-2,6-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining high-purity this compound in your laboratory experiments.

Foreword: Understanding the Purification Challenges

This compound is a valuable building block in medicinal chemistry and materials science. However, its purification can present several challenges. The presence of two basic amino groups on the pyridine ring significantly influences its chemical behavior, often leading to issues such as tailing during column chromatography and the formation of various salt forms. This guide provides a systematic approach to overcoming these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common route to diaminopyridines involves the Chichibabin reaction, which can lead to the formation of isomeric byproducts and polymeric materials[1]. Another approach is the amination of dihalopyridines, which may result in residual starting material and mono-amino intermediates[2]. Without a specific synthesis pathway, common impurities can be broadly categorized as:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric byproducts: Amination or other functionalization at different positions on the pyridine ring.

  • Over- or under-reacted species: For instance, mono-aminopyridine intermediates if the reaction did not go to completion.

  • Polymeric materials: Often formed under harsh reaction conditions.

  • Salts: Hydrochlorides or other salts may form depending on the workup conditions.

Q2: I'm observing significant tailing of my compound during silica gel column chromatography. How can I resolve this?

A2: Tailing is a frequent issue when purifying basic compounds like diamino pyridines on acidic silica gel. The basic amino groups interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation. To counteract this, it is highly recommended to add a basic modifier to your mobile phase. A common and effective strategy is the inclusion of 0.5-2% triethylamine (TEA) or a similar amine base in your eluent system. This competitively binds to the acidic sites on the silica, allowing your product to elute with a more symmetrical peak shape.

Q3: What are the most effective methods for purifying this compound?

A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities. The most common and effective techniques include:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: A versatile technique for separating complex mixtures.

  • Acid-Base Extraction: An excellent method for separating basic compounds like this compound from neutral or acidic impurities.

Often, a combination of these methods is employed to achieve the desired level of purity.

Troubleshooting and Optimization

Problem Potential Cause Troubleshooting/Optimization Strategy
Compound crashes out on the column during loading or elution. The compound has low solubility in the chosen mobile phase.Dissolve the crude material in a stronger, more polar solvent for loading, or consider a different mobile phase system with higher solubilizing power.
Poor separation between the product and an impurity. The polarity of the mobile phase is not optimized.Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. Consider using a gradient elution to improve resolution.
Product is not eluting from the column. The compound is too polar and is irreversibly adsorbed to the silica gel.Add a stronger polar solvent like methanol to your mobile phase, along with a basic modifier like triethylamine.
Low recovery after recrystallization. The chosen solvent is too good, even at low temperatures, or too much solvent was used.Screen for a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Use the minimum amount of hot solvent necessary to dissolve the solid.
Oily precipitate forms during acid-base extraction. The protonated or deprotonated form of the compound has low solubility in the aqueous phase.Add a co-solvent like methanol or THF to the aqueous layer to improve solubility.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and the optimal solvent system should be determined experimentally.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude this compound in various solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling. For diaminopyridines, forming a salt can aid in crystallization. For instance, crystallization from water as the sulfate salt has been reported for pyridine-2,6-diamines[3].

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat at boiling for 5-10 minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals have formed at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for purification using a standard silica gel column.

Workflow for Flash Column Chromatography of this compound

flash_chromatography_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (e.g., DCM:MeOH:TEA 95:5:0.5) Slurry Prepare Silica Slurry in Mobile Phase Column Pack Column Slurry->Column Load Load Crude Product (dissolved in minimal solvent) Column->Load Elute Elute with Mobile Phase (isocratic or gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Dry Dry Purified Product Evaporate->Dry

Caption: A typical workflow for the purification of this compound by flash column chromatography.

  • Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase. A good starting point for aminopyridines is a mixture of dichloromethane (DCM) and methanol (MeOH). To mitigate tailing, add 0.5-2% triethylamine (TEA) to the mobile phase. For example, start with a system of DCM:MeOH:TEA in a 95:5:0.5 ratio and adjust as needed to achieve an Rf value of ~0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into your column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., DCM or the mobile phase). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with your chosen mobile phase. You can use an isocratic elution (constant mobile phase composition) or a gradient elution (gradually increasing the polarity of the mobile phase, e.g., by increasing the percentage of methanol).

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of your compound using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. Dry the purified product under vacuum.

Protocol 3: Purification by Acid-Base Extraction

This technique is highly effective for separating the basic this compound from neutral and acidic impurities.

Workflow for Acid-Base Extraction

acid_base_extraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_acid Extract with aq. HCl start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral & Acidic Impurities) separate1->organic1 aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 add_base Basify with aq. NaOH aqueous1->add_base extract_back Extract with Organic Solvent add_base->extract_back separate2 Separate Layers extract_back->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 organic2 Organic Layer (Purified Product) separate2->organic2 dry_evap Dry and Evaporate organic2->dry_evap final_product Pure this compound dry_evap->final_product

References

Preventing degradation of 3-Chloropyridine-2,6-diamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Chloropyridine-2,6-diamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent compound degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Storage and Handling

Question 1: I've just received a new batch of this compound. What are the absolute critical storage conditions to prevent degradation?

Answer:

Proper storage from the moment of receipt is paramount to preserving the integrity of this compound. The primary threats to its stability are atmospheric moisture, oxygen, light, and elevated temperatures.

Based on safety data sheets and the known reactivity of aminopyridines, the following conditions are essential[1][2]:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The amino groups on the pyridine ring are susceptible to oxidation, which can be accelerated by atmospheric oxygen.

  • Moisture: Keep in a tightly sealed container in a desiccated environment. Amines are hygroscopic and can absorb moisture, which may lead to hydrolysis of the chloro group over time.

  • Temperature: Store in a cool, dry place. Recommended storage temperatures are often between 2-8°C[3]. Avoid temperature cycling, which can cause moisture to condense inside the container.

  • Light: Protect from light. Similar to other aromatic amines, this compound can be light-sensitive and may undergo photodegradation upon prolonged exposure to UV light[4][5].

Table 1: Recommended vs. Unfavorable Storage Conditions

ParameterRecommended ConditionUnfavorable Condition & Rationale
Atmosphere Inert Gas (Argon, Nitrogen)Ambient Air: Risk of oxidation of the amino groups.
Moisture Tightly sealed container with desiccantOpen or poorly sealed container: Hygroscopic nature leads to water absorption and potential hydrolysis.
Temperature 2-8°C (Refrigerated)Room temperature or higher: Increased rate of potential thermal degradation and other reactions.
Light Amber vial or stored in the darkClear vial on the lab bench: Potential for photodegradation.

Question 2: My this compound has developed a slight discoloration (e.g., yellowish or brownish tint). Is it still usable?

Answer:

Discoloration is a visual indicator of potential degradation and should be taken seriously. While a slight change in color does not automatically render the compound unusable for all applications, it strongly suggests the formation of impurities.

Causality: The discoloration is likely due to oxidation of the diamino-substituted pyridine ring. Aromatic amines are known to form colored oxidation products. This process can be initiated by exposure to air and/or light.

Troubleshooting Steps:

  • Assess Purity: Before use, the purity of the discolored material must be assessed. A quantitative method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

  • Identify Impurities: If possible, identify the major degradation products. This can provide insights into the degradation pathway and help determine if the impurities will interfere with your downstream application.

  • Consider the Application: For highly sensitive applications, such as in the synthesis of pharmaceutical active ingredients, it is strongly recommended to use a fresh, pure batch of the starting material. For less sensitive applications, the material might be usable if the impurity levels are low and known not to interfere.

Section 2: Understanding Degradation Pathways

Question 3: What are the most likely chemical reactions that cause the degradation of this compound during storage?

Answer:

The degradation of this compound is primarily driven by three mechanisms: oxidation, hydrolysis, and photodegradation.

  • Oxidation: The electron-rich diaminopyridine ring is susceptible to oxidation, especially in the presence of atmospheric oxygen. The amino groups are the most likely sites of initial oxidation, which can lead to the formation of nitroso or nitro derivatives and ultimately, complex colored polymeric materials[6][7][8]. This is often the primary cause of discoloration.

  • Hydrolysis: The chlorine atom on the pyridine ring can undergo nucleophilic aromatic substitution by water (hydrolysis), especially under non-neutral pH conditions or at elevated temperatures. This would result in the formation of 3-Hydroxy-pyridine-2,6-diamine. While chloropyridines are generally more resistant to hydrolysis than their aliphatic counterparts, the presence of activating amino groups can influence this reactivity[2][9].

  • Photodegradation: Exposure to UV light can provide the energy needed to initiate degradation reactions. For chloropyridines, this can involve the cleavage of the carbon-chlorine bond to form radical species, which can then react further. Photodegradation of related chloropyridines has been shown to produce a variety of byproducts, including hydroxylated and other modified pyridines[1][5][10].

Caption: Potential degradation pathways of this compound.

Section 3: Purity Assessment and Stability Testing

Question 4: How can I set up a simple stability study for my stored this compound?

Answer:

A well-designed stability study is crucial for ensuring the quality of your reagent over time. Here is a recommended protocol for a basic stability study.

Experimental Protocol: Stability Assessment of this compound

  • Initial Purity Assessment (Time Zero):

    • Upon receiving a new batch, immediately perform a purity analysis using a validated analytical method (e.g., HPLC or GC-MS) to establish a baseline.

    • Record the initial appearance (color, form) of the material.

  • Sample Aliquoting and Storage:

    • Aliquot the material into several small, inert glass vials (amber vials are preferred).

    • Create different storage condition groups:

      • Group 1 (Recommended): 2-8°C, protected from light, under an inert atmosphere (e.g., in a nitrogen-filled glove box or after purging the vial with argon).

      • Group 2 (Room Temperature): Ambient temperature (specify the range, e.g., 20-25°C), protected from light.

      • Group 3 (Accelerated): 40°C / 75% Relative Humidity (if a stability chamber is available) to simulate long-term storage at room temperature.

  • Time Points for Testing:

    • Test the samples at predefined intervals. A typical schedule would be: 1, 3, 6, and 12 months for samples in Groups 1 and 2. For Group 3, testing at 1, 3, and 6 months is usually sufficient.

  • Analysis at Each Time Point:

    • At each time point, visually inspect the sample for any changes in appearance.

    • Perform a purity analysis using the same analytical method as for the initial assessment.

    • Compare the purity results to the time-zero data. A significant decrease in purity or the appearance of new impurity peaks indicates degradation.

Caption: Workflow for a stability study of this compound.

Question 5: What is a reliable HPLC method for assessing the purity of this compound?

Answer:

A reverse-phase HPLC method with UV detection is a robust and widely used technique for purity assessment of aromatic compounds like this compound[11][12][13][14].

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Data Analysis: Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

References

Validation & Comparative

A Comparative Guide to Chemical Reactivity: 3-Chloropyridine-2,6-diamine vs. 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone for innovation. The strategic functionalization of this heterocycle allows for the fine-tuning of molecular properties, making the choice of starting material a critical decision in any synthetic campaign. This guide offers an in-depth, objective comparison of the chemical reactivity of two commercially available pyridine derivatives: 3-Chloropyridine-2,6-diamine and the archetypal 2-aminopyridine .

Our analysis moves beyond a simple cataloging of reactions. As a senior application scientist, the goal is to illuminate the causality behind their divergent chemical behaviors. We will dissect their structural and electronic nuances to predict and explain their performance in key transformations essential to drug development, including nucleophilic and electrophilic substitutions, and metal-catalyzed cross-coupling reactions. This comparison is grounded in established chemical principles and supported by experimental data to provide a validated framework for your synthetic planning.

At a Glance: Structural and Electronic Divergence

The reactivity of any substituted pyridine is fundamentally dictated by the interplay of electronic effects from its substituents and the inherent electron-withdrawing nature of the ring nitrogen. The differences between this compound and 2-aminopyridine are stark and serve as an excellent case study in substituent effects.

  • 2-Aminopyridine: This molecule features a single, powerful electron-donating amino (-NH₂) group. Through resonance (+M effect), this group significantly increases the electron density of the pyridine ring, particularly at the positions ortho (C3) and para (C5) to itself. This donation counteracts the inductive withdrawal (-I effect) of the amino group and the general electron-deficient character of the pyridine ring.[1][2]

  • This compound: This derivative is considerably more complex. It possesses two potent electron-donating amino groups at the C2 and C6 positions. These groups synergistically flood the ring with electron density. In contrast, the chlorine atom at C3 exerts a strong electron-withdrawing inductive effect (-I) due to its electronegativity, while also providing a weak, opposing resonance donation (+M).[3] The net result is an extremely electron-rich pyridine system, with the chlorine atom positioned at a site of relatively high electron density.

References

Spectroscopic Differentiation of 3-Chloropyridine-2,6-diamine Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and drug development, the precise structural characterization of heterocyclic compounds is non-negotiable. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. This guide offers a senior application scientist's perspective on the spectroscopic comparison of 3-Chloropyridine-2,6-diamine and its key positional isomers, providing the experimental and theoretical foundation necessary for their unambiguous identification.

The strategic placement of amino and chloro substituents on the pyridine ring creates distinct electronic and steric environments, which serve as unique fingerprints across various spectroscopic techniques. Understanding these subtle differences is paramount for ensuring the chemical integrity of intermediates and final active pharmaceutical ingredients (APIs).

Isomeric Landscape: Structures Under Investigation

The primary compound of interest is this compound. For a robust comparative analysis, we will evaluate it against two structurally significant and commercially available isomers: 5-Chloropyridine-2,3-diamine and 2-Amino-5-chloropyridine.[1][2] These isomers present distinct substitution patterns that are ideal for demonstrating the power of spectroscopic differentiation.

G cluster_0 This compound cluster_1 5-Chloropyridine-2,3-diamine cluster_2 2-Amino-5-chloropyridine 3-Chloro-2,6-diamine 3-Chloro-2,6-diamine 5-Chloro-2,3-diamine 5-Chloro-2,3-diamine 2-Amino-5-chloro 2-Amino-5-chloro

Figure 1: Molecular structures of the pyridine isomers under comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shift of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment.

Theoretical & Mechanistic Insights

The pyridine nitrogen atom is electron-withdrawing, creating a deshielding effect, particularly at the α- (2,6) and γ- (4) positions. The amino groups (-NH₂) are strong electron-donating groups, causing an upfield (shielding) shift, while the chlorine atom (-Cl) is an electron-withdrawing group, causing a downfield (deshielding) shift. The interplay of these effects, combined with through-bond J-coupling, produces a unique NMR spectrum for each isomer.

For This compound , the two aromatic protons are chemically distinct and will appear as two doublets due to coupling with each other. The two amino groups are in different environments (one ortho to Cl, one para), which may result in distinct -NH₂ signals.

For 5-Chloropyridine-2,3-diamine , the two aromatic protons at the C4 and C6 positions will also appear as two distinct doublets.[1]

For 2-Amino-5-chloropyridine , three distinct aromatic protons are present, leading to a more complex splitting pattern, typically a doublet, a doublet of doublets, and another doublet, which is a clear distinguishing feature.[2]

Comparative ¹H and ¹³C NMR Data

The following table summarizes expected and reported NMR data, providing a clear basis for comparison.

Compound ¹H NMR Data (δ, ppm, Multiplicity, J in Hz) ¹³C NMR Data (δ, ppm) Key Differentiators
This compound H-4: ~7.2-7.4 (d); H-5: ~6.0-6.2 (d); -NH₂: Two distinct signals expected.C-2/C-6: ~150-155; C-3: ~110-115; C-4: ~135-140; C-5: ~100-105.Two aromatic signals (doublets). Symmetry is broken by the Cl at C-3.
5-Chloropyridine-2,3-diamine H-4: 6.69 (d, J=2.3); H-6: 7.21 (d, J=2.3); -NH₂: 4.99 (br s), 5.55 (br s).[1]116.6, 118.4, 131.3, 131.7, 147.1.[1]Two aromatic signals (doublets) with small meta-coupling. Two distinct -NH₂ signals.
2-Amino-5-chloropyridine H-3: ~6.50 (d, J=8.7); H-4: ~7.43 (dd, J=8.7, 2.5); H-6: ~8.01 (d, J=2.5); -NH₂: ~4.45 (br s).[2]C-2: ~158; C-3: ~110; C-4: ~138; C-5: ~123; C-6: ~148.Three distinct aromatic signals with characteristic ortho, meta, and para couplings.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve 5-10 mg of the amine sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 2 seconds, acquisition time of 4 seconds.

    • To confirm -NH₂ peaks, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the amine proton signals will disappear or significantly diminish.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds.

  • Data Processing: Process the Free Induction Decay (FID) with a Fourier transform. Apply phase and baseline corrections. Calibrate the spectrum using the TMS signal.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy provides valuable information about the functional groups present in a molecule. The positions of the amino and chloro groups relative to each other and the pyridine nitrogen influence the vibrational frequencies of N-H, C-N, and C-Cl bonds.

Theoretical & Mechanistic Insights
  • N-H Stretching: Primary amines (-NH₂) typically show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretches.[5][6] The exact positions are sensitive to hydrogen bonding, which will differ based on the intramolecular and intermolecular possibilities for each isomer.

  • N-H Bending: A strong "scissoring" vibration for primary amines is expected around 1600-1650 cm⁻¹.[5]

  • Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1450-1600 cm⁻¹ region.[3]

  • C-N and C-Cl Stretching: The C-N stretch for aromatic amines is found in the 1250-1335 cm⁻¹ range, while the C-Cl stretch appears in the fingerprint region, typically below 850 cm⁻¹.[5]

Comparative IR Data
Compound N-H Stretch (cm⁻¹) N-H Bend (cm⁻¹) Aromatic C=C/C=N Stretch (cm⁻¹) Key Differentiators
This compound Expected ~3450, ~3350Expected ~1620Multiple bands ~1580-1450The specific pattern and frequencies of N-H stretches, influenced by potential intramolecular H-bonding with the ring nitrogen.
5-Chloropyridine-2,3-diamine 3392, 3309[1]1637[1]1572, 1472[1]The ortho-diamine arrangement allows for strong intramolecular H-bonding, potentially lowering the N-H stretching frequencies compared to other isomers.
2-Amino-5-chloropyridine ~3420, ~3315~1620~1580, ~1470A single amino group results in a characteristic double peak for the N-H stretch. The overall fingerprint region will differ significantly from the diamino isomers.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid technique for acquiring IR spectra of solid samples.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.[2]

  • Background Scan: Before analysis, record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For chloro-substituted compounds, the isotopic signature of chlorine is a key diagnostic tool.

Theoretical & Mechanistic Insights
  • Molecular Ion Peak (M⁺): All three isomers have the same molecular formula (C₅H₅ClN₂ for the diamino isomers, C₅H₅ClN₂ for the monoamino) and thus the same nominal molecular weight. However, the key feature will be the isotopic pattern for chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the mass spectrum will show two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.[2][7]

  • Fragmentation: Upon electron ionization, the molecular ion can fragment. Common fragmentation pathways for halogenated pyridines include the loss of a chlorine radical (•Cl) or hydrogen chloride (HCl).[7] The stability of the resulting fragment ions will be dictated by the substitution pattern, leading to different relative abundances of fragment ions for each isomer. For instance, the loss of HCN from the pyridine ring is a common fragmentation route.[7]

Comparative MS Data
Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Key Differentiators
This compound 143/145 (3:1 ratio)Expected: 108 [M-Cl]⁺, 116 [M-HCN]⁺The relative intensities of the [M-Cl]⁺ and [M-HCN]⁺ fragments will be unique to this substitution pattern.
5-Chloropyridine-2,3-diamine 143/145 (3:1 ratio)108 [M-Cl]⁺, 92, 65The fragmentation pattern of the ortho-diamine may favor specific ring-opening pathways.
2-Amino-5-chloropyridine 128/130 (3:1 ratio)93 [M-Cl]⁺, 101 [M-HCN]⁺, 66The different molecular weight is the most obvious differentiator. The fragmentation will also differ due to the presence of only one amino group.[8]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by a gas chromatograph (GC-MS).

  • Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.[2] This standard energy ensures that fragmentation patterns are reproducible and comparable to library spectra.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40 to 200. A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Data Analysis: Identify the molecular ion peak and the characteristic [M+2]⁺ peak to confirm the presence of chlorine. Analyze the major fragment ions and compare their relative abundances to distinguish between isomers.

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is affected by the extent of conjugation and the electronic nature of the substituents.

Theoretical & Mechanistic Insights

The amino groups act as auxochromes, typically causing a bathochromic (red) shift to a longer wavelength. The position of these groups and the chlorine atom relative to the pyridine ring will modulate the energy of the π → π* and n → π* transitions. Isomers with greater charge-transfer character in their electronic transitions are likely to absorb at longer wavelengths. While UV-Vis is less definitive than NMR for structural elucidation, it can serve as a valuable complementary technique.

Comparative UV-Vis Data
Compound λmax (nm) Solvent Key Differentiators
This compound Expected ~250-260 and ~310-330MethanolThe precise λmax values will be unique due to the specific electronic interactions of the 2,3,6-substitution pattern.
5-Chloropyridine-2,3-diamine Expected ~255-265 and ~320-340MethanolThe ortho-diamine arrangement may lead to a more significant red shift compared to the 2,6-diamine isomer.
2-Amino-5-chloropyridine ~245 and ~310EthanolHaving only one amino group, the extent of the bathochromic shift will be less pronounced compared to the diamino isomers.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) with a known concentration (typically in the micromolar range).[9] The absorbance should ideally be within the linear range of the instrument (0.1 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Scan a wavelength range from approximately 200 to 400 nm.

    • The instrument will automatically subtract the solvent absorbance from the sample absorbance.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Integrated Workflow for Isomer Identification

A systematic approach combining these techniques is essential for confident structural assignment.

G cluster_workflow Spectroscopic Analysis Workflow Sample Isomeric Mixture or Synthesized Compound MS Mass Spectrometry (MS) - Confirm MW - Check Cl Isotope Pattern (3:1) Sample->MS Initial Check IR FT-IR Spectroscopy - Confirm Functional Groups (-NH₂, C-Cl) Sample->IR Complementary Data UV UV-Vis Spectroscopy - Confirm Chromophore - Purity Check Sample->UV Complementary Data NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Definitive Structure Elucidation MS->NMR Proceed if MW correct Confirm Structure Confirmed: This compound (or identified isomer) NMR->Confirm Primary Confirmation IR->Confirm UV->Confirm

Figure 2: General workflow for the spectroscopic confirmation of pyridine isomers.

Conclusion

The differentiation of this compound from its positional isomers is readily achievable through a systematic application of modern spectroscopic techniques. NMR spectroscopy stands as the definitive tool, providing unambiguous evidence of proton and carbon connectivity through chemical shifts and coupling patterns. Mass spectrometry offers immediate confirmation of molecular weight and the presence of chlorine via its characteristic isotopic signature, while its fragmentation patterns provide secondary structural clues. IR and UV-Vis spectroscopy serve as excellent complementary methods, confirming the presence of key functional groups and the overall electronic nature of the molecule, respectively. By integrating the data from these orthogonal techniques, researchers can ensure the structural integrity of their compounds, a critical step in the rigorous process of drug discovery and development.

References

The 2,6-Diaminopyridine Scaffold: A Comparative Analysis of Kinase Inhibitor Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in FDA-approved drugs and its ability to interact with a wide array of biological targets.[1] Within this class, the 2,6-diaminopyridine scaffold has emerged as a particularly fruitful starting point for the design of potent and selective kinase inhibitors.[2][3] The strategic placement of two amino groups on the pyridine ring provides key hydrogen bonding interactions within the ATP-binding pocket of many kinases, making it an ideal anchor for developing novel therapeutics, particularly in oncology.[4]

This guide offers a comparative analysis of select 2,6-diaminopyridine derivatives, synthesizing data from published studies to provide researchers, scientists, and drug development professionals with insights into their structure-activity relationships (SAR), experimental evaluation, and therapeutic potential. We will delve into specific examples of 3-acyl-2,6-diaminopyridines as Cyclin-Dependent Kinase (CDK) inhibitors and 3-cyanopyridine derivatives targeting PIM-1 kinase, showcasing the versatility of this scaffold.

Comparative Analysis of Biological Activity: 2,6-Diaminopyridine Derivatives as Kinase Inhibitors

The efficacy of 2,6-diaminopyridine derivatives as kinase inhibitors is highly dependent on the nature and position of substituents on the core scaffold. Modifications can significantly impact potency, selectivity, and pharmacokinetic properties. Below, we compare the inhibitory activities of two distinct series of 2,6-diaminopyridine derivatives against their respective kinase targets and cancer cell lines.

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Target Cancer Cell LineGI50/IC50 (µM)Reference
2r 3-Acyl-2,6-diaminopyridineCDK180HeLa2.5[2]
CDK290HCT1163.2
A3754.1
11 3-Acyl-2,6-diaminopyridineCDK170HeLa1.8[2]
CDK260HCT1162.5
A3753.5
7h 3-CyanopyridinePIM-1283MCF-71.89[5]
8f 3-CyanopyridinePIM-1580MCF-71.69[5]

Expert Analysis: The data clearly demonstrates the potential of the 2,6-diaminopyridine scaffold in generating potent kinase inhibitors. The 3-acyl-2,6-diaminopyridine derivatives 2r and 11 show impressive, low nanomolar IC50 values against both CDK1 and CDK2.[2] This dual inhibitory activity is a desirable trait in cancer therapy, as multiple CDKs are often dysregulated in tumor cells.[6] The sub-micromolar growth inhibition (GI50) values in various cancer cell lines further underscore their potential as anti-proliferative agents.[2]

Similarly, the 3-cyanopyridine derivatives 7h and 8f exhibit potent inhibition of PIM-1 kinase, another important target in oncology.[5] Notably, these compounds also display significant cytotoxicity against the MCF-7 breast cancer cell line. The structure-activity relationship within these series highlights how modifications to the core scaffold can be fine-tuned to achieve high potency against specific kinase targets.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism by which 2,6-diaminopyridine derivatives inhibit kinase activity is through competitive binding at the ATP-binding site. The amino groups at the 2- and 6-positions of the pyridine ring are crucial for forming hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine base of ATP.[7] This interaction anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The substituents on the pyridine core then extend into other regions of the ATP-binding pocket, allowing for the optimization of potency and selectivity for the target kinase.

Below is a diagram illustrating the general mechanism of a pyridine-based kinase inhibitor targeting the ATP-binding site of a kinase.

cluster_kinase Kinase Active Site hinge Hinge Region atp_pocket ATP Pocket inhibitor 2,6-Diaminopyridine Inhibitor inhibitor->hinge H-bonds atp ATP atp->hinge Competitive Binding kinase_active_site Kinase atp->kinase_active_site substrate Substrate Protein phosphorylated_substrate Phosphorylated Substrate kinase_active_site->substrate kinase_active_site->phosphorylated_substrate Phosphorylation

Caption: Competitive inhibition of a kinase by a 2,6-diaminopyridine derivative.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below. These protocols are based on standard methodologies employed in the field of kinase inhibitor discovery.[8][9]

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A2, PIM-1)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white opaque assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Enzyme and Substrate Preparation: Dilute the kinase and its specific substrate in the kinase assay buffer to the desired concentrations.

  • Assay Plate Preparation: Add 5 µL of the diluted kinase solution to each well of the 384-well plate.

  • Compound Addition: Add 5 µL of the serially diluted test compounds or DMSO (vehicle control) to the respective wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km value).

  • Incubation: Incubate the reaction mixture for 60 minutes at 30°C.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assay (GI50 Determination)

This assay measures the effect of a compound on the proliferation and viability of cancer cells.

Objective: To determine the concentration of a compound that causes 50% inhibition of cell growth (GI50).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds serially diluted in DMSO

  • Resazurin-based cell viability reagent (e.g., alamarBlue) or MTT reagent

  • 96-well clear-bottom cell culture plates

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • Viability Assessment: After the incubation period, add the cell viability reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader.

  • Data Analysis: Normalize the results to the untreated control wells and plot the percentage of cell growth inhibition against the logarithm of the compound concentration. Determine the GI50 value from the resulting dose-response curve.

start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with Serial Dilutions of Compounds incubate_24h->treat_compounds incubate_72h Incubate 72h treat_compounds->incubate_72h add_reagent Add Cell Viability Reagent incubate_72h->add_reagent incubate_4h Incubate 2-4h add_reagent->incubate_4h read_plate Measure Fluorescence/Absorbance incubate_4h->read_plate analyze_data Analyze Data and Determine GI50 read_plate->analyze_data end End analyze_data->end

References

A Senior Application Scientist's Guide to the Structural Validation of 3-Chloropyridine-2,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the unequivocal structural validation of novel chemical entities is the bedrock upon which successful programs are built. The 3-Chloropyridine-2,6-diamine scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a range of therapeutic agents. However, its utility is entirely dependent on the absolute certainty of its structure and that of its derivatives. The potential for isomeric impurities or incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and compromised intellectual property.

This guide provides an in-depth, objective comparison of the essential analytical techniques required to validate the structure of this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data, providing a comprehensive framework for ensuring scientific integrity.

The Analytical Gauntlet: An Integrated Workflow for Structural Confirmation

Confident structural assignment is not achieved by a single experiment but through a logical, multi-technique workflow. Each step provides a layer of evidence, culminating in an irrefutable structural proof. The process begins with assessing sample purity, proceeds through spectroscopic elucidation, and is definitively confirmed by single-crystal X-ray crystallography when required.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Spectroscopic Elucidation cluster_2 Phase 3: Definitive Confirmation start Synthesized Derivative hplc Purity Assessment (HPLC/UPLC) start->hplc Is the sample pure? hrms Molecular Formula Confirmation (HRMS) hplc->hrms Yes nmr NMR Spectroscopy (¹H, ¹³C, 2D) hrms->nmr ir FTIR Spectroscopy hrms->ir spectro_data Consistent Spectroscopic Data? nmr->spectro_data ir->spectro_data xray Single-Crystal X-ray Crystallography spectro_data->xray Yes, but novel scaffold or requires absolute proof confirmed Structure Confidently Validated spectro_data->confirmed Yes, known scaffold xray->confirmed

Caption: Integrated workflow for the structural validation of novel compounds.

Part I: Foundational Analysis - Purity and Molecular Formula

1. Chromatographic Purity (HPLC/UPLC): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the first critical checkpoint. Its purpose is to separate the target compound from any starting materials, by-products, or isomers. A purity level of >95% is generally required for subsequent analytical techniques to be reliable. The choice of a suitable method, often involving a reversed-phase C18 column and a mobile phase of acetonitrile/water or methanol/water, is crucial for resolving closely related impurities.[1]

2. High-Resolution Mass Spectrometry (HRMS): Once purity is confirmed, HRMS provides the elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the determination of a unique molecular formula.

A key diagnostic feature for any chlorine-containing compound is its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[2][3] This results in two molecular ion peaks in the mass spectrum: the molecular ion (M⁺) and an "M+2" peak, separated by two m/z units, with a relative intensity ratio of approximately 3:1.[2] Observing this pattern is a rapid and highly reliable confirmation of the presence of a single chlorine atom in the molecule.[4][5]

Part II: Core Structural Elucidation - The Spectroscopic Toolkit

With purity and molecular formula established, a suite of spectroscopic techniques is employed to piece together the molecular structure. Each technique provides a different and complementary piece of the puzzle.

Table 1: Comparison of Core Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitationsCausality in Workflow
¹H NMR Number, environment, and connectivity of protons.Provides detailed information on the proton framework and stereochemistry.Can have overlapping signals in complex molecules.Defines the proton skeleton and substitution pattern on the pyridine ring.
¹³C NMR Number and electronic environment of carbon atoms.Complements ¹H NMR; confirms the number of unique carbons in the structure.Low sensitivity; requires more sample or longer acquisition times.Confirms the carbon backbone of the scaffold.
2D NMR Correlation between nuclei (e.g., H-H, C-H).Unambiguously assigns signals and confirms connectivity, resolving spectral overlap.Requires more instrument time and expertise in interpretation.Essential for irrefutable assignment when ¹H NMR is ambiguous.
FTIR Presence of specific functional groups.Fast, non-destructive, and excellent for identifying key bonds (N-H, C=O, etc.).Provides limited information on the overall molecular skeleton.Confirms the presence of the diamine functional groups.
HRMS Exact mass and elemental composition.Highly sensitive and accurate; confirms molecular formula and chlorine presence.Provides no information on connectivity or stereochemistry.The first spectroscopic step after purity analysis to confirm what you've made.
X-ray Absolute 3D atomic arrangement in a crystal.The "gold standard"; provides unambiguous proof of structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.The ultimate arbiter for novel structures or when other data are inconclusive.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for elucidating the structure of organic molecules in solution. For a this compound derivative, a combination of 1D and 2D NMR experiments is essential for full characterization.

  • ¹H NMR: The aromatic region will display two signals corresponding to the two protons on the pyridine ring. The electronic effects of the two electron-donating amino groups and the electron-withdrawing chloro group will dictate their precise chemical shifts. The protons of the two amine groups will typically appear as a broad singlet (or two separate signals) that can be exchanged with D₂O.

  • ¹³C NMR: The spectrum will show five distinct signals for the pyridine ring carbons, with their chemical shifts influenced by the attached substituents.

  • 2D NMR (COSY & HSQC): Correlation Spectroscopy (COSY) will show the coupling between the two adjacent protons on the pyridine ring, confirming their connectivity. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of all protonated carbons in the ring.

Caption: Logical relationships for assigning NMR signals using 2D experiments.

Part III: Definitive Proof - Single-Crystal X-ray Crystallography

While a full suite of spectroscopic data provides a very high degree of confidence, single-crystal X-ray crystallography stands alone as the definitive, "gold standard" method for structural validation. It provides an unambiguous 3D map of electron density, revealing the precise location of every atom in the crystal lattice.[6]

Why it's authoritative: This technique is not inferential; it is a direct observation of the molecular structure. It confirms not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.[7][8] For novel derivatives, patent applications, or instances where spectroscopic data is ambiguous, a crystal structure is the ultimate and irrefutable proof. The crystal structures of related chloropyridine amines have been reported, providing a solid reference for the expected molecular geometry and packing motifs.[9][10]

Experimental Protocols

Adherence to rigorous, well-documented protocols is essential for generating reproducible and trustworthy data.

Protocol 1: LC-MS Analysis for Purity and Mass Confirmation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute 1:100 in the initial mobile phase for analysis.

  • Instrumentation: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Detection (UV): Monitor at 254 nm and 280 nm.

  • Detection (MS): Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range from m/z 100 to 500.

  • Data Analysis: Integrate the UV chromatogram to determine purity. Analyze the mass spectrum for the molecular ion [M+H]⁺ and confirm the presence and ~3:1 ratio of the M+2 isotope peak.

Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve ~5 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: Perform standard COSY and HSQC experiments to establish correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to TMS, integrate ¹H signals, and pick peaks for all spectra.

  • Validation: The integration of the aromatic protons should be consistent, and all observed correlations must match the proposed structure.

Protocol 3: Growing Crystals for X-ray Diffraction
  • Method Selection: Slow evaporation is often the most successful method for this class of compounds.

  • Solvent System: Screen a variety of solvents in which the compound has moderate solubility (e.g., methanol, ethanol, ethyl acetate, dichloromethane, or binary mixtures).

  • Procedure: a. Prepare a near-saturated solution of the high-purity compound (~10-20 mg) in a small vial (2-4 mL). b. Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the solvent. c. Place the vial in a vibration-free environment. d. Monitor for crystal growth over several days to weeks.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor with a loop and submit for diffraction analysis.

Summary Data Table

The following table summarizes the expected spectroscopic data for the parent this compound scaffold, which serves as a baseline for analyzing its derivatives.

Table 2: Characteristic Spectroscopic Data for this compound

AnalysisFeatureExpected Value / ObservationRationale
HRMS [M+H]⁺C₅H₇ClN₃Provides exact mass for molecular formula confirmation.
Isotope PatternM+ and M+2 peaks with ~3:1 intensity ratio.Confirms the presence of one chlorine atom.[2]
¹H NMR Aromatic ProtonsTwo doublets (~6.0-7.5 ppm).Two protons on the substituted pyridine ring.
Amine ProtonsBroad singlet (~4.5-5.5 ppm, integrates to 4H).Protons of the two NH₂ groups.
¹³C NMR Aromatic Carbons5 signals in the aromatic region (~100-160 ppm).Five unique carbon environments in the pyridine ring.
FTIR N-H StretchTwo bands in the 3200-3500 cm⁻¹ region.Symmetric and asymmetric stretching of primary amines.
C-Cl StretchSignal in the 600-800 cm⁻¹ region.Characteristic carbon-chlorine bond vibration.

Conclusion

The structural validation of this compound derivatives is a systematic process that demands a rigorous, multi-faceted analytical approach. Relying on a single piece of data is insufficient and introduces unacceptable risk into the research and development pipeline. By logically progressing from purity assessment (HPLC) and molecular formula confirmation (HRMS) to detailed spectroscopic elucidation (NMR, FTIR) and, when necessary, definitive proof (X-ray crystallography), researchers can achieve the highest level of confidence in their chemical matter. This integrated workflow ensures data integrity, accelerates discovery, and forms the unshakeable foundation for developing the next generation of therapeutics.

References

A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of 3-Chloropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-Chloropyridine-2,6-diamine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can alter pharmacological activity, introduce toxicity, or compromise the stability of the API. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in the pharmaceutical industry, offering the high resolution, sensitivity, and quantitative accuracy required to separate and quantify the main component from its process-related impurities and degradation products.

This guide provides an in-depth comparison of several reversed-phase HPLC (RP-HPLC) methodologies for the purity assessment of this compound. We will explore a robust, primary method and compare its performance against alternatives that leverage different stationary phase chemistries and mobile phase compositions. The discussion is grounded in established pharmacopeial principles and regulatory expectations, providing researchers and drug development professionals with the technical insights needed to select and implement the most suitable analytical strategy.

Pillar 1: The Workhorse Method - RP-HPLC with C18 Stationary Phase

The most common starting point for the analysis of moderately polar aromatic compounds like this compound is a C18 (octadecyl) stationary phase. This nonpolar stationary phase separates analytes based primarily on their hydrophobicity.

Expertise & Experience: Why C18 with a Buffered Mobile Phase?

A C18 column is the universal choice for initial method development due to its wide applicability and robust performance. The retention of this compound is governed by the hydrophobic interaction between its aromatic ring and the C18 alkyl chains. However, the two amine functional groups on the pyridine ring are basic and can become protonated at acidic or neutral pH. This ionization state drastically affects the compound's polarity and, consequently, its retention time.

To ensure reproducible results, a buffered mobile phase is essential. An ammonium formate or acetate buffer, typically around pH 3-4, serves two purposes:

  • Consistent Ionization: It maintains a constant pH, ensuring the analyte and any basic impurities are in a consistent protonation state, leading to stable and predictable retention times.

  • Improved Peak Shape: It suppresses the interaction of the protonated amines with residual, acidic silanols on the silica backbone of the stationary phase, which would otherwise cause significant peak tailing.

The choice of UV detection wavelength is based on the compound's chromophore. A UV-Vis spectrum of 3-chloro-2,6-diaminopyridine in methanol shows significant absorbance maxima around 250 nm and 310 nm[1]. For purity analysis, monitoring at a wavelength where both the main component and potential impurities absorb, such as 254 nm, is a common and robust practice.

Experimental Protocol: C18 Column with Acetonitrile Gradient

Objective: To establish a baseline purity profile and quantify impurities using a standard RP-HPLC-UV method.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) % B
      0.0 10
      20.0 70
      25.0 70
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • This method assumes that all components have a similar response factor at the chosen wavelength. For accurate impurity quantification, reference standards for each impurity are required.

Trustworthiness: System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis, as outlined in pharmacopeias like the USP General Chapter <621>[2][3].

  • Tailing Factor (T): For the main this compound peak, T should be ≤ 2.0.

  • Theoretical Plates (N): For the main peak, N should be ≥ 2000.

  • Reproducibility: The relative standard deviation (RSD) for the peak area of six replicate injections should be ≤ 2.0%.

Pillar 2: Comparative Methodologies for Enhanced Selectivity

While the C18 method is robust, it may not resolve all critical impurities. Exploring alternative stationary and mobile phases is a key strategy in method development to achieve orthogonal selectivity.

Alternative 1: Phenyl-Hexyl Stationary Phase

Expertise & Experience: A Phenyl-Hexyl column offers a different retention mechanism than a standard C18. In addition to hydrophobic interactions from the hexyl chain, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte[4][5]. This alternative selectivity can be highly effective for separating aromatic compounds with subtle structural differences, such as positional isomers, which may co-elute on a C18 column. The hexyl linker provides sufficient hydrophobicity while allowing the π-π interactions to significantly influence the separation[6].

Protocol Modifications: The same mobile phase and gradient can often be used as a starting point, but re-optimization is typically necessary. Retention times may shift, and the elution order of impurities can change dramatically compared to the C18 phase[5][7].

Alternative 2: Methanol as the Organic Modifier

Expertise & Experience: Replacing acetonitrile with methanol introduces another dimension of selectivity.

  • Elution Strength: Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC, meaning lower concentrations are needed to achieve the same degree of elution[2][8]. Using methanol will generally lead to longer retention times if the gradient profile is not adjusted.

  • Selectivity: Methanol is a protic solvent, capable of donating hydrogen bonds, whereas acetonitrile is aprotic[3][8]. This difference can alter the interaction between the analytes and the mobile phase. For polar compounds containing amine groups, methanol can sometimes improve peak shape and alter the selectivity between the analyte and its impurities[2][9]. However, methanol has a higher viscosity, which results in higher system backpressure, and a higher UV cutoff (around 205-210 nm) compared to acetonitrile (~190 nm), which can be a limitation for detecting some impurities at lower wavelengths[10].

Protocol Modifications: To achieve similar retention times as the acetonitrile method, the percentage of methanol in the mobile phase will need to be increased, or the gradient slope made steeper.

Alternative 3: Advanced Detection with Mass Spectrometry (LC-MS)

Expertise & Experience: While UV detection is excellent for quantification, it provides no structural information. Coupling the HPLC system to a mass spectrometer (MS) offers unequivocal peak identification. This is particularly valuable during process development and forced degradation studies to identify unknown impurities. Electrospray ionization (ESI) in positive mode is highly effective for basic compounds like pyridine derivatives, which readily form protonated molecules [M+H]⁺[11][12]. The mass-to-charge ratio (m/z) provides the molecular weight of the eluting compound, allowing for the rapid identification of potential impurities based on predicted side reactions or degradation pathways.

Comparative Performance Summary

The table below summarizes the expected performance of the different methodologies.

ParameterMethod 1: C18-AcetonitrileMethod 2: Phenyl-Hexyl-ACNMethod 3: C18-Methanol
Primary Mechanism Hydrophobic InteractionsMixed-Mode (Hydrophobic + π-π)Hydrophobic Interactions
Selectivity Standard, excellent for general-purpose screening.Orthogonal to C18; enhanced for aromatic/isomeric impurities.[4][6]Different selectivity due to H-bonding; can improve peak shape for polar analytes.[2][9]
Analysis Time Moderate (Baseline Method).Potentially longer or shorter depending on impurity profile.Generally longer due to weaker elution strength.[8]
System Backpressure Low to moderate.[2]Similar to C18.Higher due to increased viscosity.[2]
Best Use Case Routine quality control, initial purity screening.Resolving difficult-to-separate aromatic or isomeric impurities.Alternative selectivity when ACN fails; cost-saving alternative.
Detection Compatibility UV, MSUV, MSUV (above 210 nm), MS

Visualization of Workflows

General Analytical Workflow

The following diagram outlines the logical flow from sample receipt to final purity determination.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_sample Weigh & Dissolve Sample (e.g., 1 mg/mL) filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample prep_std Prepare System Suitability Solution (SST) run_sst Perform System Suitability Test (USP <621>) filter_sample->run_sst run_sample Inject Sample onto HPLC System run_sst->run_sample If SST Passes acquire_data Acquire Chromatographic Data run_sample->acquire_data integrate Integrate Peak Areas acquire_data->integrate calculate Calculate Purity via Area Percent Method integrate->calculate report Generate Final Report calculate->report

Caption: General workflow for HPLC purity analysis.

Method Selection Logic

This decision tree illustrates the thought process for selecting the appropriate HPLC method.

G decision decision result result start Start: Purity Analysis Required dev_method Develop Method on Standard C18 Column (Acetonitrile Mobile Phase) start->dev_method check_res Are all impurities adequately resolved? dev_method->check_res result_pass Validate & Implement for Routine QC check_res->result_pass Yes try_phenyl Switch to Phenyl-Hexyl Column (Orthogonal Selectivity) check_res->try_phenyl No check_res2 Resolution now adequate? try_phenyl->check_res2 check_res2->result_pass Yes try_methanol Try Methanol as Organic Modifier (Alternative Selectivity) check_res2->try_methanol No check_res3 Resolution now adequate? try_methanol->check_res3 check_res3->result_pass Yes use_ms Utilize LC-MS for Peak Identification and Co-elution Analysis check_res3->use_ms No (Impurity ID needed)

Caption: Decision tree for HPLC method selection.

Conclusion and Recommendations

The purity assessment of this compound is a critical step in ensuring pharmaceutical quality and safety. A reversed-phase HPLC method using a C18 column with a buffered acetonitrile/water mobile phase serves as a robust and reliable primary analytical procedure suitable for most routine quality control applications.

However, a single method is rarely sufficient to build a comprehensive understanding of a compound's impurity profile. As demonstrated, leveraging alternative stationary phases like Phenyl-Hexyl or changing the organic modifier to methanol can provide orthogonal selectivity, which is invaluable for resolving challenging impurity pairs. For definitive identification of unknown peaks, coupling the liquid chromatograph to a mass spectrometer is the most powerful approach.

The choice of method should always be guided by the analytical objective, whether it is routine batch release, stability testing, or in-depth impurity profiling during process development. All methods must be properly validated according to regulatory guidelines, such as ICH Q2(R2), to ensure they are fit for their intended purpose.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3-Chloropyridine-2,6-diamine Fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 3-Chloropyridine-2,6-diamine, a key heterocyclic building block in pharmaceutical and agrochemical research. The precise structural elucidation of such molecules is paramount, as isomeric impurities can significantly impact biological activity and safety profiles. Here, we compare common mass spectrometry ionization techniques, propose detailed fragmentation pathways based on established chemical principles, and provide robust experimental protocols for reproducible analysis.

Introduction: The Analytical Challenge of Substituted Pyridines

This compound (Molecular Formula: C₅H₆ClN₃, Molecular Weight: 143.58 g/mol ) belongs to a class of compounds whose structural integrity is critical for its function as a synthetic intermediate. Mass spectrometry (MS) is an indispensable tool for confirming its identity and purity.[1][2] However, the interplay between the electron-donating amino groups, the electron-withdrawing chloro-substituent, and the aromatic pyridine ring creates a complex fragmentation pattern that requires careful interpretation. This guide aims to deconstruct this complexity, offering a predictive framework for its analysis and comparing the utility of different MS approaches.

The primary challenges in analyzing this molecule via mass spectrometry include:

  • Predicting the primary cleavage sites influenced by three different functional groups.

  • Differentiating it from positional isomers.

  • Selecting the optimal ionization technique to balance the need for molecular weight confirmation with the generation of structurally informative fragments.

Foundational Principles: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a highly reproducible, "hard" ionization technique that imparts significant energy to the analyte molecule, inducing extensive and characteristic fragmentation.[1][3] This makes it exceptionally useful for structural elucidation and for creating standardized spectra that can be compared against spectral libraries.[4][5]

When analyzing this compound by EI-MS, several key principles apply:

  • The Nitrogen Rule: Molecules containing an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound has three nitrogen atoms, but the presence of a chlorine atom complicates a simple integer-based rule. However, its monoisotopic mass is 143.0250.

  • Chlorine Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass-to-charge units (m/z), with the second peak (M+2) having roughly one-third the intensity of the first (M). This is a definitive marker for chlorine-containing ions.[6]

  • Amine Fragmentation: Aromatic amines can undergo several fragmentation pathways, including the loss of a hydrogen atom, cleavage of the C-N bond, or elimination of HCN. A dominant mechanism for aliphatic amines is α-cleavage, where the bond adjacent to the nitrogen is broken, leading to a stable iminium cation.[7][8] While less direct in aromatic systems, the amino groups strongly influence ring fragmentation.

  • Pyridine Ring Fragmentation: The stable aromatic pyridine ring can fragment via the sequential loss of small molecules, most notably hydrogen cyanide (HCN, 27 Da), from the molecular ion or subsequent fragment ions.

Predicted Fragmentation Pathway of this compound under EI

The molecular ion (M⁺˙) of this compound is expected at m/z 143, accompanied by a prominent M+2 peak at m/z 145 due to the ³⁷Cl isotope. The energetically unstable molecular ion will then undergo a series of competing fragmentation reactions.[9]

Proposed Primary Fragmentation Pathways:

  • Loss of Chlorine Radical (•Cl): A common fragmentation for halogenated aromatics is the homolytic cleavage of the C-Cl bond to lose a chlorine radical (35 Da). This would yield a highly abundant ion at m/z 108 .

  • Loss of Hydrogen Cyanide (HCN): Following the typical fragmentation of pyridines, the molecular ion can lose HCN (27 Da). This can occur through complex ring rearrangement and cleavage, resulting in an ion at m/z 116 .

  • Loss of an Amino Radical (•NH₂): Cleavage of a C-N bond can lead to the loss of an amino radical (16 Da), although this is generally less favorable than other pathways. This would produce an ion at m/z 127 .

These primary fragments can undergo further dissociation, leading to the complex spectrum observed in EI-MS. The proposed cascade is visualized below.

G M C₅H₆ClN₃⁺˙ m/z 143/145 F1 C₅H₆N₃⁺ m/z 108 M->F1 - •Cl F2 C₄H₅ClN₂⁺˙ m/z 116/118 M->F2 - HCN F3 C₅H₄ClN₂⁺ m/z 127/129 M->F3 - •NH₂ F4 C₄H₄N₂⁺˙ m/z 80 F2->F4 - HCl F5 C₃H₃N⁺˙ m/z 53 F4->F5 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Comparison of Ionization Techniques: EI vs. CI

While EI provides rich structural detail, its high energy can sometimes lead to a weak or absent molecular ion, making molecular weight confirmation difficult. In such cases, a "soft" ionization technique like Chemical Ionization (CI) is a valuable alternative.

FeatureElectron Ionization (EI)Chemical Ionization (CI)
Ionization Principle High-energy electron bombardment removes an electron from the analyte (M → M⁺˙).[1]Analyte is ionized via proton transfer from a reagent gas (e.g., CH₅⁺) (M + CH₅⁺ → [M+H]⁺ + CH₄).[10]
Energy Transfer High (~70 eV)Low
Molecular Ion M⁺˙ peak may be weak or absent.[M+H]⁺ is typically the base peak, providing clear molecular weight confirmation.
Fragmentation Extensive, complex, and highly reproducible. Excellent for structural elucidation.[11]Minimal fragmentation, often limited to the loss of small, stable neutral molecules (e.g., NH₃).
Primary Use Case Structural identification and library matching.Molecular weight determination, especially for compounds with unstable molecular ions under EI.
Expected Result for C₅H₆ClN₃ M⁺˙ at m/z 143/145 with a rich fragmentation pattern (e.g., m/z 108, 116).[M+H]⁺ at m/z 144/146 as the base peak, with possible minor loss of NH₃ to yield m/z 127/129.

Experimental Protocols

To ensure data integrity, the following detailed protocols for both GC-EI-MS and Direct Infusion-CI-MS are provided.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This is the standard method for volatile and semi-volatile compounds, providing both retention time and a mass spectrum for identification.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_ms MS Detection P1 Dissolve ~1 mg of sample in 1 mL of Methanol P2 Vortex to ensure homogeneity P1->P2 P3 Transfer to GC autosampler vial P2->P3 GC1 Inject 1 µL into GC inlet (250°C) P3->GC1 GC2 Separate on a DB-5ms column GC1->GC2 GC3 Ramp oven from 100°C to 280°C at 15°C/min GC2->GC3 MS1 EI Ion Source (70 eV, 230°C) GC3->MS1 MS2 Scan m/z 40-200 MS1->MS2 MS3 Data Analysis: Compare to Libraries MS2->MS3

Caption: Workflow for GC-EI-MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of high-purity methanol or ethyl acetate in a 2 mL vial.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Transfer the solution to a 2 mL glass autosampler vial with a crimp cap.

  • GC-MS Instrument Parameters:

    • Gas Chromatograph: Agilent 8890 GC (or equivalent).

    • Injection Volume: 1 µL.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).[6]

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40–200.

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, paying close attention to the molecular ion cluster (m/z 143/145) and key fragments.

    • Compare the acquired spectrum against a reference library (e.g., NIST, Wiley) if available.

Protocol 2: Direct Infusion-Chemical Ionization Mass Spectrometry (DI-CI-MS)

This method is ideal for rapid molecular weight confirmation without chromatographic separation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol.

  • Instrument Parameters:

    • Mass Spectrometer: Thermo Fisher ISQ EC/EM (or equivalent).[6]

    • Sample Introduction: Infuse the sample solution directly into the ion source using a syringe pump at a flow rate of 5-10 µL/min.

    • Ionization Mode: Chemical Ionization (CI).

    • Reagent Gas: Methane or Isobutane.

    • Ion Source Temperature: 200°C.

    • Scan Range: m/z 100-200.

  • Data Analysis:

    • Acquire the spectrum over several minutes to obtain a stable signal.

    • Identify the protonated molecule [M+H]⁺ peak cluster at m/z 144/146.

    • Look for any adduct ions (e.g., [M+C₂H₅]⁺ with methane CI) or minor fragment ions.

Data Interpretation: A Summary

The table below summarizes the key ions expected in the EI mass spectrum of this compound. Researchers can use this as a guide to interpret their experimental data.

m/z (³⁵Cl)m/z (³⁷Cl)Proposed IdentityNotes
143145[C₅H₆ClN₃]⁺˙Molecular Ion (M⁺˙)
127129[M - NH₂]⁺Loss of an amino group
116118[M - HCN]⁺˙Loss of hydrogen cyanide from the ring
108-[M - Cl]⁺Loss of a chlorine radical; a key diagnostic fragment
80-[C₄H₄N₂]⁺˙Result of subsequent fragmentation (e.g., loss of HCl from m/z 116)

Self-Validation: The presence of the correct M+2 isotopic peak for all chlorine-containing fragments provides an internal validation of the data.[6] The combination of a clear molecular ion (or [M+H]⁺ in CI) and logical neutral losses (Cl, HCN, NH₃) builds a trustworthy structural assignment.

Conclusion

The mass spectrometric analysis of this compound requires a methodical approach. Electron Ionization provides a detailed fragmentation fingerprint essential for definitive structural confirmation, with key fragments predicted at m/z 108 ([M-Cl]⁺) and m/z 116 ([M-HCN]⁺˙). For compounds where the EI molecular ion is weak, Chemical Ionization serves as an excellent complementary technique for unambiguous molecular weight determination via the [M+H]⁺ ion at m/z 144/146. By employing the detailed protocols and interpretive guides presented here, researchers can confidently verify the structure of this important chemical intermediate, ensuring the quality and integrity of their scientific endeavors.

References

A Comparative Guide to the Synthesis of 3-Chloropyridine-2,6-diamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Chloropyridine-2,6-diamine

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in pharmacologically active compounds, and the strategic placement of chloro and amino functional groups allows for diverse downstream derivatization. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in academic and industrial settings. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles of each approach.

Route 1: The Nitration and Reduction Pathway

This classical approach builds the desired functionality in a stepwise manner, starting from a readily available dichloropyridine precursor. The key transformations involve electrophilic nitration, nucleophilic aromatic substitution (ammonolysis), and subsequent reduction of the nitro group.

Causality Behind Experimental Choices

The choice of 2,6-dichloropyridine as the starting material is strategic due to its commercial availability and the activating effect of the two chlorine atoms on the pyridine ring, which facilitates electrophilic substitution at the 3-position. The nitration step requires strong acidic conditions to generate the nitronium ion (NO₂⁺) electrophile. The subsequent ammonolysis selectively displaces one of the chlorine atoms. The choice of which chlorine is displaced is governed by electronics and sterics, often favoring the more accessible position. Finally, the reduction of the nitro group to an amine is a standard transformation, with several reliable methods available.

Experimental Protocol: Nitration and Reduction Route

Step 1: Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine [1][2]

  • In a flask equipped with a stirrer and a dropping funnel, carefully add 2,6-dichloropyridine (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C.

  • After the addition is complete, slowly warm the reaction mixture to 50-60 °C and maintain for 10-20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,6-dichloro-3-nitropyridine.

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine to 2-Amino-3-nitro-6-chloropyridine [3]

  • Charge a pressure vessel with 2,6-dichloro-3-nitropyridine (1.0 eq) and a solution of aqueous ammonia in methanol.

  • Seal the vessel and heat the mixture to 35-40 °C with stirring for several hours.

  • Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold methanol and dry.

Step 3: Reduction of 2-Amino-3-nitro-6-chloropyridine to this compound

  • Suspend 2-amino-3-nitro-6-chloropyridine (1.0 eq) in ethanol or acetic acid.

  • Add a reducing agent such as iron powder or stannous chloride (SnCl₂).

  • Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter to remove the metal salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizing the Workflow: Nitration and Reduction Route

Nitration_and_Reduction_Route start 2,6-Dichloropyridine step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 2,6-Dichloro-3-nitropyridine step1->intermediate1 step2 Ammonolysis (aq. NH₃, MeOH) intermediate1->step2 intermediate2 2-Amino-3-nitro-6-chloropyridine step2->intermediate2 step3 Reduction (Fe or SnCl₂) intermediate2->step3 end This compound step3->end

Caption: Workflow for the Nitration and Reduction Route.

Route 2: The Direct Amination Pathway via Buchwald-Hartwig Cross-Coupling

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to directly introduce the amino groups onto a suitable polychlorinated pyridine precursor. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[4][5][6]

Causality Behind Experimental Choices

This route would ideally start from 2,3,6-trichloropyridine. The key to this synthesis is the regioselective amination. The chlorine atoms on the pyridine ring have different reactivities towards palladium-catalyzed amination, which can be exploited to achieve the desired product. The choice of palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yield and selectivity.[7][8] Bulky, electron-rich phosphine ligands are often essential for activating the C-Cl bonds for oxidative addition to the palladium center.[7]

Experimental Protocol: Direct Amination Route (Hypothetical)

Step 1: Synthesis of 2,3,6-Trichloropyridine from 2,6-Dichloropyridine [9]

  • In a suitable reactor, charge 2,6-dichloropyridine and a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃).

  • Heat the mixture and introduce chlorine gas.

  • Monitor the reaction by GC until the desired conversion is reached.

  • Cool the reaction mixture and purify the 2,3,6-trichloropyridine by vacuum distillation.

Step 2: Double Buchwald-Hartwig Amination of 2,3,6-Trichloropyridine [10]

  • To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos or a Josiphos-type ligand), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive flow of argon, add 2,3,6-trichloropyridine and a source of ammonia (e.g., ammonium sulfate or a protected ammonia equivalent).[10]

  • Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring by LC-MS.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.

Visualizing the Workflow: Direct Amination Route

Direct_Amination_Route start 2,6-Dichloropyridine step1 Chlorination (Cl₂, Lewis Acid) start->step1 intermediate1 2,3,6-Trichloropyridine step1->intermediate1 step2 Double Buchwald-Hartwig Amination (Pd-cat., NH₃ source) intermediate1->step2 end This compound step2->end

Caption: Workflow for the Direct Amination Route.

Comparative Analysis

ParameterRoute 1: Nitration and ReductionRoute 2: Direct Amination (Buchwald-Hartwig)
Starting Material 2,6-Dichloropyridine2,6-Dichloropyridine (for in-situ prep of 2,3,6-trichloropyridine)
Number of Steps 32 (potentially 1 from 2,3,6-trichloropyridine)
Overall Yield Moderate (50-70% reported for nitration)[1][2]Potentially high, but dependent on catalyst and conditions
Reagents & Catalysts Strong acids (H₂SO₄, HNO₃), reducing agents (Fe, SnCl₂), ammoniaPalladium catalyst, phosphine ligand, strong base, ammonia source
Scalability Well-established and scalable, but uses hazardous reagentsScalable, but catalyst cost can be a factor on large scale
Safety Considerations Use of highly corrosive and oxidizing strong acids, handling of ammoniaRequires inert atmosphere techniques, handling of pyrophoric bases (NaOtBu)
Environmental Impact Generates significant acidic and metal-containing waste streamsGenerates solvent and catalyst waste; palladium can be recycled
Key Challenges Regioselectivity of nitration, handling of hazardous materialsRegioselective amination of the trichloropyridine, catalyst deactivation

Conclusion and Recommendations

Both synthetic routes present viable options for the preparation of this compound, each with its own set of advantages and disadvantages.

The Nitration and Reduction Route is a more traditional, well-documented pathway. It relies on relatively inexpensive reagents and does not require specialized catalytic systems. However, it is a longer sequence and involves the use of hazardous strong acids and generates significant waste, which can be a concern for large-scale production and environmental reasons.

The Direct Amination Route via Buchwald-Hartwig cross-coupling offers a more elegant and potentially more efficient synthesis in terms of step economy. While the initial investment in the palladium catalyst and ligand may be higher, the potential for high yields and milder conditions makes it an attractive option, particularly for medicinal chemistry applications where rapid access to analogues is desired. The main challenge lies in optimizing the reaction conditions to achieve the desired regioselectivity and to minimize catalyst deactivation.

For researchers in an academic setting focused on small-scale synthesis and derivatization, the flexibility and power of the Buchwald-Hartwig approach may be preferable. For large-scale industrial production, the classical nitration and reduction route might be more cost-effective, provided that the safety and environmental concerns are adequately addressed.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of 3-Chloropyridine-2,6-diamine, a pivotal intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring product quality, process control, and regulatory compliance. Herein, we present a cross-validation perspective on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic techniques. This document is intended to provide researchers, scientists, and drug development professionals with the foundational data and experimental rationale to select and implement the most suitable analytical method for their specific application.

The principles of analytical method validation are paramount to ensuring data integrity. This guide is structured around the core tenets of the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical procedures.[1][2] A validated method provides documented evidence that the procedure is suitable for its intended purpose.[3]

High-Performance Liquid Chromatography (HPLC): A Quantitative Workhorse

HPLC is a cornerstone technique for the analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and versatility. For a polar compound like this compound, reversed-phase HPLC is the method of choice.

Causality Behind Experimental Choices:

The selection of a C18 column is based on its wide applicability and effectiveness in retaining polar and non-polar compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile), allows for the fine-tuning of the analyte's retention time. The acidic buffer (phosphate or formate) is crucial for ensuring the consistent protonation of the amino groups on the pyridine ring, leading to sharp, symmetrical peaks. UV detection is suitable as the pyridine ring is a strong chromophore.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]

    • Mobile Phase:

      • A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

      • B: Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[5]

    • Detection Wavelength: 254 nm.[6]

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a 50:50 mixture of mobile phase A and B at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the 50:50 mobile phase mixture to a known concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Assessed by a minimum of five concentrations.

    • Accuracy: Determined by the recovery of spiked samples.

    • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.[5]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC Injection & Separation Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detection UV Detection (254 nm) HPLC_System->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography (GC): For Volatility and Impurity Profiling

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC can be particularly useful for identifying and quantifying volatile impurities.

Causality Behind Experimental Choices:

A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good selectivity for a range of analytes. The use of a Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a Mass Spectrometer (MS) detector provides definitive identification of the analyte and any impurities. A temperature-programmed oven allows for the efficient separation of compounds with different boiling points.

Experimental Protocol: GC-FID/MS
  • Instrumentation: A GC system equipped with a split/splitless injector, a temperature-programmed column oven, and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

    • MS Parameters (if used): Electron Ionization (EI) at 70 eV, scan range 40-400 m/z.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane at a concentration of 1 mg/mL. Create calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to a concentration within the calibration range.

  • Validation Parameters: Similar to HPLC, validation will include linearity, accuracy, precision, LOD, and LOQ.

Workflow for GC Analysis

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Standard_Prep_GC Standard Preparation GC_System GC Injection & Separation Standard_Prep_GC->GC_System Sample_Prep_GC Sample Preparation Sample_Prep_GC->GC_System FID_MS_Detection FID or MS Detection GC_System->FID_MS_Detection Chromatogram_GC Chromatogram Generation FID_MS_Detection->Chromatogram_GC Spectral_ID Spectral Identification (MS) FID_MS_Detection->Spectral_ID Integration_Quant Peak Integration & Quantification Chromatogram_GC->Integration_Quant

Caption: Workflow for the analysis of this compound by GC-FID/MS.

Spectroscopic Methods: For Structural Confirmation and Qualitative Analysis

Spectroscopic techniques such as UV-Vis, FTIR, and NMR are indispensable for the structural elucidation and confirmation of this compound.

Causality Behind Experimental Choices:

  • UV-Vis Spectroscopy: The pyridine ring system exhibits characteristic UV absorbance, which can be used for quick identity checks and simple quantitative estimations. The absorption maxima are influenced by the substituents and the solvent.[6][8][9]

  • FTIR Spectroscopy: Provides information about the functional groups present in the molecule. The N-H stretching of the amino groups, C-N stretching, and the aromatic C-H and C=C/C=N vibrations will give a characteristic fingerprint.[10][11][12]

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.[13][14][15]

Experimental Protocols: Spectroscopy
  • UV-Vis Spectroscopy:

    • Instrumentation: A double-beam UV-Vis spectrophotometer.

    • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 10 µg/mL.

    • Data Acquisition: Scan from 200 to 400 nm.

  • FTIR Spectroscopy:

    • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

    • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

    • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • NMR Spectroscopy:

    • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

    • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

Logical Flow for Spectroscopic Confirmation

Spectro_Workflow cluster_techniques Spectroscopic Techniques cluster_data_interp Data Interpretation Sample Sample of this compound UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR UV_Data Absorption Maxima UV_Vis->UV_Data FTIR_Data Functional Group Frequencies FTIR->FTIR_Data NMR_Data Chemical Shifts & Coupling NMR->NMR_Data Confirmation Structural Confirmation UV_Data->Confirmation FTIR_Data->Confirmation NMR_Data->Confirmation

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 3-Chloropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a foundational pillar of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Chloropyridine-2,6-diamine. The procedures outlined here are synthesized from established safety data for structurally analogous compounds, ensuring a robust and cautious approach in the absence of a specific regulatory monograph for this particular molecule. Our commitment is to empower you with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the principles behind each step.

Hazard Characterization and Risk Assessment

This compound, a chlorinated aminopyridine, must be handled as a hazardous substance. While specific toxicological data is limited, its structure suggests a hazard profile consistent with related compounds. Aminopyridines are known for their toxicity, and chlorinated organic compounds can pose environmental risks.[1][2][3]

Key Hazards of Analogous Compounds:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][5][6][7]

  • Irritation: Causes skin irritation and serious eye irritation/damage.[5][6][8][9]

  • Respiratory Effects: May cause respiratory irritation.[6][8]

  • Environmental Hazard: Toxic to aquatic life, potentially with long-lasting effects.[1]

Incompatible Materials: To prevent dangerous reactions, avoid contact with the following:

  • Strong Oxidizing Agents (e.g., perchlorates, nitrates)[1][10][11]

  • Strong Acids[1][10][11]

  • Acid Chlorides and Anhydrides[10]

Hazard CategoryClassification Based on AnaloguesCausality and Experimental Insight
Acute Oral Toxicity Category 3 or 4 (Toxic/Harmful if swallowed)The aminopyridine functional group is associated with neurotoxicity. Ingestion can lead to systemic effects.[4][5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Aromatic amines can be irritants and may be absorbed through the skin, necessitating the use of proper gloves.[1][5][8]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)As a fine powder or in solution, the compound can cause significant irritation or damage upon contact with eye tissue.[4][5][8]
Aquatic Toxicity Acute and Chronic HazardChlorinated aromatic compounds are often persistent in the environment and can be harmful to aquatic organisms.[1] Never dispose of this material down the drain.[10]

Mandatory Personal Protective Equipment (PPE)

A rigorous PPE protocol is non-negotiable. The primary routes of exposure are inhalation, skin contact, and eye contact. All handling and disposal procedures must be performed within a certified chemical fume hood.[1][12][13]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[9]Protects against splashes and airborne dust particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[9][13]Prevents skin contact and absorption. Contaminated clothing must be removed immediately and decontaminated before reuse.[8][10]
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator.Required if dust or aerosols are generated and ventilation is insufficient.[1][9]

Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or down the sanitary sewer.[1][10]

Step 1: Waste Segregation

Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste: Collect unadulterated this compound powder, and any materials heavily contaminated with it (e.g., weighing paper, spill cleanup debris), in a dedicated solid hazardous waste container.

  • Contaminated Labware: Disposable items like gloves, pipette tips, and wipes that have come into contact with the chemical should be placed in a separate, clearly marked container for solid hazardous waste.

  • Empty Containers: The original product container is considered hazardous waste. Do not rinse it into the drain. Cap it securely and dispose of it along with other solid waste.

Step 2: Containerization and Labeling
  • Container Choice: Use only compatible, sealable containers designated for hazardous waste. Ensure the container is in good condition with no leaks or cracks.

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Keep containers closed at all times except when adding waste.[10]

Step 3: Storage
  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[10][14]

  • This storage area should be clearly marked as a satellite accumulation area for hazardous waste.

Step 4: Professional Disposal
  • Chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][4][9][10]

  • Follow your organization's specific procedures for requesting a waste pickup. Provide the waste manifest or disposal request form with an accurate description of the contents.

G cluster_prep Preparation & Handling cluster_contain Containerization cluster_storage Storage & Disposal Start Waste Generated (Solid, Contaminated Items, Empty Container) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) in Fume Hood Start->PPE Segregate Segregate Waste by Type PPE->Segregate Container Place in Compatible, Sealed Hazardous Waste Container Segregate->Container Label Label Container: 'Hazardous Waste' Chemical Name & Hazards Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Arrange for Pickup via EH&S or Licensed Contractor Store->Request End Proper Disposal Complete Request->End

Disposal Workflow for this compound Waste

Emergency Procedures for Spills and Exposures

In the event of an accident, prompt and correct action is essential.

Spill Response
  • Small Spill (<1 g):

    • Ensure proper PPE is worn, including respiratory protection if the material is dusty.

    • Prevent the formation of dust.[1][8][9]

    • Gently sweep or vacuum the material up and place it into the designated hazardous waste container.[1][4][13]

    • Decontaminate the area with an appropriate solvent followed by soap and water.[9]

  • Large Spill (>1 g):

    • Evacuate the immediate area and alert colleagues.[10]

    • Contact your institution's emergency response line or EH&S department immediately.[10]

    • Prevent entry into the contaminated area.[10]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4][13]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4][13]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Always have the Safety Data Sheet (SDS) for a related compound available to provide to emergency responders.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloropyridine-2,6-diamine
Reactant of Route 2
Reactant of Route 2
3-Chloropyridine-2,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.